molecular formula C43H72N7O17P3S B15552057 (10Z,13Z,16Z)-docosatrienoyl-CoA

(10Z,13Z,16Z)-docosatrienoyl-CoA

Cat. No.: B15552057
M. Wt: 1084.1 g/mol
InChI Key: NRFSUEZXHDEQRO-VCMLSESPSA-N
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Description

(10Z,13Z,16Z)-docosatrienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (10Z,13Z,16Z)-docosatrienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C43H72N7O17P3S

Molecular Weight

1084.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z,16Z)-docosa-10,13,16-trienethioate

InChI

InChI=1S/C43H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,14-15,30-32,36-38,42,53-54H,4-7,10,13,16-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-,15-14-/t32-,36-,37-,38+,42-/m1/s1

InChI Key

NRFSUEZXHDEQRO-VCMLSESPSA-N

Origin of Product

United States

Foundational & Exploratory

(10Z,13Z,16Z)-Docosatrienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-Docosatrienoyl-CoA is the activated form of (10Z,13Z,16Z)-docosatrienoic acid, a long-chain polyunsaturated fatty acid. As an acyl-CoA thioester, it stands at a critical metabolic crossroads, primed for entry into various biochemical pathways, including energy production through β-oxidation, incorporation into complex lipids, and potentially acting as a signaling molecule. This technical guide provides a comprehensive overview of this compound, focusing on its inferred biosynthesis, potential biological significance, and detailed methodologies for its analysis. While direct research on this specific isomer is limited, this guide consolidates information from related fatty acids and general acyl-CoA biochemistry to provide a foundational resource.

Physicochemical Properties and Structure

This compound is an amphipathic molecule comprising a long, hydrophobic 22-carbon acyl chain with three cis double bonds at the 10th, 13th, and 16th positions, and a hydrophilic coenzyme A (CoA) moiety. The CoA portion is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate. The high-energy thioester bond linking the acyl chain to CoA makes it a reactive intermediate in cellular metabolism.

Inferred Biosynthesis of (10Z,13Z,16Z)-Docosatrienoic Acid

The biosynthesis of (10Z,13Z,16Z)-docosatrienoic acid is not explicitly detailed in the current literature. However, a plausible pathway can be inferred from the established omega-6 fatty acid synthesis pathway, originating from the essential fatty acid, linoleic acid (18:2n-6). This pathway involves a series of desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongation of very long-chain fatty acids (ELOVL) enzymes, respectively.

The proposed biosynthetic route is as follows:

  • Desaturation: Linoleic acid (18:2, n-6) is first desaturated by Δ6-desaturase (FADS2) to produce γ-linolenic acid (18:3, n-6).

  • Elongation: γ-Linolenic acid is then elongated by an ELOVL enzyme, likely ELOVL5, to yield dihomo-γ-linolenic acid (20:3, n-6).

  • Desaturation: Dihomo-γ-linolenic acid is subsequently desaturated by Δ5-desaturase (FADS1) to form arachidonic acid (20:4, n-6).

  • Elongation: Arachidonic acid undergoes a two-carbon elongation, catalyzed by an ELOVL enzyme (likely ELOVL2 or ELOVL5), to produce (7Z,10Z,13Z,16Z)-docosatetraenoic acid (adrenic acid; 22:4, n-6).

  • Hypothetical Final Step: To arrive at (10Z,13Z,16Z)-docosatrienoic acid, a hypothetical enzymatic step would be required to reduce the double bond at the 7th position of adrenic acid. However, this is a speculative step and other biosynthetic routes may exist.

An alternative, more direct but less common pathway could involve the elongation of a C20 precursor with the appropriate double bond configuration.

Once synthesized, (10Z,13Z,16Z)-docosatrienoic acid is activated to its CoA ester form by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction.

Biosynthesis_of_10Z_13Z_16Z_docosatrienoyl_CoA Linoleic_Acid Linoleic Acid (18:2, n-6) gamma_Linolenic_Acid γ-Linolenic Acid (18:3, n-6) Linoleic_Acid->gamma_Linolenic_Acid FADS2 (Δ6-desaturase) Dihomo_gamma_Linolenic_Acid Dihomo-γ-Linolenic Acid (20:3, n-6) gamma_Linolenic_Acid->Dihomo_gamma_Linolenic_Acid ELOVL5 Arachidonic_Acid Arachidonic Acid (20:4, n-6) Dihomo_gamma_Linolenic_Acid->Arachidonic_Acid FADS1 (Δ5-desaturase) Adrenic_Acid Adrenic Acid (22:4, n-6) Arachidonic_Acid->Adrenic_Acid ELOVL2/5 DTA (10Z,13Z,16Z)-Docosatrienoic Acid (22:3, n-6) Adrenic_Acid->DTA Hypothetical Reduction DTA_CoA This compound DTA->DTA_CoA Acyl-CoA Synthetase

Inferred biosynthetic pathway of this compound.

Potential Biological Roles and Signaling

While the specific functions of this compound are yet to be elucidated, the biological activities of other docosatrienoic acid isomers provide valuable insights into its potential roles.

  • Anti-inflammatory and Antitumor Properties: A study on the ω-3 isomer, (13Z,16Z,19Z)-docosatrienoic acid, revealed potent anti-inflammatory and antitumor properties. It is plausible that this compound or its derivatives could exhibit similar activities.

  • Modulation of Melanogenesis: Another isomer, (7Z,10Z,13Z)-docosatrienoic acid, has been shown to inhibit melanogenesis by suppressing the MITF/tyrosinase axis. This suggests a potential role for docosatrienoic acids in skin pigmentation and related disorders.

  • Metabolic Intermediate: As an acyl-CoA, this compound is a key intermediate in lipid metabolism. It can be a substrate for β-oxidation in mitochondria and peroxisomes for energy production, or it can be incorporated into various classes of lipids, such as phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane composition and cellular signaling.

Quantitative Data

To date, there is a lack of published quantitative data on the cellular or tissue concentrations of this compound. The determination of its endogenous levels in different biological matrices is a crucial next step in understanding its physiological relevance. The experimental protocols outlined below provide a framework for acquiring such data.

Biological MatrixSpeciesConditionConcentration (pmol/mg protein or tissue)Reference
e.g., Mouse LiverMus musculusControlTo be determined
e.g., Human PlasmaHomo sapiensHealthyTo be determined
e.g., Cancer Cell LineSpecifyUntreatedTo be determined

Experimental Protocols

The analysis of long-chain unsaturated acyl-CoAs like this compound presents analytical challenges due to their low abundance and susceptibility to degradation. The following protocols, based on established methods for acyl-CoA analysis, provide a robust framework for its extraction, detection, and quantification.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.

Materials:

  • Frozen tissue or cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in 2-propanol

  • Heptadecanoyl-CoA (internal standard)

  • Ice-cold hexane (B92381)

  • 0.1 M potassium phosphate (B84403) buffer, pH 7.0

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold 10% TCA in 2-propanol containing a known amount of heptadecanoyl-CoA as an internal standard.

  • Lipid Extraction: Add ice-cold hexane to the homogenate, vortex vigorously, and centrifuge to separate the phases. The upper hexane layer containing neutral lipids is discarded.

  • Acyl-CoA Precipitation: The lower aqueous phase containing the acyl-CoAs is collected.

  • Washing: Wash the pellet with diethyl ether to remove residual TCA.

  • Resuspension: Resuspend the acyl-CoA pellet in 0.1 M potassium phosphate buffer, pH 7.0.

  • SPE Cleanup (Optional but Recommended): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the resuspended sample onto the cartridge. Wash the cartridge with water and then a low percentage of organic solvent to remove polar impurities. Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion of the CoA moiety, typically the ion at m/z 428.12 or the neutral loss of 507 Da.

  • Collision Energy: Optimized for the specific instrument and analyte.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Cells Tissue or Cells Homogenization Homogenization with Internal Standard Tissue_Cells->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Dry_Reconstitute Drying and Reconstitution SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Experimental workflow for the analysis of this compound.

Conclusion

This compound is a largely uncharacterized long-chain polyunsaturated fatty acyl-CoA. Based on the biology of related molecules, it holds the potential to be a significant player in cellular metabolism and signaling, with possible roles in inflammation, cancer, and skin biology. This technical guide provides a foundational framework for researchers and drug development professionals to begin exploring the biochemistry and therapeutic potential of this intriguing molecule. The detailed experimental protocols offer a clear path for its quantification in biological systems, which will be instrumental in uncovering its physiological and pathological significance. Future research focused on elucidating its specific biosynthetic pathway and biological functions will be critical to fully understanding its role in health and disease.

An In-depth Technical Guide on (10Z,13Z,16Z)-Docosatrienoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z,16Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA molecule. While not as extensively studied as other polyunsaturated fatty acyl-CoAs, its unique structure suggests a potential role in various metabolic and signaling pathways. This guide provides a comprehensive overview of its structure, predicted physicochemical properties, and potential biological significance, along with detailed experimental protocols for its synthesis and analysis. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and biological implications of this molecule.

Molecular Structure and Chemical Identity

This compound is an acyl-CoA thioester. It consists of (10Z,13Z,16Z)-docosatrienoic acid linked to Coenzyme A (CoA) via a thioester bond.

The structure is composed of two main moieties:

  • Coenzyme A (CoA): A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.[1][2][3] The reactive thiol (-SH) group of the β-mercaptoethylamine unit is where the fatty acid is attached.[1]

  • (10Z,13Z,16Z)-Docosatrienoic Acid: A 22-carbon polyunsaturated fatty acid with three cis double bonds at the 10th, 13th, and 16th carbon positions.[4]

The complete structure is formed by the condensation of the carboxyl group of the fatty acid with the thiol group of CoA.

Physicochemical Properties

PropertyPredicted Value/CharacteristicReference/Basis
Molecular Formula C43H72N7O17P3SDerived from the combination of Coenzyme A (C21H36N7O16P3S) and (10Z,13Z,16Z)-docosatrienoic acid (C22H38O2) with the removal of H2O.
Molecular Weight Approximately 1096.08 g/mol Calculated from the molecular formula.
Solubility Soluble in aqueous solutions and organic solvents like chloroform, hexane, and ethanol.[5] Forms micelles in aqueous solutions above its critical micelle concentration (CMC).[6][7]Based on the amphipathic nature of long-chain acyl-CoAs.
Stability The thioester bond is susceptible to hydrolysis, especially at extreme pH.[6] Solutions are relatively stable when stored frozen (-20°C or below).[6]General property of acyl-CoA molecules.
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range (µM).[6][7]Based on studies of other long-chain fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA.[7]

Potential Biological Significance and Signaling Pathways

As an activated form of a long-chain polyunsaturated fatty acid, this compound is likely involved in various cellular processes.[8]

Metabolic Pathways

This compound is an intermediate in fatty acid metabolism.[9] It can be a substrate for several enzymatic pathways:

  • Beta-oxidation: For energy production in the mitochondria.[9]

  • Lipid Synthesis: As a precursor for the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol esters.[8][10]

  • Chain Elongation and Desaturation: It can be further metabolized to form other very-long-chain polyunsaturated fatty acids.[11]

The biosynthesis of its parent fatty acid, docosatrienoic acid, can occur through the elongation of shorter omega-3 fatty acids like alpha-linolenic acid.[12]

Cellular Signaling

Long-chain acyl-CoAs can act as signaling molecules, regulating the activity of various proteins, including enzymes and transcription factors.[13] this compound could potentially modulate pathways involved in inflammation and gene expression, similar to other polyunsaturated fatty acids.[14]

fatty_acid_metabolism FA (10Z,13Z,16Z)-Docosatrienoic Acid ACoA This compound FA->ACoA Acyl-CoA Synthetase (ATP, CoA-SH) BetaOx β-Oxidation ACoA->BetaOx LipidSyn Complex Lipid Synthesis (Phospholipids, Triglycerides) ACoA->LipidSyn Elongation Elongation/Desaturation ACoA->Elongation Signaling Cellular Signaling ACoA->Signaling Energy Energy (ATP) BetaOx->Energy Membranes Cell Membranes LipidSyn->Membranes VLC_PUFA Other VLC-PUFAs Elongation->VLC_PUFA Gene_Reg Gene Regulation Signaling->Gene_Reg

Metabolic fate of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing long-chain fatty acyl-CoAs is through the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[15]

Workflow:

synthesis_workflow Start Start: (10Z,13Z,16Z)-Docosatrienoic Acid Step1 Activation with N-hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) Start->Step1 Intermediate NHS-ester of Docosatrienoic Acid Step1->Intermediate Step2 Reaction with Coenzyme A (lithium salt) in a biphasic solvent system Intermediate->Step2 Product Crude this compound Step2->Product Step3 Purification by Reversed-Phase HPLC Product->Step3 Final Pure this compound Step3->Final

References

The Biological Significance of Docosatrienoyl-CoA Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Metabolic Intermediates in Very-Long-Chain Fatty Acid Pathways

This technical guide provides a comprehensive overview of the biological roles of specific docosatrienoyl-CoA isomers. While direct signaling functions for these molecules remain an area of active investigation, their significance as transient, yet crucial, intermediates in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is well-established. This document details their metabolic context, the enzymes involved in their transformation, and the biologically active molecules that are derived from their parent fatty acids. It is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, signaling, and related therapeutic areas.

Introduction to Docosatrienoyl-CoA Isomers

Docosatrienoyl-CoA refers to a group of isomers of a 22-carbon fatty acyl-Coenzyme A molecule containing three double bonds. These molecules are primarily recognized as intermediates in the peroxisomal β-oxidation of VLC-PUFAs, such as docosahexaenoic acid (DHA, 22:6n-3) and docosatetraenoic acid (adrenic acid, 22:4n-6). The activation of their corresponding free fatty acids to their CoA esters is a prerequisite for their entry into metabolic pathways. While the free fatty acid forms, particularly derivatives of DHA, have well-documented signaling roles, the biological activities of the CoA-thioesters themselves are less understood and are thought to be primarily confined to their roles as metabolic substrates.

Metabolic Roles of Docosatrienoyl-CoA Isomers in Peroxisomal β-Oxidation

The primary biological role of docosatrienoyl-CoA isomers is as intermediates in the peroxisomal β-oxidation pathway. This pathway is essential for the shortening of VLC-PUFAs that cannot be directly metabolized in the mitochondria.

A key example is the final step in the biosynthesis of DHA. This process involves the elongation of eicosapentaenoic acid (EPA, 20:5n-3) to tetracosahexaenoic acid (24:6n-3) in the endoplasmic reticulum, followed by a single round of β-oxidation in the peroxisome to yield DHA (22:6n-3). During this β-oxidation, a docosatrienoyl-CoA isomer is transiently formed.

The degradation of adrenic acid (22:4n-6) also proceeds via peroxisomal β-oxidation, where docosatrienoyl-CoA isomers would be generated as intermediates.

Peroxisomal_Beta_Oxidation_Workflow cluster_products Products VLC_PUFA_CoA Very-Long-Chain Polyunsaturated Acyl-CoA (e.g., C24:6-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLC_PUFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase 2-trans-Enoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Thiolase β-Ketothiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase 3-Ketoacyl-CoA Docosatrienoyl_CoA Docosatrienoyl-CoA Isomer Shortened_Acyl_CoA Shortened Acyl-CoA (e.g., DHA-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Workflow of Peroxisomal β-Oxidation

Enzymology of Docosatrienoyl-CoA Metabolism

Several key enzymes are involved in the metabolism of docosatrienoyl-CoA isomers within the peroxisome. The precise kinetics for specific docosatrienoyl-CoA isomers are not extensively documented, but the substrate specificities of these enzymes for long-chain polyunsaturated acyl-CoAs have been characterized.

  • 2,4-Dienoyl-CoA Reductase: This enzyme is crucial for the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions. It catalyzes the reduction of a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA. Human peroxisomal 2,4-dienoyl-CoA reductase has been shown to be active towards long-chain substrates, including those derived from DHA, suggesting it plays a role in the degradation of docosatrienoyl-CoA isomers with conjugated double bonds.

  • Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA, which is a substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed. This is essential for the metabolism of fatty acids with double bonds at odd-numbered positions.

Biologically Active Downstream Products of Parent Fatty Acids

While docosatrienoyl-CoA isomers are primarily metabolic intermediates, the free fatty acids from which they are derived, particularly DHA, are precursors to potent signaling molecules with significant biological roles.

Neuroprotectin D1 (NPD1) Biosynthesis and Signaling

Neuroprotectin D1 (NPD1) is a docosatriene (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid) synthesized from DHA that exhibits potent neuroprotective and anti-inflammatory activities. Its biosynthesis is initiated by the release of free DHA from membrane phospholipids, followed by a series of enzymatic reactions.

NPD1_Signaling_Pathway DHA Docosahexaenoic Acid (DHA) LOX 15-Lipoxygenase (15-LOX) DHA->LOX Lipoxygenation Epoxide_Hydrolase Epoxide Hydrolase LOX->Epoxide_Hydrolase 17S-HpDHA -> 16(17)-Epoxide NPD1 Neuroprotectin D1 (NPD1) Epoxide_Hydrolase->NPD1 Receptor NPD1 Receptor NPD1->Receptor Binding and Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Receptor->Anti_Apoptotic Upregulation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bad) Receptor->Pro_Apoptotic Downregulation Inflammation Inflammatory Response (e.g., COX-2 expression) Receptor->Inflammation Inhibition Neuroprotection Neuroprotection Anti_Apoptotic->Neuroprotection

Neuroprotectin D1 Biosynthesis and Signaling
Elovanoid Biosynthesis

Elovanoids are another class of bioactive lipid mediators derived from VLC-PUFAs that are elongated from DHA. These molecules have been shown to have roles in protecting retinal pigment epithelial cells. The biosynthesis involves the ELOVL4 enzyme, which elongates DHA to VLC-PUFAs (up to 38 carbons), followed by oxidation.

Elovanoid_Biosynthesis DHA_CoA DHA-CoA ELOVL4 ELOVL4 Enzyme DHA_CoA->ELOVL4 Elongation VLC_PUFA_CoA Very-Long-Chain PUFA-CoA (e.g., 32:6-CoA, 34:6-CoA) ELOVL4->VLC_PUFA_CoA Oxygenation Oxygenation Steps VLC_PUFA_CoA->Oxygenation Elovanoids Elovanoids Oxygenation->Elovanoids Cell_Survival Cell Survival and Protection Elovanoids->Cell_Survival

Elovanoid Biosynthesis Pathway
GPR110 Signaling Pathway Activation

Synaptamide (N-docosahexaenoylethanolamine), a metabolite of DHA, is an endogenous ligand for the G protein-coupled receptor 110 (GPR110, also known as ADGRF1). Activation of this receptor has been linked to neurogenesis, synaptogenesis, and anti-inflammatory effects.

GPR110_Signaling Synaptamide Synaptamide (DHA metabolite) GPR110 GPR110 Receptor Synaptamide->GPR110 Binding AC Adenylyl Cyclase GPR110->AC Activation Anti_Inflammatory Anti-inflammatory Effects GPR110->Anti_Inflammatory cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neurogenesis, Synaptogenesis) CREB->Gene_Expression

GPR110 Signaling Pathway

Quantitative Data

Direct quantitative data on the enzyme kinetics for specific docosatrienoyl-CoA isomers is limited. However, kinetic data for the enzymes involved in the biosynthesis of the related signaling molecule, Neuroprotectin D1, from DHA are available.

EnzymeSubstrateProduct(s)Km (µM)kcat (s⁻¹)Reference
Human 12-LipoxygenaseDHA17S-HpDHA, 14S-HpDHA, 11S-HpDHA--[1]
Human 15-Lipoxygenase-1DHA17S-HpDHA (major), 14S-HpDHA--[1]
Human 15-Lipoxygenase-117S-HpDHA16S,17S-epoxyDHA (NPD1 intermediate), Protectin DX, 11,17S-diHDHA, 16,17S-diHDHA--[1]

Note: Specific Km and kcat values for DHA as a substrate for these lipoxygenases are not consistently reported in a comparable format across the literature.

Experimental Protocols

General Protocol for the Analysis of Long-Chain Acyl-CoA Esters

This protocol provides a representative method for the extraction, purification, and analysis of long-chain acyl-CoA esters, which can be adapted for the study of docosatrienoyl-CoA isomers.

1. Sample Preparation and Extraction:

  • Homogenize tissue samples (~50-100 mg) in ice-cold 2:1 (v/v) chloroform (B151607):methanol (B129727).

  • Add an internal standard (e.g., C17:0-CoA) for quantification.

  • Perform a liquid-liquid extraction by adding chloroform and water, then centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids and acyl-CoAs.

  • Dry the extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Purification:

  • Resuspend the dried extract in a suitable solvent.

  • Use a C18 SPE cartridge pre-conditioned with methanol and water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with an aqueous solvent to remove polar impurities.

  • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Dry the eluate.

3. HPLC Separation:

  • Resuspend the purified acyl-CoAs in an appropriate injection solvent.

  • Use a C18 reversed-phase HPLC column.

  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Monitor the elution profile using a UV detector at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

4. LC-MS/MS Analysis for Identification and Quantification:

  • Couple the HPLC system to a tandem mass spectrometer.

  • Use electrospray ionization (ESI) in positive ion mode.

  • Perform Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each docosatrienoyl-CoA isomer of interest and the internal standard. This provides high selectivity and sensitivity for quantification.

Acyl_CoA_Analysis_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with internal standard) Tissue_Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Dried Extract HPLC HPLC Separation (C18 column) SPE->HPLC Purified Acyl-CoAs LC_MS_MS LC-MS/MS Analysis (MRM) HPLC->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for Acyl-CoA Analysis
General Strategy for the Chemical Synthesis of Long-Chain Polyunsaturated Acyl-CoA Esters

The chemical synthesis of specific docosatrienoyl-CoA isomers can be achieved through a multi-step process:

  • Activation of the Free Fatty Acid: The corresponding docosatrienoic acid is activated at its carboxyl group. This can be achieved by converting it to an acyl chloride or an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated fatty acid is then reacted with the thiol group of Coenzyme A in an appropriate solvent system, often a mixture of an organic solvent and an aqueous buffer at a slightly alkaline pH, to facilitate the nucleophilic attack of the thiolate.

  • Purification: The resulting docosatrienoyl-CoA is purified from the reaction mixture, typically using reversed-phase HPLC, to separate it from unreacted Coenzyme A and other byproducts.

Conclusion

While specific docosatrienoyl-CoA isomers are primarily viewed as transient intermediates in peroxisomal β-oxidation, their metabolic context is of great biological importance. They are intrinsically linked to the synthesis and degradation of critical VLC-PUFAs like DHA. The downstream metabolites of these parent fatty acids, such as Neuroprotectin D1 and elovanoids, are potent signaling molecules with significant therapeutic potential. Further research focusing on the direct measurement of docosatrienoyl-CoA isomer fluxes and their potential for allosteric regulation of metabolic enzymes will be crucial to fully elucidate their biological roles. The experimental approaches outlined in this guide provide a framework for researchers to pursue these investigations.

References

Unraveling Novel Docosatrienoyl-CoA Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the burgeoning field of docosatrienoyl-CoA metabolism. As interest in the biological activities of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) expands, understanding the biosynthesis, downstream signaling, and enzymatic machinery related to docosatrienoyl-CoA is paramount. This document provides a foundational framework for the discovery of novel docosatrienoyl-CoA pathways, detailing proposed biosynthetic routes, robust experimental protocols for their characterization, and hypothetical signaling cascades.

Proposed Biosynthetic Pathways of Docosatrienoyl-CoA

Docosatrienoic acid (DTA) is a C22 polyunsaturated fatty acid with three double bonds. Its activated form, docosatrienoyl-CoA, is the substrate for various metabolic and signaling pathways. The biosynthesis of docosatrienoyl-CoA is believed to occur through the coordinated action of fatty acid elongases (ELOVL) and fatty acid desaturases (FADS). Two primary pathways, originating from α-linolenic acid (ALA; 18:3n-3) and linoleic acid (LA; 18:2n-6), are proposed.

The initial and rate-limiting step for both pathways is the activation of the precursor fatty acid to its CoA-thioester by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (ACSVL). Following activation, a series of elongation and desaturation steps, primarily occurring in the endoplasmic reticulum, lead to the formation of docosatrienoyl-CoA.

The Omega-3 (n-3) Pathway

The n-3 pathway commences with ALA (18:3n-3). It is proposed that ELOVL5 elongates ALA-CoA to eicosatrienoyl-CoA (20:3n-3), which is then further elongated by ELOVL2 to docosatrienoyl-CoA (22:3n-3). An alternative route involves the initial desaturation of ALA-CoA by FADS2 (Δ6-desaturase) to stearidonic acid (SDA; 18:4n-3), followed by elongation by ELOVL5 to 20:4n-3, and a subsequent elongation by ELOVL2 to 22:4n-3. A final desaturation step would then be required to yield the final product.

The Omega-6 (n-6) Pathway

The n-6 pathway begins with LA (18:2n-6). This pathway likely involves an initial elongation by an ELOVL enzyme to eicosadienoic acid (20:2n-6), followed by a desaturation step and a final elongation to yield a C22:3 isomer. The specific ELOVL and FADS enzymes involved in the n-6 pathway leading to a docosatrienoic acid isomer require further investigation.

Diagram of the Proposed n-3 Biosynthetic Pathway for Docosatrienoyl-CoA

Docosatrienoyl_CoA_n3_Pathway cluster_0 Endoplasmic Reticulum ALA_18_3 α-Linolenic Acid (ALA) (18:3n-3) ALA_CoA ALA-CoA ALA_18_3->ALA_CoA ACSL/ACSVL ETA_20_3 Eicosatrienoyl-CoA (20:3n-3) ALA_CoA->ETA_20_3 ELOVL5 DTA_CoA Docosatrienoyl-CoA (22:3n-3) ETA_20_3->DTA_CoA ELOVL2 ACSL_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2, BSA) AddEnzyme Add Enzyme Source (Lysate or Purified Protein) Start->AddEnzyme AddSubstrate Initiate with [1-14C]-DTA AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Stop Stop Reaction (Add Extraction Solvent) Incubate->Stop Extract Phase Separation (Heptane/Water) Stop->Extract Measure Measure Radioactivity in Aqueous Phase Extract->Measure Calculate Calculate Product Formation Measure->Calculate DTA_CoA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTA_CoA Docosatrienoyl-CoA FABP Fatty Acid Binding Protein DTA_CoA->FABP Binding PPARa_RXR PPARα-RXR Heterodimer FABP->PPARa_RXR Ligand Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binding to DNA Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Regulation Metabolic_Effects Increased Fatty Acid Oxidation Anti-inflammatory Effects Target_Genes->Metabolic_Effects

The Pivotal Role of Docosatrienoyl-CoAs in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoyl-Coenzyme A (CoA) esters are critical, albeit often transient, intermediates in the complex symphony of cellular lipid metabolism. As activated forms of docosatrienoic acids (22:3), these molecules are strategically positioned at the crossroads of fatty acid elongation and degradation pathways, influencing the cellular balance of essential long-chain polyunsaturated fatty acids (PUFAs). This technical guide provides an in-depth exploration of the functions of docosatrienoyl-CoAs, detailing their metabolic fate, the enzymes that govern their transformations, and the analytical methodologies used for their study. While direct research on docosatrienoyl-CoA is still emerging, this guide synthesizes current knowledge from the broader field of PUFA metabolism to illuminate its significance.

Core Metabolic Functions of Docosatrienoyl-CoAs

Docosatrienoyl-CoAs are primarily involved in two major cellular processes: the biosynthesis of longer, more unsaturated fatty acids and their catabolism through peroxisomal β-oxidation. The specific metabolic pathway is dependent on the isomer of the docosatrienoic acid.

Biosynthesis of n-3 and n-6 Very-Long-Chain Polyunsaturated Fatty Acids

Docosatrienoyl-CoA is a key intermediate in the synthesis of other vital very-long-chain polyunsaturated fatty acids (VLCPUFAs). The metabolic pathways for the n-3 and n-6 isomers are distinct:

  • The n-3 Pathway: The n-3 isomer of docosatrienoyl-CoA, arising from the dietary essential fatty acid α-linolenic acid (ALA, 18:3n-3), is a precursor in the pathway that can lead to the synthesis of docosahexaenoic acid (DHA, 22:6n-3), a crucial component of neuronal and retinal membranes. The biosynthesis involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. Specifically, eicosatrienoyl-CoA (20:3n-3) is elongated by a fatty acid elongase to form docosatrienoyl-CoA (22:3n-3).

  • The n-6 Pathway: Similarly, the n-6 isomer of docosatrienoyl-CoA is derived from the essential fatty acid linoleic acid (LA, 18:2n-6). It serves as an intermediate in the synthesis of other n-6 series PUFAs.

The key enzymes in these biosynthetic pathways include:

  • Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the initial activation of free fatty acids, including docosatrienoic acid, to their corresponding CoA esters. Long-chain acyl-CoA synthetase 6 (ACSL6) has been identified as particularly important for the retention of DHA in the brain, suggesting its potential role in activating docosatrienoic acid as a precursor.

  • Fatty Acid Elongases (ELOVLs): These enzymes catalyze the two-carbon elongation of fatty acyl-CoAs. ELOVL5 and ELOVL2 are known to be involved in the elongation of PUFAs and are likely responsible for the conversion of 20-carbon PUFA-CoAs to 22-carbon species like docosatrienoyl-CoA.

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into the fatty acyl chain. While not directly acting on docosatrienoyl-CoA to form a more unsaturated 22-carbon fatty acid in the main pathway, they are crucial for creating the precursors that lead to docosatrienoyl-CoA.

Peroxisomal β-Oxidation

Very-long-chain fatty acyl-CoAs, including docosatrienoyl-CoA, are primarily catabolized through β-oxidation in peroxisomes. This process is distinct from mitochondrial β-oxidation, which handles shorter-chain fatty acids. Peroxisomal β-oxidation of docosatrienoyl-CoA results in the production of acetyl-CoA, which can be used for various metabolic purposes, and a chain-shortened acyl-CoA. This pathway is also a critical step in the "Sprecher pathway" for the synthesis of DHA, where a 24-carbon precursor is shortened to the 22-carbon DHA.

The key enzymes in the peroxisomal β-oxidation of docosatrienoyl-CoA include:

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first, rate-limiting step of peroxisomal β-oxidation.

  • D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Peroxisomal Thiolases: These enzymes cleave the 3-ketoacyl-CoA to release acetyl-CoA and the chain-shortened acyl-CoA.

Signaling Pathways and Regulatory Roles

While the free fatty acids derived from docosatrienoyl-CoA, such as docosatrienoic acid, may have signaling roles, there is currently limited direct evidence to suggest that docosatrienoyl-CoA itself acts as a signaling molecule. The regulatory functions of acyl-CoAs are often indirect, influencing metabolism by serving as substrates or allosteric regulators of enzymes. For instance, the cellular pool of long-chain acyl-CoAs can influence gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).

Quantitative Data on Docosatrienoyl-CoA and Related Metabolites

Quantitative data specifically for docosatrienoyl-CoA are scarce in the literature. The tables below present representative data for related long-chain acyl-CoAs to provide a contextual understanding of their cellular concentrations and the kinetic parameters of the enzymes involved in their metabolism.

Table 1: Representative Cellular Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesTissue/Cell TypeConcentration (pmol/mg protein or other unit)Reference
Total Long-Chain Acyl-CoAs Rat Liver15 - 60 nmol/g wet weightGeneral literature
Oleoyl-CoA (18:1-CoA)Rat Liver~5-15 nmol/g wet weightGeneral literature
Palmitoyl-CoA (16:0-CoA)Rat Liver~10-25 nmol/g wet weightGeneral literature
Arachidonoyl-CoA (20:4-CoA)Rat Brain~0.5-2 nmol/g wet weightGeneral literature
Docosahexaenoyl-CoA (22:6-CoA)Bovine RetinaVmax: 4.58 ± 0.21 nmol/min/mg protein[1]
Docosatrienoyl-CoA (22:3-CoA)VariousData not readily available

Note: The concentrations of acyl-CoAs can vary significantly depending on the metabolic state of the cell and the specific analytical methods used.

Table 2: Representative Kinetic Parameters of Enzymes Involved in Long-Chain Acyl-CoA Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism/TissueReference
Long-Chain Acyl-CoA Synthetase Docosahexaenoic Acid5.88 ± 0.254.58 ± 0.21Bovine Retinal Microsomes[1]
Long-Chain Acyl-CoA Synthetase Palmitic Acid7.91 ± 0.3921.6 ± 1.04Bovine Retinal Microsomes[1]
ELOVL5 Eicosapentaenoyl-CoA (20:5n-3)Data not readily availableData not readily availableHumanGeneral literature
Peroxisomal Acyl-CoA Oxidase Palmitoyl-CoA~5-15Data not readily availableRat LiverGeneral literature
Enzymes acting on Docosatrienoyl-CoADocosatrienoyl-CoAData not readily availableData not readily available

Note: Kinetic parameters are highly dependent on the specific enzyme isoform, substrate, and assay conditions.

Experimental Protocols

The analysis of docosatrienoyl-CoA requires sensitive and specific analytical techniques due to its low abundance and potential for instability. The gold standard for the quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for the Extraction and Quantification of Docosatrienoyl-CoA by LC-MS/MS

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic activity. Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water or acidic acetonitrile). The use of an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) is crucial for accurate quantification.

  • Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. Acyl-CoAs will partition into the polar (upper) phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoAs from the polar extract using a C18 or other suitable SPE cartridge. This step removes interfering substances and concentrates the analytes.

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide). Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with a buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Tandem Mass Spectrometry (MS/MS): Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each acyl-CoA species. For docosatrienoyl-CoA, the precursor ion will be its protonated molecular mass, and the product ion will correspond to a characteristic fragment, often the phosphopantetheine moiety.

3. Data Analysis:

  • Quantify the amount of docosatrienoyl-CoA in the sample by comparing the peak area of the analyte to that of the internal standard.

Visualizations of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving docosatrienoyl-CoA.

docosatrienoyl_coa_metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Eicosatrienoyl-CoA (20:3n-3) Eicosatrienoyl-CoA (20:3n-3) Docosatrienoyl-CoA (22:3n-3) Docosatrienoyl-CoA (22:3n-3) Eicosatrienoyl-CoA (20:3n-3)->Docosatrienoyl-CoA (22:3n-3) Elongation Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Docosatrienoyl-CoA (22:3n-3)->Chain-shortened Acyl-CoA β-Oxidation Acetyl-CoA Acetyl-CoA Docosatrienoyl-CoA (22:3n-3)->Acetyl-CoA β-Oxidation Incorporation into Lipids Incorporation into Lipids Docosatrienoyl-CoA (22:3n-3)->Incorporation into Lipids Acyltransferases ALA (18:3n-3) ALA (18:3n-3) ALA (18:3n-3)->Eicosatrienoyl-CoA (20:3n-3) Elongation & Desaturation ELOVL ELOVL ELOVL->Eicosatrienoyl-CoA (20:3n-3) Beta-Oxidation Enzymes Beta-Oxidation Enzymes Beta-Oxidation Enzymes->Docosatrienoyl-CoA (22:3n-3)

Caption: Biosynthesis and fate of n-3 docosatrienoyl-CoA.

experimental_workflow Tissue/Cell Sample Tissue/Cell Sample Homogenization\n(in cold solvent with internal standard) Homogenization (in cold solvent with internal standard) Tissue/Cell Sample->Homogenization\n(in cold solvent with internal standard) Centrifugation\n(Phase Separation) Centrifugation (Phase Separation) Homogenization\n(in cold solvent with internal standard)->Centrifugation\n(Phase Separation) Solid-Phase Extraction\n(SPE) Solid-Phase Extraction (SPE) Centrifugation\n(Phase Separation)->Solid-Phase Extraction\n(SPE) Elution & Drying Elution & Drying Solid-Phase Extraction\n(SPE)->Elution & Drying Reconstitution Reconstitution Elution & Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

References

(10Z,13Z,16Z)-Docosatrienoyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z,16Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (CoA) ester. While direct research on this specific molecule is limited, its structural characteristics as an n-6 docosanoid suggest a significant, yet largely unexplored, role in cellular signaling. This guide synthesizes current knowledge on the biosynthesis of its precursor fatty acid, the general principles of long-chain fatty acyl-CoA signaling, and infers the potential pathways and functions of this compound. We provide a framework for future research by outlining relevant experimental protocols and potential signaling cascades.

Introduction to this compound

(10Z,13Z,16Z)-Docosatrienoic acid is a 22-carbon polyunsaturated fatty acid (PUFA) belonging to the omega-6 (n-6) family. Its activated form, the CoA thioester, is predicted to be an intracellular signaling molecule, influencing gene expression and cellular metabolism. Long-chain acyl-CoAs are known to act as allosteric regulators of enzymes and as ligands for nuclear receptors, thereby modulating a variety of signaling pathways.

Biosynthesis of this compound

The biosynthesis of (10Z,13Z,16Z)-docosatrienoic acid, the precursor to its CoA ester, occurs through a series of elongation and desaturation reactions of dietary linoleic acid (18:2n-6). This pathway is catalyzed by a group of enzymes known as elongases (ELOVL) and desaturases (FADS).

Table 1: Key Enzymes in the Biosynthesis of (10Z,13Z,16Z)-Docosatrienoic Acid

Enzyme FamilySpecific EnzymeSubstrateProduct
DesaturaseFADS2 (Δ6-desaturase)Linoleic acid (18:2n-6)γ-Linolenic acid (18:3n-6)
ElongaseELOVL5γ-Linolenic acid (18:3n-6)Dihomo-γ-linolenic acid (20:3n-6)
DesaturaseFADS1 (Δ5-desaturase)Dihomo-γ-linolenic acid (20:3n-6)Arachidonic acid (20:4n-6)
ElongaseELOVL2/ELOVL5Arachidonic acid (20:4n-6)Adrenic acid (22:4n-6)
DesaturaseFADS2 (Δ6-desaturase)Adrenic acid (22:4n-6)Docosapentaenoic acid (22:5n-6)
ElongaseELOVL2Docosapentaenoic acid (22:5n-6)Tetracosapentaenoic acid (24:5n-6)
DesaturaseFADS2 (Δ6-desaturase)Tetracosapentaenoic acid (24:5n-6)Tetracosahexaenoic acid (24:6n-6)
β-oxidation (Peroxisomal)-Tetracosahexaenoic acid (24:6n-6)Docosahexaenoic acid (22:6n-6)
Acyl-CoA SynthetaseLong-chain acyl-CoA synthetase (ACSL)(10Z,13Z,16Z)-Docosatrienoic acidThis compound

Note: The precise pathway leading to the specific (10Z,13Z,16Z) isomer requires further elucidation. The table represents the generally accepted pathway for the synthesis of n-6 long-chain PUFAs.

The final step in the formation of the active signaling molecule is the esterification of the free fatty acid to Coenzyme A, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).

cluster_0 Biosynthesis of (10Z,13Z,16Z)-Docosatrienoic Acid cluster_1 Activation to Acyl-CoA Linoleic_Acid Linoleic Acid (18:2n-6) gamma_Linolenic_Acid γ-Linolenic Acid (18:3n-6) Linoleic_Acid->gamma_Linolenic_Acid FADS2 (Δ6-desaturase) DGLA Dihomo-γ-linolenic Acid (20:3n-6) gamma_Linolenic_Acid->DGLA ELOVL5 Arachidonic_Acid Arachidonic Acid (20:4n-6) DGLA->Arachidonic_Acid FADS1 (Δ5-desaturase) Adrenic_Acid Adrenic Acid (22:4n-6) Arachidonic_Acid->Adrenic_Acid ELOVL2/5 Docosatrienoic_Acid (10Z,13Z,16Z)-Docosatrienoic Acid Docosatrienoyl_CoA This compound Docosatrienoic_Acid->Docosatrienoyl_CoA ACSL

Biosynthesis of this compound.

Potential Signaling Pathways

Based on the known functions of other long-chain polyunsaturated acyl-CoAs, this compound is likely to participate in signaling through several mechanisms:

Nuclear Receptor Activation

Long-chain fatty acyl-CoAs can act as ligands for nuclear receptors, which are transcription factors that regulate gene expression. The most probable targets for this compound include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These receptors are key regulators of lipid and glucose metabolism. Acyl-CoAs can bind to PPARs and modulate the transcription of genes involved in fatty acid oxidation and storage.

  • Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a crucial regulator of liver-specific gene expression, including genes involved in lipid transport and metabolism.

Activation of these receptors by this compound would lead to changes in the expression of genes controlling lipid homeostasis.

cluster_0 Nuclear Signaling DTA_CoA (10Z,13Z,16Z)- Docosatrienoyl-CoA PPAR PPARα/γ/δ DTA_CoA->PPAR HNF4a HNF4α DTA_CoA->HNF4a Gene_Expression Target Gene Expression PPAR->Gene_Expression HNF4a->Gene_Expression Metabolic_Response Modulation of Lipid Metabolism Gene_Expression->Metabolic_Response

Potential Nuclear Receptor Activation Pathway.
Allosteric Regulation of Enzymes

Fatty acyl-CoAs can allosterically regulate the activity of key metabolic enzymes. Potential targets for this compound include:

  • Acetyl-CoA Carboxylase (ACC): A rate-limiting enzyme in fatty acid synthesis. Inhibition by long-chain acyl-CoAs provides a feedback mechanism to control lipid biosynthesis.

  • Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme in fatty acid oxidation. Its regulation by acyl-CoAs helps to balance fatty acid synthesis and degradation.

Experimental Protocols

Investigating the specific roles of this compound requires a combination of analytical, biochemical, and cell-based assays.

Quantification by LC-MS/MS

Objective: To accurately measure the intracellular concentration of this compound.

Methodology:

  • Cell Lysis and Extraction: Cells are harvested and lysed in a cold solvent mixture (e.g., acetonitrile/methanol/water) to quench metabolic activity and extract acyl-CoAs.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a C18 reversed-phase column. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transition of this compound.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.

Cell_Culture Cell Culture Lysis Lysis & Extraction Cell_Culture->Lysis SPE Solid-Phase Extraction Lysis->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Quantification LC_MS->Quantification

Workflow for LC-MS/MS Quantification.
In Vitro Binding Assays

Objective: To determine the binding affinity of this compound to target proteins (e.g., nuclear receptors).

Methodology: Isothermal Titration Calorimetry (ITC)

  • Protein Expression and Purification: The target protein is expressed (e.g., in E. coli) and purified.

  • Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe.

  • Titration: The acyl-CoA solution is titrated into the protein solution in a series of small injections.

  • Data Analysis: The heat released or absorbed during each injection is measured. The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Table 2: Hypothetical Binding Affinities of this compound

Target ProteinPredicted Kd (nM)Rationale
PPARα50 - 200Known to bind a wide range of PUFA-CoAs.
PPARγ100 - 500Generally shows lower affinity for n-6 PUFAs compared to PPARα.
HNF4α20 - 100High affinity binding of long-chain acyl-CoAs has been demonstrated.
Acyl-CoA Binding Protein (ACBP)1 - 10High affinity, non-specific binding to long-chain acyl-CoAs.

Note: These values are hypothetical and require experimental validation.

Future Directions

The field of lipid signaling is rapidly expanding, and the specific roles of individual acyl-CoA species are becoming increasingly appreciated. Future research on this compound should focus on:

  • Definitive elucidation of its biosynthetic pathway.

  • Identification of its specific protein targets using unbiased screening methods.

  • Determination of its cellular and tissue distribution.

  • Investigation of its role in pathological conditions such as metabolic syndrome and inflammatory diseases.

Conclusion

This compound represents an understudied yet potentially significant player in the complex network of lipid signaling. By leveraging existing knowledge of related molecules and employing modern analytical and biochemical techniques, researchers can begin to unravel the specific functions of this intriguing molecule, paving the way for new therapeutic strategies in the management of metabolic and inflammatory diseases.

A Technical Guide to the Potential Enzymatic Synthesis of (10Z,13Z,16Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a potential enzymatic pathway for the synthesis of (10Z,13Z,16Z)-docosatrienoyl-CoA, a novel very-long-chain polyunsaturated fatty acyl-CoA. While the direct biosynthetic route for this specific isomer is not yet fully elucidated in published literature, this document proposes a plausible pathway based on the known substrate specificities of fatty acid elongases (ELOVLs), fatty acid desaturases (FADS), and acyl-CoA synthetases (ACSLs). Detailed experimental protocols for the expression, purification, and characterization of the key enzymes are provided, along with a compilation of relevant quantitative data to inform reaction optimization. This guide serves as a foundational resource for researchers aiming to produce and investigate the biological functions of this unique acyl-CoA.

Introduction

Very-long-chain polyunsaturated fatty acids (VLCPUFAs) and their activated acyl-CoA esters play crucial roles in a multitude of physiological processes, including membrane fluidity, cell signaling, and as precursors to bioactive lipid mediators. The specific isomer (10Z,13Z,16Z)-docosatrienoic acid represents a non-methylene-interrupted fatty acid, a class of lipids found in various marine organisms and plants, which have been shown to possess unique biological activities. The corresponding CoA-activated form, this compound, is the direct substrate for its incorporation into complex lipids and for other metabolic transformations. Understanding and harnessing the enzymatic synthesis of this molecule is paramount for its further study and potential therapeutic applications.

This guide details a proposed multi-enzyme cascade for the production of this compound, starting from a readily available precursor. It provides comprehensive methodologies for the key enzymatic steps and summarizes critical quantitative data to facilitate experimental design.

Proposed Enzymatic Synthesis Pathway

The proposed biosynthetic pathway for this compound involves a series of desaturation and elongation steps, culminating in the activation of the free fatty acid to its CoA ester. The pathway initiates with γ-linolenic

Exploring the Diverse Landscape of Docosatrienoyl-CoA Isomers in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoyl-CoA (C22:3-CoA) represents a fascinating and underexplored class of very-long-chain polyunsaturated fatty acyl-CoAs. As activated forms of docosatrienoic acids, these molecules are key metabolic intermediates, poised at the crossroads of lipid synthesis, degradation, and signaling pathways. While research has extensively focused on their more unsaturated counterparts like docosahexaenoyl-CoA (DHA-CoA), the diversity, biosynthesis, and biological functions of docosatrienoyl-CoA isomers are emerging as a new frontier with significant potential in nutrition, pharmacology, and drug development. This technical guide provides an in-depth exploration of the current knowledge on the diversity of docosatrienoyl-CoA isomers found in nature, their metabolic pathways, and their purported biological activities, alongside detailed experimental protocols for their study.

Diversity of Docosatrienoyl-CoA Isomers

Docosatrienoic acids (DTAs) are characterized by a 22-carbon chain with three double bonds. The specific positions and cis/trans configurations of these double bonds give rise to a variety of isomers, each with potentially unique biological properties. While the natural diversity is likely vast, research has predominantly highlighted a few key isomers.

The most well-characterized is all-cis-13,16,19-docosatrienoic acid , an omega-3 (n-3) fatty acid. This isomer is not commonly found in high concentrations in natural sources but has been successfully produced through metabolic engineering in plants like Brassica carinata. Other potential isomers, based on known fatty acid biosynthetic pathways, include those with double bonds originating from the 3rd, 6th, and 9th; 5th, 11th, and 17th; or 7th, 13th, and 19th positions from the methyl end. The natural occurrence of many of these isomers, however, remains largely unquantified.

Another isomer of interest is all-cis-7,10,13-docosatrienoic acid . This fatty acid is a component of phospholipids (B1166683) in certain biological systems. Its biosynthesis and specific functions are still under active investigation. The table below summarizes some of the known and potential docosatrienoic acid isomers.

Isomer NameAbbreviationDouble Bond PositionsOmega (n-) ClassNatural Occurrence (Examples)
all-cis-13,16,19-Docosatrienoic AcidDTA (n-3)Δ13, Δ16, Δ19n-3Genetically engineered Brassica carinata, trace amounts in some marine organisms.
all-cis-7,10,13-Docosatrienoic AcidΔ7, Δ10, Δ13n-9Found in phospholipids of some organisms.
Unknown Isomerse.g., Δ5, Δ11, Δ17-Potentially present in various organisms, but largely uncharacterized.

Biosynthesis of Docosatrienoyl-CoA Isomers

The biosynthesis of docosatrienoyl-CoA is intricately linked to the elongation and desaturation of shorter-chain fatty acids. The specific pathways dictate the resulting isomer.

Biosynthesis of all-cis-13,16,19-Docosatrienoyl-CoA (n-3)

This n-3 isomer is synthesized from the essential fatty acid, alpha-linolenic acid (ALA, 18:3n-3), through a series of elongation and desaturation steps. The pathway, as elucidated through metabolic engineering studies, involves the following key reactions:

  • Elongation of ALA: Alpha-linolenic acid is first elongated to eicosatrienoic acid (ETA, 20:3n-3).

  • Further Elongation: ETA is then elongated to docosatrienoic acid (DTA, 22:3n-3) by a fatty acid elongase.

ALA Alpha-Linolenic Acid-CoA (18:3n-3-CoA) ETA Eicosatrienoic Acid-CoA (20:3n-3-CoA) ALA->ETA Elongase DTA all-cis-13,16,19-Docosatrienoyl-CoA (22:3n-3-CoA) ETA->DTA Elongase

Biosynthesis of all-cis-13,16,19-Docosatrienoyl-CoA.
Biosynthesis of all-cis-7,10,13-Docosatrienoyl-CoA

The biosynthesis of this isomer is less clearly defined but is thought to arise from the elongation of oleic acid (18:1n-9) and subsequent desaturation steps.

Biological Functions and Therapeutic Potential

Emerging research suggests that docosatrienoyl-CoA isomers possess a range of biological activities with potential therapeutic applications.

  • Anti-inflammatory and Antitumor Effects: all-cis-13,16,19-Docosatrienoic acid has demonstrated potent anti-inflammatory and antitumor properties in vitro, comparable to those of DHA. These effects are likely mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

  • Anti-Melanogenic Properties: This n-3 DTA has also been shown to inhibit melanogenesis in B16F10 melanoma cells, suggesting its potential as a skin-lightening agent in cosmetics and for treating hyperpigmentation disorders. The mechanism appears to involve the suppression of the MITF/tyrosinase axis.

The biological roles of other docosatrienoyl-CoA isomers are yet to be thoroughly investigated, representing a promising area for future research.

Experimental Protocols

A comprehensive understanding of docosatrienoyl-CoA isomers requires robust analytical and biological assay methodologies.

Analysis of Docosatrienoyl-CoA Isomers

The analysis of very-long-chain fatty acyl-CoAs presents challenges due to their low abundance and structural similarity. A combination of chromatographic separation and mass spectrometry is typically employed.

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

Procedure:

  • Homogenize tissue or cell pellets in ice-cold homogenization buffer.

  • Add a mixture of acetonitrile and isopropanol (1:1 v/v) to the homogenate to precipitate proteins.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Acidify the supernatant with 5 M ammonium acetate.

  • Apply the acidified supernatant to a pre-conditioned C18 SPE column.

  • Wash the column with an aqueous solvent to remove polar impurities.

  • Elute the fatty acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/isopropanol).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for docosatrienoyl-CoA.

  • Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy and other parameters: Optimize for the specific instrument and analyte.

cluster_extraction Extraction cluster_analysis Analysis Homogenization Sample Homogenization Precipitation Protein Precipitation Homogenization->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Elution Elution & Concentration SPE->Elution HPLC HPLC Separation (C18 column) Elution->HPLC MS MS/MS Detection (MRM mode) HPLC->MS

Workflow for LC-MS/MS analysis of docosatrienoyl-CoA.

To analyze the fatty acid profile, docosatrienoyl-CoA can be hydrolyzed and derivatized to its fatty acid methyl ester (FAME).

Procedure:

  • Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in methanol).

  • Methylate the resulting free fatty acids using a suitable reagent (e.g., BF3-methanol or acidic methanol).

  • Extract the FAMEs with an organic solvent (e.g., hexane).

  • Analyze the FAMEs by GC-MS.

GC-MS Parameters:

  • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is recommended for separating isomers. Silver-ion chromatography (Ag-HPLC) can also be used for enhanced separation of cis/trans isomers.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient program to separate FAMEs based on chain length and unsaturation.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode to obtain full mass spectra for identification.

Biological Assays

Cell Line:

  • B16F10 murine melanoma cells.

Procedure:

  • Cell Culture: Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment: Treat cells with various concentrations of the docosatrienoic acid isomer for 48-72 hours.

  • Melanin (B1238610) Content Measurement:

    • Lyse the cells and solubilize the melanin pellet in NaOH.

    • Measure the absorbance at 405 nm.

    • Normalize to total protein content.

  • Tyrosinase Activity Assay:

    • Prepare cell lysates.

    • Measure the rate of L-DOPA oxidation to dopachrome (B613829) by monitoring the absorbance at 475 nm.

B16F10 B16F10 Cells Treatment Treat with DTA isomer B16F10->Treatment Incubation Incubate (48-72h) Treatment->Incubation MelaninAssay Melanin Content Assay Incubation->MelaninAssay TyrosinaseAssay Tyrosinase Activity Assay Incubation->TyrosinaseAssay

Workflow for assessing anti-melanogenic activity.

Cell Line:

  • A suitable cell line (e.g., HEK293 or macrophages) stably transfected with an NF-κB-luciferase reporter construct.

Procedure:

  • Cell Culture and Transfection: Culture cells and ensure stable expression of the reporter construct.

  • Treatment: Pre-treat cells with the docosatrienoic acid isomer for a specified time.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.

Cell Line:

  • A relevant cancer cell line (e.g., colon cancer, breast cancer).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a range of concentrations of the docosatrienoic acid isomer for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm. A decrease in absorbance indicates reduced cell viability.

Conclusion and Future Directions

The study of docosatrienoyl-CoA isomers is a rapidly evolving field with considerable promise. The initial characterization of the n-3 isomer, all-cis-13,16,19-docosatrienoic acid, has revealed potent biological activities that warrant further investigation for their therapeutic potential. However, the vast diversity of other potential isomers remains largely unexplored.

Future research should focus on:

  • Comprehensive Profiling: Utilizing advanced analytical techniques to identify and quantify the full spectrum of docosatrienoyl-CoA isomers in a wide range of natural sources.

  • Biosynthetic Pathway Elucidation: Unraveling the enzymatic pathways responsible for the synthesis of different isomers.

  • Functional Characterization: Systematically evaluating the biological activities of various isomers to understand their structure-function relationships.

  • Preclinical and Clinical Studies: For promising isomers, advancing research into preclinical and eventually clinical settings to validate their therapeutic efficacy and safety.

This in-depth exploration will undoubtedly unlock the full potential of docosatrienoyl-CoA isomers in nutrition, medicine, and drug development.

The Pivotal Roles of Acyl-CoA Isomers in Cellular Metabolism, Signaling, and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) esters, central intermediates in numerous metabolic pathways, are far more than simple metabolic fuels. Emerging evidence reveals that specific isomers of these molecules, categorized by their carbon chain length and branching, execute highly specific and critical functions in cellular signaling, gene expression, and the pathogenesis of various diseases. This technical guide provides an in-depth exploration of the theoretical and established biological functions of short-chain, long-chain, and branched-chain acyl-CoA isomers, offering insights for researchers and professionals in drug development.

Core Concepts: The Diverse World of Acyl-CoA Isomers

Fatty acids must be activated to their acyl-CoA thioester form to be metabolized. This activation, catalyzed by a family of acyl-CoA synthetases, yields a diverse pool of acyl-CoA species. The metabolic fate and signaling function of each acyl-CoA are largely determined by its structure.

  • Short-Chain Acyl-CoAs (SCACoAs): Comprising two to six carbon atoms, these molecules are key players in epigenetic regulation and cellular signaling.

  • Long-Chain Acyl-CoAs (LCACoAs): With carbon backbones of 12 to 20 carbons, LCACoAs are fundamental to energy metabolism and the synthesis of complex lipids.

  • Branched-Chain Acyl-CoAs (BCACoAs): Derived from the catabolism of branched-chain amino acids (BCAAs), these isomers are increasingly recognized for their role in metabolic health and disease.

Quantitative Insights: Acyl-CoA Isomer Concentrations and Enzyme Kinetics

The following table summarizes key quantitative data related to acyl-CoA isomers, providing a comparative overview for researchers.

Parameter Isomer/Enzyme Organism/Tissue Condition Value Significance Reference
Concentration Long-Chain Acyl-CoARat Red MuscleNormal4-8 nmol/gBaseline level in oxidative tissue.
Concentration Long-Chain Acyl-CoARat Adipose TissueNormal0.4-0.9 nmol/gLower baseline compared to muscle.
Concentration Long-Chain Acyl-CoAHuman Muscle-Correlated with insulin (B600854) action (r²=0.34)Links muscle lipid metabolism to insulin sensitivity.
Enzyme Inhibition (Ki) Acetyl-CoA CarboxylaseNot SpecifiedIn vitro5 nM (for acyl-CoA)Demonstrates high sensitivity to acyl-CoA feedback inhibition.
Enzyme Family Long-chain acyl-CoA synthetase (ACSL)Multiple-5 isoforms (ACSL1, 3, 4, 5, 6)Each isoform has distinct substrate preferences and tissue distribution, enabling specific metabolic channeling.
Metabolic Ratio Acetate:Propionate:ButyrateHuman GutNormal~60:20:20Molar ratio of major short-chain fatty acids produced by gut microbiota.

Signaling Pathways and Metabolic Fates of Acyl-CoA Isomers

The diverse functions of acyl-CoA isomers are rooted in their participation in a multitude of signaling pathways and metabolic processes. These intricate relationships can be visualized to better understand their systemic impact.

Short-Chain Acyl-CoA in Epigenetic Regulation

Short-chain fatty acids (SCFAs), often derived from gut microbiota, are converted to their respective acyl-CoAs within the cell. These SCACoAs, such as acetyl-CoA and propionyl-CoA, act as donors for histone acylation, an epigenetic modification that influences gene expression. SCACoAs also act as inhibitors of histone deacetylases (HDACs), further promoting an open chromatin state and gene transcription.

SCFA_Epigenetics cluster_gut Gut Lumen cluster_cell Cellular Compartment Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut Microbiota->SCFAs SCFA_uptake SCFA Uptake SCFAs->SCFA_uptake Acyl_CoA_Synthase Acyl-CoA Synthetase SCFA_uptake->Acyl_CoA_Synthase SCACoAs Short-Chain Acyl-CoAs Acyl_CoA_Synthase->SCACoAs HDACs Histone Deacetylases (HDACs) SCACoAs->HDACs Inhibition HATs Histone Acetyltransferases (HATs) SCACoAs->HATs Histones Histones HDACs->Histones Deacylation HATs->Histones Acylation Gene_Expression Gene Expression Histones->Gene_Expression

Caption: Epigenetic regulation by short-chain acyl-CoAs.

Long-Chain Acyl-CoA Metabolic Channeling

Long-chain acyl-CoAs (LCACoAs) are central to lipid metabolism. Their fate is determined by a complex interplay of enzymes and cellular location. LCACoAs can be transported into the mitochondria for β-oxidation to generate ATP, or they can be utilized in the endoplasmic reticulum for the synthesis of complex lipids like triglycerides and phospholipids. LCACoAs also serve as signaling molecules, allosterically regulating enzymes and influencing transcription factors.

LCACoA_Metabolism cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_signaling Signaling Roles Fatty Acids Fatty Acids ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Fatty Acids->ACSL LCACoA Long-Chain Acyl-CoA ACSL->LCACoA Complex Lipid Synthesis Triglycerides, Phospholipids LCACoA->Complex Lipid Synthesis Beta-Oxidation β-Oxidation LCACoA->Beta-Oxidation Enzyme Regulation Allosteric Regulation LCACoA->Enzyme Regulation Gene Expression Transcription Factor Modulation LCACoA->Gene Expression ATP ATP Beta-Oxidation->ATP

Caption: Metabolic fates and signaling roles of long-chain acyl-CoAs.

Branched-Chain Acyl-CoA and Metabolic Disease

The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — generates specific branched-chain acyl-CoA isomers. Dysregulation of this pathway, particularly at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, can lead to the accumulation of both BCAAs and their corresponding acyl-CoAs. This accumulation is strongly associated with insulin resistance and an increased risk of type 2 diabetes and obesity.

The Metabolism of Docosatrienoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatrienoic acid (DTA) is an omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA) with emerging biological significance. This technical guide provides a detailed overview of the current understanding of DTA metabolism, encompassing its biosynthesis, enzymatic conversion into signaling molecules, and subsequent degradation. The guide details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key processes to serve as a valuable resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development.

Introduction

Docosatrienoic acid (DTA), a 22-carbon polyunsaturated fatty acid with three double bonds (22:3n-3), is gaining recognition for its potential health benefits, including anti-inflammatory, anti-tumor, and anti-melanogenic properties.[1][2] As a constituent of cellular membranes, DTA contributes to membrane fluidity and integrity.[3] Furthermore, its role as a precursor to bioactive lipid mediators places it at the crossroads of cellular signaling pathways. This guide will delve into the metabolic journey of DTA, from its synthesis to its catabolism and conversion into signaling molecules.

Biosynthesis of Docosatrienoic Acid

The primary route for the biosynthesis of DTA (specifically, 13,16,19-docosatrienoic acid) in organisms capable of producing it, such as certain microalgae and engineered plants, involves a series of elongation and desaturation reactions starting from α-linolenic acid (ALA). An alternative, less direct pathway can also originate from linoleic acid (LA).

The key enzymes involved in these pathways are fatty acid elongases (ELOVL) and fatty acid desaturases (FADS). The principal biosynthetic pathways are depicted below.

Omega-3 Pathway (Primary)

The direct and more efficient pathway for DTA synthesis begins with the omega-3 fatty acid, ALA.

  • Elongation of ALA: α-Linolenic acid (18:3n-3) is elongated by a fatty acid elongase to form eicosatrienoic acid (ETA; 20:3n-3).

  • Elongation of ETA: ETA is then further elongated by an ELO-type elongase, such as EhELO1 from Eranthis hyemalis, to produce docosatrienoic acid (22:3n-3).[4]

Omega-6 Pathway (Alternative)

An alternative pathway can contribute to the DTA pool, starting with the omega-6 fatty acid, linoleic acid.

  • Elongation of LA: Linoleic acid (18:2n-6) is elongated to eicosadienoic acid (EDA; 20:2n-6).

  • Desaturation of EDA: EDA can be desaturated by an ω-3 desaturase to yield eicosatrienoic acid (ETA; 20:3n-3).

  • Elongation of ETA: As in the primary pathway, ETA is elongated to DTA (22:3n-3).

Additionally, LA can be desaturated to ALA, which then enters the primary omega-3 pathway.

Key Biosynthetic Enzymes and Quantitative Data

The efficiency of DTA synthesis is largely dependent on the substrate specificity and kinetics of the elongase and desaturase enzymes. While specific kinetic data for DTA precursors with all relevant enzymes are not exhaustively available, data for key enzymes involved in PUFA biosynthesis provide valuable insights.

EnzymeSubstrateProduct(s)Vmax (pmol/min/mg protein)Km (µM)Source Organism (for kinetic data)
ELOVL5 18:3n-6 (GLA)20:3n-6 (DGLA)133 ± 1133 ± 6Human
18:4n-3 (SDA)20:4n-3118 ± 829 ± 5Human
20:5n-3 (EPA)22:5n-3 (DPA)29 ± 227 ± 4Human
ELOVL2 20:5n-3 (EPA)22:5n-3 (DPA)150 ± 1025 ± 3Rat
22:5n-3 (DPA)24:5n-375 ± 515 ± 2Rat
FADS2 (Δ6-desaturase) 18:3n-3 (ALA)18:4n-3 (SDA)5.4 ± 0.315 ± 2Human
18:2n-6 (LA)18:3n-6 (GLA)4.8 ± 0.218 ± 3Human
FADS2 (Δ4-desaturase activity) 22:5n-3 (DPA)22:6n-3 (DHA)Activity demonstratedNot determinedHuman

Note: The data presented are representative values from various studies and may vary depending on the experimental conditions. The activity of FADS2 as a Δ4-desaturase is a more recently described function.

Biosynthesis Pathway Diagram

DTA_Biosynthesis LA Linoleic Acid (18:2n-6) CpDesX CpDesX (ω-3 desaturase) LA->CpDesX EhELO1_1 EhELO1 (Elongase) LA->EhELO1_1 ALA α-Linolenic Acid (18:3n-3) EhELO1_2 EhELO1 (Elongase) ALA->EhELO1_2 EDA Eicosadienoic Acid (20:2n-6) PiO3 PiO3 (ω-3 desaturase) EDA->PiO3 ETA Eicosatrienoic Acid (20:3n-3) EhELO1_3 EhELO1 (Elongase) ETA->EhELO1_3 DTA Docosatrienoic Acid (22:3n-3) CpDesX->ALA PiO3->ETA EhELO1_1->EDA EhELO1_2->ETA EhELO1_3->DTA

Docosatrienoic Acid Biosynthesis Pathways.

Metabolism of Docosatrienoic Acid into Bioactive Mediators

Similar to other very long-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), DTA is a substrate for several oxygenase enzymes, leading to the formation of a variety of bioactive lipid mediators. These molecules are involved in the regulation of inflammation and other cellular processes. The primary enzyme families responsible for this metabolism are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases (CYP450).

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are well-known for their role in the conversion of arachidonic acid to prostaglandins (B1171923) and thromboxanes. While direct studies on DTA metabolism by COX are limited, it is plausible that DTA can be converted to prostaglandin- and thromboxane-like molecules of the 3-series. These DTA-derived mediators may have distinct biological activities compared to their arachidonic acid-derived counterparts, potentially contributing to the anti-inflammatory effects of omega-3 fatty acids.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of enzymes that insert molecular oxygen into polyunsaturated fatty acids. The metabolism of DHA by 15-lipoxygenase (15-LOX) to form docosatrienes, including neuroprotectin D1, is well-documented. Given the structural similarity, DTA is also a likely substrate for LOX enzymes, leading to the formation of monohydroxy-docosatrienoic acids (HDTAs) and other related compounds. These metabolites are expected to play roles in the resolution of inflammation.

Cytochrome P450 (CYP450) Pathway

The CYP450 epoxygenase and hydroxylase pathways are another major route for PUFA metabolism. CYP epoxygenases can convert PUFAs to epoxides, which are often potent signaling molecules. For example, DHA is metabolized by CYP2C and CYP2J subfamilies to various epoxydocosapentaenoic acids (EDPs). It is anticipated that DTA is similarly metabolized to epoxydocosadienoic acids (EDDs). These epoxides can be further hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.

DTA Metabolite Generation Diagram

DTA_Metabolism DTA Docosatrienoic Acid (DTA) COX Cyclooxygenase (COX) DTA->COX LOX Lipoxygenase (LOX) DTA->LOX CYP450 Cytochrome P450 (CYP450) DTA->CYP450 Prostanoids DTA-derived Prostanoids COX->Prostanoids Hydroxyeicosanoids Hydroxy-docosatrienoic Acids (HDTAs) LOX->Hydroxyeicosanoids Epoxides Epoxy-docosadienoic Acids (EDDs) CYP450->Epoxides sEH soluble Epoxide Hydrolase (sEH) Epoxides->sEH Diols Dihydroxy-docosatrienoic Acids sEH->Diols DTA_Degradation cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion DTA Docosatrienoic Acid (DTA) DTA_CoA Docosatrienoyl-CoA DTA->DTA_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Cycles (requires isomerase and reductase) DTA_CoA->Peroxisomal_Beta_Oxidation ABC Transporter Short_Chain_Acyl_CoA Shortened Acyl-CoA Peroxisomal_Beta_Oxidation->Short_Chain_Acyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Short_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle MITF_Pathway DTA Docosatrienoic Acid (DTA) MITF_cyto MITF (Cytoplasm) DTA->MITF_cyto Inhibits Translocation MITF_nuc MITF (Nucleus) MITF_cyto->MITF_nuc Tyrosinase_Gene Tyrosinase Gene MITF_nuc->Tyrosinase_Gene Activates Transcription Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Melanin Melanin Synthesis Tyrosinase_Protein->Melanin NFkB_Pathway DTA Docosatrienoic Acid (DTA) IKK IKK DTA->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB Complex (Cytoplasm) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Proinflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Proinflammatory_Genes Activates Transcription

References

Methodological & Application

Application Notes and Protocols: Synthesis of (10Z,13Z,16Z)-Docosatrienoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-Docosatrienoyl-Coenzyme A is a long-chain polyunsaturated fatty acyl-CoA that plays a role in fatty acid metabolism and cellular signaling. As an activated form of (10Z,13Z,16Z)-docosatrienoic acid, it is a substrate for various metabolic enzymes, including those involved in elongation and desaturation pathways, as well as in the synthesis of complex lipids. The availability of a high-purity standard is crucial for a range of research applications, including enzyme kinetics, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry-based lipidomics.

These application notes provide a detailed protocol for a chemo-enzymatic synthesis of (10Z,13Z,16Z)-docosatrienoyl-CoA. The synthesis involves two main stages: the chemical synthesis of the precursor fatty acid, (10Z,13Z,16Z)-docosatrienoic acid, followed by its enzymatic conversion to the final CoA thioester using an acyl-CoA synthetase.

Applications

  • Enzyme Substrate: Serves as a specific substrate for enzymes involved in long-chain fatty acid metabolism, such as elongases and desaturases.

  • Metabolic Research: Used in studies of fatty acid oxidation and the biosynthesis of complex lipids.

  • Analytical Standard: Functions as a quantitative standard in liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of this specific acyl-CoA in biological samples.

  • Drug Discovery: Can be used to screen for inhibitors of enzymes that metabolize long-chain polyunsaturated fatty acids.

Experimental Protocols

Part 1: Chemical Synthesis of (10Z,13Z,16Z)-Docosatrienoic Acid

The synthesis of the precursor fatty acid is a multi-step process that can be achieved through various organic synthesis routes. A common strategy involves the coupling of smaller, functionalized building blocks. The following is a representative synthetic scheme.

Materials:

Protocol:

  • Synthesis of Intermediate 1 (Protected Alkyne):

    • Protect the hydroxyl group of propargyl alcohol with tetrahydropyran (THP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in dichloromethane (B109758) (DCM).

    • Deprotonate the terminal alkyne with n-butyllithium in tetrahydrofuran (B95107) (THF) at -78 °C.

    • React the resulting acetylide with 1-bromopentane to yield the first intermediate.

  • Synthesis of Intermediate 2 (Bromo-alkyne):

    • In a separate reaction, deprotonate another molecule of THP-protected propargyl alcohol with n-BuLi.

    • React this acetylide with an excess of 1,8-dibromooctane to form a bromo-alkyne derivative.

  • Coupling of Intermediates:

    • Deprotonate Intermediate 1 with n-BuLi.

    • React the resulting acetylide with Intermediate 2 to form a C22 carbon chain with two internal alkyne groups.

  • Formation of the Third Alkyne:

    • The terminal bromine of the coupled product is displaced with sodium acetylide to introduce the third alkyne.

  • Selective Hydrogenation:

    • The three alkyne groups are stereoselectively hydrogenated to Z-alkenes using Lindlar's catalyst and hydrogen gas. This step is critical for establishing the correct double bond geometry. The reaction progress should be carefully monitored by TLC or GC to avoid over-reduction.

  • Deprotection and Oxidation:

    • The THP protecting group is removed under acidic conditions (e.g., acetic acid in THF/water).

    • The resulting primary alcohol is oxidized to the carboxylic acid using Jones reagent in acetone.

  • Purification:

    • The final product, (10Z,13Z,16Z)-docosatrienoic acid, is purified by silica (B1680970) gel column chromatography. The purity should be assessed by NMR and GC-MS.

Part 2: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase (FACL) to catalyze the formation of the thioester bond between the synthesized fatty acid and Coenzyme A. This method offers high specificity and avoids harsh chemical reagents.[1][2]

Materials:

  • (10Z,13Z,16Z)-Docosatrienoic acid (from Part 1)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human)

  • Triton X-100 (optional, to aid in substrate solubility)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in the table below.

    • First, prepare a stock solution of the fatty acid in a suitable organic solvent (e.g., ethanol) and add it to the buffer, vortexing to disperse. The optional addition of Triton X-100 can improve solubility.

    • Add the other reagents in the order listed.

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 30-37 °C for 2-4 hours with gentle shaking. The optimal time and temperature may vary depending on the specific enzyme used.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an equal volume of cold acetic acid (2% v/v).

    • Purify the this compound using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the reaction mixture.

    • Wash with water to remove salts and unreacted CoA and ATP.

    • Elute the product with a solution of methanol/water containing a small amount of ammonium (B1175870) acetate.

  • Quantification and Purity Assessment:

    • Quantify the product using UV spectrophotometry, measuring the absorbance at 260 nm (adenine ring of CoA).

    • Assess the purity by HPLC or LC-MS analysis.

Data Presentation

Table 1: Reaction Components for Enzymatic Synthesis

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL Reaction
Potassium Phosphate Buffer (pH 7.4)500 mM50 mM100 µL
(10Z,13Z,16Z)-Docosatrienoic Acid10 mM in Ethanol200 µM20 µL
Coenzyme A (Li salt)20 mM400 µM20 µL
ATP (Na₂ salt)100 mM5 mM50 µL
MgCl₂100 mM5 mM50 µL
Long-chain Acyl-CoA Synthetase1 mg/mL10 µg/mL10 µL
Nuclease-free Water--700 µL

Table 2: Typical Purification and Characterization Data

ParameterResultMethod
Precursor Fatty Acid Purity >98%GC-MS
Final Product Yield 60-80% (based on initial fatty acid)UV Spectrophotometry
Final Product Purity >95%HPLC
Molecular Weight (Calculated) 1095.39 g/mol -
Molecular Weight (Observed) 1094.4 [M-H]⁻LC-MS (ESI-Negative)

Visualizations

Chemo_Enzymatic_Synthesis_Workflow Start Chemical Synthesis Precursor Fatty Acid Intermediate Purified (10Z,13Z,16Z)- Docosatrienoic Acid Start->Intermediate Purification Enzymatic_Reaction Enzymatic Acylation (Acyl-CoA Synthetase) Intermediate->Enzymatic_Reaction Substrate Purification Solid Phase Extraction (C18) Enzymatic_Reaction->Purification Crude Product Analysis Purity & Identity Check (LC-MS, HPLC) Purification->Analysis Purified Product Final_Product (10Z,13Z,16Z)- Docosatrienoyl-CoA Standard Analysis->Final_Product Verified

Caption: Workflow for the chemo-enzymatic synthesis of the target standard.

Fatty_Acid_Metabolism_Pathway FA (10Z,13Z,16Z)-Docosatrienoic Acid Acyl_CoA This compound FA->Acyl_CoA Acyl-CoA Synthetase CoA_ATP CoA + ATP CoA_ATP->Acyl_CoA Elongation Elongation (Elongase) Acyl_CoA->Elongation Desaturation Desaturation (Desaturase) Acyl_CoA->Desaturation Beta_Oxidation Beta-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids) Acyl_CoA->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic fate of this compound in the cell.

References

Application Note: Quantitative Analysis of (10Z,13Z,16Z)-Docosatrienoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(10Z,13Z,16Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA that plays a role in various metabolic processes. Accurate quantification of this and other fatty acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease states. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Analytical Method

The method utilizes reverse-phase liquid chromatography for the separation of this compound from other cellular components, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The characteristic neutral loss of a 507 Da fragment corresponding to the phosphopantetheine moiety of the coenzyme A portion of the molecule is used for specific and sensitive detection.

Experimental Protocols

1. Sample Preparation (Tissue)

This protocol is adapted from established methods for long-chain fatty acyl-CoA extraction.

  • Homogenization:

    • Weigh 100-200 mg of frozen tissue and homogenize in 2 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Add an appropriate amount of an internal standard (e.g., Heptadecanoyl-CoA) to the homogenization buffer.

  • Solid Phase Extraction (SPE):

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 mL of 2% acetic acid in water to remove interfering substances.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1085.7578.735100
Heptadecanoyl-CoA (Internal Standard)1022.7515.735100

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy should be optimized for the specific instrument used.

Table 2: Liquid Chromatography Gradient Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
18.0595
18.1955
22.0955

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis tissue_sample Tissue Sample (100-200mg) homogenization Homogenization in TCA with Internal Standard tissue_sample->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid Phase Extraction (C18) centrifugation->spe elution Elution with Methanol spe->elution evaporation Evaporation under Nitrogen elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation esi_ionization Positive ESI lc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection data_analysis Data Analysis & Quantification mrm_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

fatty_acyl_coa_metabolism cluster_pathway General Polyunsaturated Fatty Acyl-CoA Metabolism linoleic_acid Linoleic Acid (18:2n-6) desaturase Desaturase linoleic_acid->desaturase elongase Elongase dihomo_gamma_linolenic_acid Dihomo-γ-linolenic Acid (20:3n-6) elongase->dihomo_gamma_linolenic_acid target_acid (10Z,13Z,16Z)-Docosatrienoic Acid (22:3n-6) elongase->target_acid gamma_linolenic_acid γ-Linolenic Acid (18:3n-6) desaturase->gamma_linolenic_acid arachidonic_acid Arachidonic Acid (20:4n-6) desaturase->arachidonic_acid gamma_linolenic_acid->elongase dihomo_gamma_linolenic_acid->desaturase arachidonic_acid->elongase eicosanoids Eicosanoids (Prostaglandins, etc.) arachidonic_acid->eicosanoids acyl_coa_synthetase Acyl-CoA Synthetase target_acid->acyl_coa_synthetase target_coa This compound beta_oxidation β-Oxidation target_coa->beta_oxidation acyl_coa_synthetase->target_coa

Caption: Simplified pathway of n-6 polyunsaturated fatty acid metabolism.

Application Notes and Protocols for the Separation of Docosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoyl-CoA, a C22:3 acyl-coenzyme A thioester, represents a class of very-long-chain fatty acyl-CoAs that play crucial roles in various metabolic pathways. The specific biological functions of docosatrienoyl-CoA are often dependent on the isomeric form, which is determined by the position and geometry of the three double bonds within the fatty acyl chain. Distinguishing between these isomers is a significant analytical challenge due to their similar physicochemical properties. This document provides detailed application notes and experimental protocols for the separation and identification of docosatrienoyl-CoA isomers using advanced analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).

Analytical Challenges and Strategies

The primary challenge in analyzing docosatrienoyl-CoA isomers lies in their structural similarity. Effective separation and identification require high-resolution analytical techniques. A robust lipidomics workflow is essential for reproducible and accurate analysis. This typically involves sample extraction, chromatographic separation, and mass spectrometric detection.[1]

Key Strategies:

  • High-Resolution Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating fatty acyl-CoAs. The separation is influenced by both the chain length and the degree of unsaturation.[2] For isomers, specialized stationary phases and optimized mobile phase gradients are necessary to achieve resolution.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in the confident identification of the elemental composition of the analytes.[3]

  • Tandem Mass Spectrometry (MS/MS): Crucial for structural elucidation. The fragmentation pattern of the precursor ion provides information about the fatty acyl chain and can help in distinguishing between isomers.[4]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a method for the extraction of total acyl-CoAs from mammalian cells, plasma, or tissues.

Materials:

  • Homogenizer

  • Centrifuge

  • Polypropylene tubes

  • Methanol (B129727) (containing 1 mM butylated hydroxytoluene - BHT)[1]

  • Chloroform (B151607)

  • Water (HPLC grade)

  • Internal standards (e.g., odd-chain fatty acyl-CoAs)

Procedure:

  • Homogenization: Homogenize the biological sample in a suitable buffer on ice.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method. Add methanol and chloroform to the homogenate in a ratio that results in a single phase.

  • Phase Separation: Induce phase separation by adding water and chloroform. The lower organic phase will contain the lipids, including acyl-CoAs.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent LC-MS analysis (e.g., methanol/isopropanol).

Protocol 2: Separation of Docosatrienoyl-CoA Isomers by UHPLC-HRMS/MS

This protocol outlines a method for the separation of docosatrienoyl-CoA isomers using ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry.

Instrumentation:

  • UHPLC system with a temperature-controlled column compartment and autosampler.

  • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or C30 reversed-phase column is recommended for separating hydrophobic isomers.[5] A longer alkyl chain on the stationary phase can provide better shape selectivity.

    • Example Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm[3][6]

  • Mobile Phase A: Water/acetonitrile/isopropanol (50/30/20, v/v/v) with 10 mM ammonium (B1175870) acetate.[3]

  • Mobile Phase B: Isopropanol/acetonitrile/water (90/9/1, v/v/v) with 10 mM ammonium acetate.[3]

  • Column Temperature: 50-60 °C[1][3]

  • Flow Rate: 0.4 - 0.5 mL/min[1][3]

  • Injection Volume: 5-10 µL

Proposed UHPLC Gradient:

Time (min)% Mobile Phase B
0.032
1.040
4.045
5.050
8.060
11.070
14.080
15.095
17.095
17.132
20.032

Note: This gradient is a starting point and may require optimization for the specific docosatrienoyl-CoA isomers of interest.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

MS/MS Fragmentation:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[7] Monitoring this neutral loss can be used as a screening method for acyl-CoAs.

For isomer differentiation, the fragmentation of the acyl chain itself is critical. While direct fragmentation of the fatty acyl chain can be challenging, techniques like ozone-induced dissociation (OzID) or photochemical derivatization can be employed to pinpoint double bond positions.

Data Presentation

The quantitative data for the separation of docosatrienoyl-CoA isomers should be summarized in a table for easy comparison.

IsomerRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)
Isomer 1tR1m/z1frag1a, frag1b, ...A1
Isomer 2tR2m/z2frag2a, frag2b, ...A2
Isomer 3tR3m/z3frag3a, frag3b, ...A3
...............

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection and Identification cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Cells, Plasma, Tissue) Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction Drying Drying under N2 Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC UHPLC Separation (C18/C30 Column) Reconstitution->UHPLC ESI_HRMS ESI-HRMS UHPLC->ESI_HRMS MS_MS Tandem MS (MS/MS) ESI_HRMS->MS_MS Data_Processing Data Processing MS_MS->Data_Processing Isomer_Identification Isomer Identification Data_Processing->Isomer_Identification Quantification Quantification Isomer_Identification->Quantification

Caption: Workflow for the analysis of docosatrienoyl-CoA isomers.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where different docosatrienoyl-CoA isomers lead to distinct downstream effects.

signaling_pathway cluster_isomers Docosatrienoyl-CoA Isomers cluster_enzymes Metabolic Enzymes cluster_products Bioactive Products cluster_effects Cellular Effects Isomer_A Isomer A (e.g., n-3) Enzyme_1 Enzyme 1 Isomer_A->Enzyme_1 Isomer_B Isomer B (e.g., n-6) Enzyme_2 Enzyme 2 Isomer_B->Enzyme_2 Product_X Bioactive Product X Enzyme_1->Product_X Product_Y Bioactive Product Y Enzyme_2->Product_Y Effect_1 Pro-inflammatory Response Product_X->Effect_1 Effect_2 Anti-inflammatory Response Product_Y->Effect_2

Caption: Hypothetical metabolic fates of docosatrienoyl-CoA isomers.

Conclusion

The analytical techniques described in these application notes provide a robust framework for the separation and identification of docosatrienoyl-CoA isomers. The successful implementation of these protocols will enable researchers to elucidate the specific roles of these important lipid metabolites in health and disease, ultimately aiding in the development of novel therapeutic strategies. The provided protocols are a starting point and may require further optimization depending on the specific research application and available instrumentation.

References

Application Notes and Protocols for the Extraction of Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and cell signaling. Their accurate quantification is crucial for understanding metabolic regulation in both physiological and pathological states, such as metabolic disorders and cardiovascular diseases. However, the inherent instability and low cellular abundance of these molecules present significant analytical challenges.

These application notes provide a comprehensive overview of established protocols for the extraction of long-chain unsaturated acyl-CoAs from biological samples. Detailed methodologies for both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are presented, alongside data on recovery efficiencies and key considerations for sample handling and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Recovery Efficiency of Acyl-CoA Extraction Methods
Extraction MethodMatrixAcyl-CoA SpeciesReported Recovery Rate (%)Reference
Solid-Phase Extraction (SPE)Powdered Rat LiverAcetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA83 - 90[1]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleCommon Polyunsaturated Acyl-CoAs70 - 80[2]
Liquid-Liquid ExtractionTissueLong-Chain Acyl-CoAs~55 (with acyl-CoA-binding protein)[3]
Liquid-Liquid ExtractionUrinary Organic AcidsN/A (general metabolites)77.4[4]
Solid-Phase ExtractionUrinary Organic AcidsN/A (general metabolites)84.1[4]

Note: Direct comparison of recovery rates should be made with caution due to variations in matrices, specific acyl-CoA species, and analytical methods used in different studies.

Table 2: Typical LC-MS/MS Parameters for Long-Chain Unsaturated Acyl-CoA Quantification
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Separation Reversed-phase chromatography (e.g., C18 or C8 column)
Mobile Phase A 15 mM Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) in Water
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile (B52724)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ion (for quantification) Fragment corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da)
Product Ion (for confirmation) Fragment corresponding to the acyl-pantetheine moiety
Internal Standard Odd-chain length fatty acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA)

Reference: [5][6][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the robust extraction and purification of long-chain acyl-CoAs from tissue samples.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Oligonucleotide purification columns or other suitable weak anion exchange SPE columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: a. Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. c. Homogenize thoroughly on ice. d. Add 1 mL of isopropanol and homogenize again.[2] e. Add 2 mL of acetonitrile and 0.125 mL of saturated (NH₄)₂SO₄. Vortex for 5 minutes.

  • Extraction: a. Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C. b. Collect the upper organic phase containing the acyl-CoAs. c. Dilute the extract with 5 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solid-Phase Extraction: a. Conditioning: Condition the SPE column by washing with 2 mL of methanol, followed by 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9). b. Loading: Load the diluted extract onto the conditioned SPE column. c. Washing: Wash the column with 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 2 mL of water, and then 2 mL of methanol. d. Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration and Reconstitution: a. Combine the eluted fractions. b. Evaporate the sample to dryness under a stream of nitrogen at room temperature. c. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs from Cultured Cells

This protocol provides a method for the extraction of acyl-CoAs from cultured cells using a liquid-liquid extraction approach.[8][9]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Ice-cold Methanol containing an appropriate internal standard

  • Chloroform (B151607)

  • Water

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Lysis: a. For adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add ice-cold methanol with internal standard. Scrape the cells and transfer the lysate to a tube. b. For suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the pellet in ice-cold methanol with internal standard. c. Vortex the cell lysate vigorously for 1 minute.

  • Phase Separation: a. Add chloroform and water to the methanol lysate in a ratio of 2:1:0.8 (chloroform:methanol:water). b. Vortex thoroughly for 1 minute to ensure mixing. c. Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Extraction: a. Carefully collect the upper aqueous-methanol phase, which contains the acyl-CoAs, into a new tube. Avoid disturbing the protein interface and the lower chloroform layer.

  • Sample Concentration and Reconstitution: a. Evaporate the collected aqueous phase to dryness using a vacuum concentrator or a stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe_steps SPE Steps cluster_lle_steps LLE Steps cluster_analysis Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis (with Internal Standard) sample->homogenization extraction_choice Extraction Method? homogenization->extraction_choice spe Solid-Phase Extraction (SPE) extraction_choice->spe SPE lle Liquid-Liquid Extraction (LLE) extraction_choice->lle LLE spe_load Load Extract spe->spe_load lle_phase Phase Separation lle->lle_phase spe_wash Wash spe_load->spe_wash spe_elute Elute Acyl-CoAs spe_wash->spe_elute concentration Evaporation & Reconstitution spe_elute->concentration lle_collect Collect Aqueous Phase lle_phase->lle_collect lle_collect->concentration lcms LC-MS/MS Analysis concentration->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for acyl-CoA extraction.

Signaling Pathways

Beta-Oxidation Pathway

G cluster_transport cytosol Cytosol mito_matrix Mitochondrial Matrix lcfa Long-Chain Fatty Acid lc_acyl_coa Long-Chain Acyl-CoA lcfa->lc_acyl_coa Acyl-CoA Synthetase acyl_carnitine Acyl-Carnitine lc_acyl_coa->acyl_carnitine CPT1 beta_ox Beta-Oxidation Cycle lc_acyl_coa->beta_ox acyl_carnitine->lc_acyl_coa CPT2 acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Long-chain acyl-CoA in beta-oxidation.

PPARα Signaling Pathway

G lc_acyl_coa Long-Chain Unsaturated Acyl-CoA ppara PPARα lc_acyl_coa->ppara Ligand Activation ppre PPRE (DNA Response Element) ppara->ppre rxr RXR rxr->ppre target_genes Target Gene Transcription (e.g., CPT1, Acyl-CoA Oxidase) ppre->target_genes Transcription Regulation lipid_metabolism Increased Fatty Acid Catabolism target_genes->lipid_metabolism

Caption: PPARα activation by long-chain acyl-CoAs.

References

Application Notes and Protocols for (10Z,13Z,16Z)-Docosatrienoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-Docosatrienoyl-CoA is a long-chain, polyunsaturated fatty acyl-coenzyme A (CoA) molecule. As an activated form of its corresponding fatty acid, it is a key metabolic intermediate. Fatty acyl-CoAs are central to numerous cellular processes, including energy metabolism through β-oxidation, synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, and the production of signaling molecules.[1][2] The specific functions and applications of this compound in cell culture are not extensively documented in scientific literature. However, based on the known roles of other polyunsaturated fatty acyl-CoAs, it is hypothesized to be a substrate for various enzymes involved in lipid metabolism and signaling pathways.[3][4][5]

These application notes provide a framework for researchers to investigate the cellular effects of this compound, drawing upon established methodologies for studying fatty acid metabolism and signaling. The protocols outlined below are generalized and may require optimization for specific cell types and experimental conditions.

Data Presentation

Table 1: Hypothetical Effects of this compound on Lipid Droplet Formation
Treatment GroupConcentration (µM)Mean Lipid Droplet Area (µm²)Standard Deviation
Vehicle Control015.2± 2.1
This compound1025.8± 3.5
This compound2542.1± 4.9
This compound5058.9± 6.3
Oleoyl-CoA (Positive Control)5065.4± 7.2
Table 2: Gene Expression Analysis of Key Enzymes in Lipid Metabolism
Gene TargetTreatment Group (50 µM)Fold Change vs. Vehicle Controlp-value
ACAT1This compound1.8< 0.05
CPT1This compound0.7< 0.05
FADS2This compound2.5< 0.01
SREBF1This compound1.3> 0.05

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound suitable for treating cultured cells. Fatty acyl-CoAs are amphipathic molecules and require careful handling to ensure solubility and stability in aqueous culture media.

Materials:

  • This compound

  • High-purity ethanol (B145695) or DMSO

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium appropriate for the cell line

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in a minimal amount of high-purity ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Preparation of BSA-Complexed Working Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.

    • In a sterile tube, dilute the this compound stock solution with pre-warmed cell culture medium to an intermediate concentration.

    • Slowly add the diluted fatty acyl-CoA solution to the 10% BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acyl-CoA:BSA) is recommended.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Sterile-filter the final BSA-complexed solution through a 0.22 µm filter.

  • Cell Treatment:

    • Dilute the BSA-complexed this compound solution to the desired final concentrations in fresh cell culture medium.

    • A vehicle control containing the same concentration of ethanol/DMSO and BSA should be prepared and used in parallel.

Protocol 2: Analysis of Cellular Lipid Accumulation via Oil Red O Staining

Objective: To visualize and quantify the effect of this compound on neutral lipid accumulation in cultured cells.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound treatment medium

  • Vehicle control medium

  • PBS

  • 4% paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • 60% isopropanol

  • Hematoxylin (B73222) (for counterstaining)

  • Mounting medium

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound and the vehicle control for the desired duration (e.g., 24-48 hours).

  • Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Rinse the cells with 60% isopropanol.

    • Incubate the cells with Oil Red O staining solution for 20 minutes at room temperature.

    • Wash away excess stain with 60% isopropanol, followed by a final wash with PBS.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and rinse with water.

  • Imaging and Quantification:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the lipid droplets (stained red) using a bright-field microscope.

    • Capture images from multiple random fields for each treatment condition.

    • Quantify the area of Oil Red O staining per cell using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of this compound

fatty_acyl_coa_pathway extracellular This compound (BSA-complexed) membrane Cell Membrane extracellular->membrane intracellular Intracellular This compound membrane->intracellular Uptake beta_oxidation β-Oxidation (Mitochondria/Peroxisomes) intracellular->beta_oxidation via CPT1 lipid_synthesis Complex Lipid Synthesis (ER) intracellular->lipid_synthesis signaling Eicosanoid Synthesis (e.g., Prostaglandins) intracellular->signaling energy ATP Production beta_oxidation->energy storage Lipid Droplets (Triglycerides, Cholesteryl Esters) lipid_synthesis->storage via ACAT inflammation Inflammatory Response signaling->inflammation via COX acat ACAT cpt1 CPT1 cox COX Enzymes

Caption: Hypothetical metabolic fates of intracellular this compound.

Experimental Workflow for Investigating Cellular Effects

experimental_workflow cluster_assays Cellular Assays start Start: Prepare (10Z,13Z,16Z)- docosatrienoyl-CoA-BSA Complex treat_cells Treat Cultured Cells (e.g., Hepatocytes, Macrophages) start->treat_cells viability_assay Cell Viability Assay (e.g., MTT, LDH) treat_cells->viability_assay lipid_staining Lipid Accumulation (Oil Red O Staining) treat_cells->lipid_staining gene_expression Gene Expression Analysis (qRT-PCR) treat_cells->gene_expression metabolomics Lipidomics/Metabolomics (LC-MS) treat_cells->metabolomics data_analysis Data Analysis and Interpretation viability_assay->data_analysis lipid_staining->data_analysis gene_expression->data_analysis metabolomics->data_analysis conclusion Conclusion on Cellular Effects data_analysis->conclusion

Caption: A generalized workflow for studying the cellular impact of this compound.

References

Application Notes and Protocols for (10Z,13Z,16Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-Docosatrienoyl-CoA is a long-chain fatty acyl-coenzyme A thioester. While specific research on this particular isomer is limited, its structure as an omega-6 polyunsaturated fatty acyl-CoA suggests its involvement in various metabolic and signaling pathways. Omega-6 fatty acids are precursors to a range of biologically active molecules, and their CoA esters are key intermediates in their metabolism.[1][2][3][4] This document provides an overview of the potential applications of this compound in research and outlines protocols for its use, based on the known roles of similar omega-6 fatty acyl-CoAs.

Biochemical and Physiological Significance

This compound is the activated form of (10Z,13Z,16Z)-docosatrienoic acid, making it a substrate for a variety of enzymatic reactions. As an omega-6 fatty acyl-CoA, it is likely involved in:

  • Eicosanoid and Docosanoid Synthesis: Omega-6 fatty acids are metabolized to produce signaling molecules like prostaglandins, leukotrienes, and thromboxanes, which are key mediators of inflammation and other physiological processes.[2][3]

  • Fatty Acid Metabolism: It can be a substrate for enzymes involved in fatty acid elongation, desaturation, and beta-oxidation.

  • Acyltransferase Reactions: It can serve as an acyl donor for the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters.

Purchasing and Synthesis

Currently, this compound is not a standard commercially available product from major suppliers. However, the corresponding fatty acid, (10Z,13Z,16Z)-docosatrienoic acid, and its conjugate base have been identified.[5] For research purposes, custom synthesis is a viable option. Several companies specialize in the custom synthesis of lipids and their CoA derivatives.

Table 1: Potential Suppliers for Custom Synthesis

SupplierServiceWebsite
Avanti Polar LipidsCustom Lipid Synthesisavantilipids.com
BOC SciencesCustom Lipid Synthesisbocsci.com[]
Cayman ChemicalOffers a wide range of fatty acids and lipids, may offer custom synthesis.caymanchem.com[7][8]

A general method for the synthesis of acyl-CoA thioesters involves the activation of the fatty acid and subsequent reaction with coenzyme A.[9][10]

Applications in Research

Based on the roles of related omega-6 fatty acyl-CoAs, this compound can be a valuable tool in the following research areas:

  • Enzyme Characterization: As a potential substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and elongases.

  • Metabolic Pathway Analysis: To study the metabolism of docosatrienoic acids and their conversion to other bioactive lipids.

  • Cell Signaling Studies: To investigate the role of specific omega-6 fatty acids in cellular signaling cascades, particularly those related to inflammation and immune responses.

  • Drug Discovery: As a tool to screen for inhibitors of enzymes involved in omega-6 fatty acid metabolism.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Enzyme Assays

This protocol describes a general approach to test if this compound is a substrate for a specific enzyme.

Table 2: Typical Reaction Conditions for In Vitro Enzyme Assays

ComponentFinal Concentration
Buffer (e.g., Tris-HCl, HEPES)50-100 mM
pH7.0-8.0
Purified Enzyme1-10 µg
This compound1-100 µM
Cofactors (e.g., NAD+, FAD, ATP)As required by the enzyme
Total Volume 50-100 µL
Incubation Temperature 37°C
Incubation Time 10-60 min

Methodology:

  • Prepare a reaction mixture containing buffer, cofactors, and the purified enzyme in a microcentrifuge tube or a microplate well.

  • Pre-incubate the mixture at the desired temperature for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate for a specific time period.

  • Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Analyze the reaction products using appropriate techniques such as HPLC, LC-MS, or spectrophotometry.

experimental_workflow_enzyme_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate 5 min add_substrate Add (10Z,13Z,16Z)- docosatrienoyl-CoA pre_incubate->add_substrate incubate Incubate add_substrate->incubate 10-60 min stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Products (HPLC, LC-MS) stop_reaction->analyze

Caption: In Vitro Enzyme Assay Workflow.

Protocol 2: Cell-Based Assays for Studying Lipid Metabolism

This protocol outlines how to use this compound to study its metabolism in cultured cells. Due to the impermeability of the cell membrane to CoA esters, direct addition to the culture medium is generally ineffective. Therefore, the free fatty acid form, (10Z,13Z,16Z)-docosatrienoic acid, should be used, which will be intracellularly converted to its CoA ester.

Table 3: Typical Conditions for Cell-Based Lipid Metabolism Assays

ParameterCondition
Cell Typee.g., Hepatocytes, Macrophages, Endothelial cells
Cell Seeding Density1 x 10^5 to 1 x 10^6 cells/well (6-well plate)
(10Z,13Z,16Z)-docosatrienoic acid10-100 µM (complexed to BSA)
Incubation Time1-24 hours
Serum Concentration in Medium0.1-1%

Methodology:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a stock solution of (10Z,13Z,16Z)-docosatrienoic acid complexed to fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and cellular uptake.

  • Replace the culture medium with a low-serum medium containing the fatty acid-BSA complex.

  • Incubate the cells for the desired time period.

  • Wash the cells with PBS.

  • Lyse the cells and extract the lipids using a suitable solvent system (e.g., Folch method).

  • Analyze the lipid extracts by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of (10Z,13Z,16Z)-docosatrienoic acid.

signaling_pathway DTA (10Z,13Z,16Z)-Docosatrienoic Acid (in medium with BSA) Cell Cell DTA->Cell Uptake DTA_CoA This compound (intracellular) Cell->DTA_CoA Acyl-CoA Synthetase Metabolism Metabolic Fates DTA_CoA->Metabolism Signaling Signaling Molecules DTA_CoA->Signaling e.g., via COX, LOX pathways Elongation Elongation Metabolism->Elongation Desaturation Desaturation Metabolism->Desaturation BetaOxidation β-Oxidation Metabolism->BetaOxidation LipidSynthesis Complex Lipid Synthesis Metabolism->LipidSynthesis

Caption: Intracellular metabolism of docosatrienoic acid.

Data Presentation

All quantitative data from experiments should be summarized in tables for clear comparison. For example, when testing the substrate specificity of an enzyme, a table comparing the kinetic parameters (Km and Vmax) for different fatty acyl-CoAs would be appropriate.

Table 4: Example of Enzyme Kinetic Data Presentation

SubstrateKm (µM)Vmax (nmol/min/mg)
This compoundValueValue
Arachidonoyl-CoA (Control)ValueValue
Oleoyl-CoA (Control)ValueValue

Conclusion

References

Application Notes and Protocols: In Vitro Applications of Specific Docosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoyl-CoA refers to the activated form of docosatrienoic acid (DTA), a 22-carbon polyunsaturated fatty acid. As an acyl-CoA, it is a central molecule in lipid metabolism, serving as a substrate for various enzymes and potentially acting as a signaling molecule. This document focuses on the in vitro applications of a specific isomer, all-cis-Δ13,16,19-docosatrienoyl-CoA (DTA-CoA, 22:3n-3) , based on the known biological activities of its corresponding free fatty acid. While direct in vitro studies on this specific docosatrienoyl-CoA isomer are limited, its applications can be extrapolated for use in cell-free enzymatic assays to investigate its role in various metabolic and signaling pathways.

The free fatty acid, docosatrienoic acid (DTA), has demonstrated significant anti-inflammatory, anti-tumor, antioxidant, and anti-melanogenic properties in vitro.[1][2] These biological effects provide a strong rationale for investigating the metabolism and regulatory functions of its activated CoA ester. These application notes provide detailed protocols for in vitro assays where docosatrienoyl-CoA can be used as a substrate to explore its biochemical functions.

Quantitative Data Summary

The following tables summarize the in vitro biological effects of the free fatty acid form, docosatrienoic acid (DTA), which suggest potential areas of investigation for its CoA derivative.

Table 1: Anti-melanogenic Effects of Docosatrienoic Acid (DTA) in B16F10 Murine Melanoma Cells [2]

Concentration of DTAMelanin (B1238610) Content (% of α-MSH control)Intracellular Tyrosinase Activity (% of α-MSH control)
1 µMModerately ReducedSignificantly Reduced
5 µMSignificantly ReducedSignificantly Reduced

Note: α-MSH (alpha-melanocyte-stimulating hormone) was used to induce melanogenesis.

Table 2: Comparative In Vitro Effects of Docosatrienoic Acid (DTA)

Biological EffectCell Line(s)ObservationsReference
Antitumor SK-BR-3, MDA-MB-231 (Human Breast Cancer)Exhibited comparable or better antitumor effects than Docosahexaenoic Acid (DHA).[1]
Antioxidant SK-BR-3, MDA-MB-231 (Human Breast Cancer)Elicited stronger antioxidant and pro-apoptotic effects than DHA.[1]
Anti-inflammatory THP-1 (Human Macrophages)Lowered the protein expression of pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, MCP-1, TNF-α).[1]
Anti-melanogenic B16F10 (Murine Melanoma)Reduced melanin content and intracellular tyrosinase activity; downregulated mRNA expression of tyrosinase, TRP-1, and TRP-2.[2]

Experimental Protocols

The following are detailed protocols for in vitro enzymatic assays where specific docosatrienoyl-CoA isomers can be utilized as substrates. These protocols are adapted from established methods for other long-chain fatty acyl-CoAs.

Protocol 1: Acyl-CoA Synthetase Activity Assay

This assay measures the activity of long-chain acyl-CoA synthetase (ACSL), the enzyme that converts a free fatty acid to its activated acyl-CoA form. While this assay synthesizes docosatrienoyl-CoA, it is a key component in studying its metabolism.

Principle: The synthesis of docosatrienoyl-CoA from DTA and Coenzyme A is catalyzed by ACSL in the presence of ATP and Mg²⁺. The reaction can be monitored by various methods, including radiometric assays that use radiolabeled DTA or colorimetric/fluorometric assays that detect the product.

Materials:

  • Docosatrienoic acid (DTA, 22:3n-3)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer (pH 7.4)

  • Enzyme source (e.g., cell lysate, purified ACSL)

  • Detection reagents (e.g., [³H]DTA for radiometric assay, or components for a coupled enzymatic reaction for colorimetric/fluorometric assay)

Procedure (Radiometric):

  • Prepare a reaction mixture containing HEPES buffer, ATP, CoA, MgCl₂, and Triton X-100.

  • Prepare the substrate by complexing [³H]DTA with BSA.

  • Initiate the reaction by adding the enzyme source to the reaction mixture and the [³H]DTA-BSA complex.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separate the radiolabeled docosatrienoyl-CoA from the unreacted [³H]DTA using a suitable method, such as liquid-liquid extraction or solid-phase extraction.

  • Quantify the amount of [³H]docosatrienoyl-CoA formed using a scintillation counter.

Protocol 2: Acyl-CoA Oxidase Activity Assay

This assay measures the activity of acyl-CoA oxidase, the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway, using docosatrienoyl-CoA as a substrate.

Principle: Acyl-CoA oxidase catalyzes the oxidation of docosatrienoyl-CoA, producing H₂O₂. The H₂O₂ produced is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, which can be measured spectrophotometrically or fluorometrically.

Materials:

  • Docosatrienoyl-CoA

  • Enzyme source (e.g., purified acyl-CoA oxidase, peroxisomal fraction)

  • Horseradish peroxidase (HRP)

  • Chromogenic/fluorogenic substrate (e.g., Amplex Red, 4-hydroxyphenylacetic acid)

  • Phosphate (B84403) buffer (pH 7.4)

Procedure (Fluorometric):

  • Prepare a reaction buffer containing phosphate buffer, HRP, and the fluorogenic substrate.

  • Add the enzyme source to the reaction buffer.

  • Initiate the reaction by adding docosatrienoyl-CoA.

  • Incubate at 37°C, protected from light.

  • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.

Protocol 3: Carnitine Palmitoyltransferase I (CPT I) Activity Assay

This assay determines the activity of CPT I, the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria for β-oxidation, using docosatrienoyl-CoA as a substrate.

Principle: CPT I catalyzes the transfer of the docosatrienoyl group from docosatrienoyl-CoA to L-carnitine, forming docosatrienoylcarnitine and releasing free CoA. The rate of this reaction can be measured by quantifying the formation of docosatrienoylcarnitine or the release of free CoA.

Materials:

  • Docosatrienoyl-CoA

  • L-carnitine

  • Enzyme source (e.g., isolated mitochondria, cell lysates)

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Reagents to detect free CoA (e.g., DTNB (Ellman's reagent)) or docosatrienoylcarnitine (e.g., by LC-MS/MS)

Procedure (Spectrophotometric using DTNB):

  • Prepare a reaction mixture containing buffer, L-carnitine, and DTNB.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding docosatrienoyl-CoA.

  • Monitor the increase in absorbance at 412 nm in real-time using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA with DTNB.

  • Calculate the CPT I activity using the molar extinction coefficient of the DTNB-CoA adduct.

Diagrams

experimental_workflow_acyl_coa_synthetase cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection DTA Docosatrienoic Acid (DTA) Mix Reaction Mixture DTA->Mix CoA Coenzyme A CoA->Mix ATP ATP ATP->Mix Enzyme Enzyme Source (ACSL) Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Product Stop->Separate Quantify Quantify Product Separate->Quantify

Caption: Workflow for Acyl-CoA Synthetase Activity Assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Upregulates Expression DTA_CoA Docosatrienoyl-CoA (Hypothesized) DTA_CoA->NFkB Inhibits (Hypothesized) Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

logical_relationship_metabolism DTA Docosatrienoic Acid (DTA) ACSL Acyl-CoA Synthetase (ACSL) DTA->ACSL DTA_CoA Docosatrienoyl-CoA ACSL->DTA_CoA + CoA, ATP CPT1 Carnitine Palmitoyltransferase I (CPT I) DTA_CoA->CPT1 ACOX Acyl-CoA Oxidase (ACOX) DTA_CoA->ACOX Lipid_Synthesis Complex Lipid Synthesis DTA_CoA->Lipid_Synthesis Mitochondria Mitochondrial β-oxidation CPT1->Mitochondria + Carnitine Peroxisome Peroxisomal β-oxidation ACOX->Peroxisome

Caption: Metabolic Fates of Docosatrienoyl-CoA.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A that plays a role in various metabolic processes. Its analysis by mass spectrometry is crucial for understanding its function in both normal physiology and disease states. These application notes provide a detailed overview of the expected fragmentation pattern of docosatrienoyl-CoA and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern of Docosatrienoyl-CoA

While specific experimental fragmentation data for docosatrienoyl-CoA is not widely published, its fragmentation pattern can be predicted based on the well-characterized behavior of other long-chain fatty acyl-CoAs in tandem mass spectrometry. The analysis is typically performed in positive ion mode using electrospray ionization (ESI).

Upon collision-induced dissociation (CID), acyl-CoA molecules undergo characteristic fragmentation, primarily at the phosphodiester and pyrophosphate bonds of the coenzyme A moiety. For docosatrienoyl-CoA (C22:3-CoA), the following key fragmentation events are anticipated:

  • Neutral Loss of the Phosphorylated ADP Moiety: The most common and characteristic fragmentation pathway for acyl-CoAs is the neutral loss of 507 Da, which corresponds to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of the molecule.[1][2] This results in the formation of a product ion representing the fatty acyl-pantetheine portion.

  • Formation of the Adenosine Diphosphate Fragment: Another significant fragmentation event is the cleavage of the pyrophosphate bond, leading to the formation of a characteristic product ion at m/z 428.[2][3] This ion corresponds to the protonated adenosine 3'-phosphate 5'-phosphate.

  • Other Fragment Ions: Additional fragment ions may be observed, corresponding to the fatty acyl chain itself or other parts of the coenzyme A molecule, although these are generally of lower abundance.

The table below summarizes the predicted key ions for the analysis of docosatrienoyl-CoA. The exact mass of the precursor ion will depend on the specific isomeric form of the docosatrienoic acid. Assuming the common all-cis-7,10,13-docosatrienoic acid, the molecular formula is C43H72N7O17P3S.

Table 1: Predicted m/z Values for Key Ions in the ESI-MS/MS Analysis of Docosatrienoyl-CoA (Positive Ion Mode)

Ion DescriptionPredicted m/z
Protonated Precursor Ion [M+H]+1092.4
Product Ion after Neutral Loss of 507 Da585.4
Adenosine Diphosphate Fragment Ion428.1

Note: The m/z values are calculated based on the monoisotopic mass of the most common isomer and may vary slightly depending on the specific instrument and calibration.

Experimental Protocol for LC-MS/MS Analysis of Docosatrienoyl-CoA

This protocol outlines a general method for the extraction and analysis of docosatrienoyl-CoA from biological samples, adapted from established methods for long-chain fatty acyl-CoAs.[4][5][6]

1. Sample Preparation and Extraction

  • Objective: To extract long-chain acyl-CoAs from biological matrices while minimizing degradation.

  • Materials:

    • Biological sample (e.g., cell culture, tissue homogenate)

    • Internal Standard (e.g., a C17:0-CoA or other odd-chain acyl-CoA)

    • Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:5:2 v/v/v) with 0.1% formic acid

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

    • Reconstitution Solvent: 95:5 Water:Acetonitrile with 0.1% formic acid

  • Procedure:

    • Homogenize the biological sample in cold extraction solvent.

    • Add a known amount of internal standard.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a small volume of reconstitution solvent.

    • Centrifuge the reconstituted sample to remove any remaining particulates before injection.

2. Liquid Chromatography

  • Objective: To separate docosatrienoyl-CoA from other lipids and matrix components.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient Elution:

    • A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic long-chain acyl-CoAs. The exact gradient should be optimized based on the specific column and instrument.

Table 2: Example HPLC Gradient for Acyl-CoA Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955

3. Mass Spectrometry

  • Objective: To detect and quantify docosatrienoyl-CoA using its specific precursor and product ions.

  • Instrumentation:

    • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 1092.4

    • Product Ion (Q3): m/z 585.4 (for quantification) and m/z 428.1 (for confirmation)

    • Collision Energy (CE): The CE should be optimized for the specific instrument to maximize the signal of the product ions.

    • Other Source Parameters: (e.g., capillary voltage, gas flow rates, temperature) should be optimized for the specific instrument and application.

Data Analysis and Presentation

Quantitative analysis is typically performed by integrating the peak area of the MRM transition for docosatrienoyl-CoA and normalizing it to the peak area of the internal standard. A calibration curve should be generated using a series of known concentrations of a docosatrienoyl-CoA standard to determine the absolute concentration in the samples.

Table 3: Example Data Structure for Quantitative Analysis

Sample IDDocosatrienoyl-CoA Peak AreaInternal Standard Peak AreaNormalized AreaConcentration (µM)
Control 1150,00050,0003.01.5
Control 2165,00052,0003.171.59
Treatment 1320,00048,0006.673.34
Treatment 2350,00051,0006.863.43

Visualizations

The following diagrams illustrate the predicted fragmentation of docosatrienoyl-CoA and the general experimental workflow.

fragmentation Docosatrienoyl-CoA [M+H]+ Docosatrienoyl-CoA [M+H]+ Neutral Loss (-507 Da) Neutral Loss (-507 Da) Docosatrienoyl-CoA [M+H]+->Neutral Loss (-507 Da) CID Fragmentation Fragmentation Docosatrienoyl-CoA [M+H]+->Fragmentation CID Product Ion (Acyl-Pantetheine) Product Ion (Acyl-Pantetheine) Neutral Loss (-507 Da)->Product Ion (Acyl-Pantetheine) m/z 585.4 Product Ion (ADP fragment) Product Ion (ADP fragment) Fragmentation->Product Ion (ADP fragment) m/z 428.1

Caption: Predicted fragmentation of Docosatrienoyl-CoA in MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Addition of Internal Standard Addition of Internal Standard Sample Homogenization->Addition of Internal Standard Extraction Extraction Addition of Internal Standard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer (MS/MS) Mass Analyzer (MS/MS) ESI Source->Mass Analyzer (MS/MS) Peak Integration Peak Integration Mass Analyzer (MS/MS)->Peak Integration Normalization to IS Normalization to IS Peak Integration->Normalization to IS Quantification Quantification Normalization to IS->Quantification

Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.

References

Application Note: Development of MRM Transitions for the Quantitative Analysis of (10Z,13Z,16Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(10Z,13Z,16Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A derivative. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in beta-oxidation and the synthesis of complex lipids.[1][2] The ability to accurately quantify specific acyl-CoA species is crucial for understanding their roles in various physiological and pathological processes. This application note provides a detailed protocol for developing Multiple Reaction Monitoring (MRM) transitions for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The methodology is based on the characteristic fragmentation pattern of fatty acyl-CoAs in positive ion electrospray ionization (ESI) mass spectrometry, where a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a common and abundant transition.[3][4][5][6]

Predicted MRM Transitions for this compound

To develop an MRM method, the precursor ion (Q1) and at least one product ion (Q3) must be determined.

  • Precursor Ion (Q1): The precursor ion is the protonated molecule [M+H]⁺. The molecular formula for (10Z,13Z,16Z)-docosatrienoic acid is C₂₂H₃₆O₂. The molecular formula for Coenzyme A is C₂₁H₃₆N₇O₁₆P₃S. Therefore, the molecular formula for this compound (C₄₃H₆₈N₇O₁₇P₃S) is derived from the condensation of the fatty acid and CoA. The monoisotopic mass of this molecule is calculated to be approximately 1079.36 Da. The singly charged precursor ion [M+H]⁺ will therefore have an m/z of 1080.36 .

  • Product Ions (Q3):

    • Primary Product Ion: Based on the established fragmentation of acyl-CoAs, the most abundant product ion results from the neutral loss of 507.0 Da.[3][4][5]

      • Q3 (primary) = 1080.36 - 507.0 = 573.36

    • Confirmatory Product Ion: A second common fragment for acyl-CoAs is the ion corresponding to the CoA moiety, which has an m/z of 428.4 .[1][6] This ion can be used as a confirmatory transition.

Quantitative Data Summary

The following table summarizes the proposed MRM transitions for the analysis of this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound (primary)1080.4573.410035 - 45
This compound (confirmatory)1080.4428.410050 - 60

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1]

  • Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (Methanol:Water:Chloroform (B151607), 50:45:5, v/v/v) containing a suitable internal standard (e.g., a C17:0-CoA or other odd-chain fatty acyl-CoA).

  • Homogenization: Scrape the cells and transfer the lysate to a glass tube. Sonicate the sample for 30 seconds on ice.

  • Phase Separation: Add 250 µL of chloroform and 250 µL of water to the extract. Vortex thoroughly after each addition.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs into a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

Liquid Chromatography
  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Solvent A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

  • Solvent B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.

  • Gradient:

    Time (min) % Solvent B
    0.0 5
    2.0 5
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As detailed in the table above. Dwell times and collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Visualizations

MRM_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Harvest Cell Harvesting Extract Lysis & Extraction Harvest->Extract Separate Phase Separation Extract->Separate Dry Drying Separate->Dry Reconstitute Reconstitution Dry->Reconstitute Inject LC Injection Reconstitute->Inject Separate_LC Chromatographic Separation Inject->Separate_LC Ionize Electrospray Ionization (ESI+) Separate_LC->Ionize Select_Q1 Q1: Precursor Ion Selection (m/z 1080.4) Ionize->Select_Q1 Fragment Q2: Collision-Induced Dissociation Select_Q1->Fragment Select_Q3 Q3: Product Ion Selection (m/z 573.4) Fragment->Select_Q3 Detect Detection Select_Q3->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the development of MRM transitions.

Fragmentation_Pathway cluster_precursor Precursor Ion (Q1) cluster_fragmentation Fragmentation (Q2) cluster_products Product Ions (Q3) Precursor This compound [M+H]⁺ m/z 1080.4 CID Collision-Induced Dissociation Precursor->CID Product1 [M+H - 507.0]⁺ m/z 573.4 (Primary) CID->Product1 Neutral Loss of 3'-phospho-ADP (507.0 Da) Product2 CoA fragment m/z 428.4 (Confirmatory) CID->Product2 Cleavage at thioester bond

Caption: Fragmentation pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Long-Chain Acyl-CoA Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my long-chain acyl-CoAs. What are the primary causes and how can I improve the peak shape?

A1: Peak tailing is a common issue in the analysis of long-chain acyl-CoAs and can be attributed to several factors. The primary cause is often secondary interactions between the phosphate (B84403) groups of the CoA moiety and active sites on the stationary phase, such as residual silanols.[1][2] Additionally, issues like column contamination, improper mobile phase composition, or a mismatch between the injection solvent and the mobile phase can contribute to poor peak shape.[3][4]

Here is a step-by-step guide to troubleshoot and improve peak shape:

  • Optimize Mobile Phase Composition:

    • Utilize an Alkaline Mobile Phase: High pH mobile phases can improve the peak shape of long-chain acyl-CoAs.[5][6] A common approach is to use ammonium (B1175870) hydroxide (B78521) in the mobile phase.[6][7][8] However, be aware that high pH can be detrimental to the lifespan of silica-based C18 columns.[5]

    • Incorporate Mobile Phase Additives: Adding ammonium formate (B1220265) to the mobile phase can significantly reduce peak tailing.[5]

    • Consider Ion-Pairing Reagents: The use of volatile ion-pairing reagents compatible with MS, such as N,N-dimethylbutylamine (DMBA), can improve the chromatography of phosphate-containing compounds like acyl-CoAs.[9] Triethylamine (TEA) can also be added to the mobile phase to block adverse interactions with the stationary phase.[3]

  • Select an Appropriate Column:

    • C8 or C18 reversed-phase columns are commonly employed for acyl-CoA analysis.[5][6][7] Using a column with a smaller particle size, such as in UPLC systems, can lead to improved peak shape, better resolution, and reduced signal-to-noise.[7]

  • Adjust Column Temperature:

    • Increasing the column temperature generally leads to narrower peaks, reduced retention times, and improved sensitivity.[10] This is due to decreased mobile phase viscosity and accelerated exchange of analytes between the mobile and stationary phases.[10] An optimal temperature is often found to be around 42°C.[5]

  • Ensure Proper Sample Preparation and Injection:

    • The injection solvent should be weaker than the mobile phase to avoid peak distortion.[4][11]

    • Repeated injections of tissue or cell extracts can lead to a buildup of biological material on the column, causing peak distortion.[8] Incorporating a column wash step in your gradient can help mitigate this.[8]

Below is a troubleshooting workflow to address peak tailing:

G Troubleshooting Peak Tailing for Long-Chain Acyl-CoAs start Observe Peak Tailing mobile_phase Optimize Mobile Phase start->mobile_phase column_temp Adjust Column Temperature mobile_phase->column_temp If tailing persists end_good Improved Peak Shape mobile_phase->end_good If resolved column_choice Evaluate Column column_temp->column_choice If tailing persists column_temp->end_good If resolved sample_prep Review Sample Preparation column_choice->sample_prep If tailing persists column_choice->end_good If resolved sample_prep->end_good If resolved end_bad Persistent Tailing sample_prep->end_bad If tailing persists

Troubleshooting workflow for peak tailing.

Q2: My recovery of long-chain acyl-CoAs from tissue samples is low. What steps can I take to improve it?

A2: Low recovery of long-chain acyl-CoAs can be a significant challenge due to their inherent instability and amphiphilic nature.[12][13] Here are key areas to focus on for improving recovery:

  • Sample Handling and Storage:

    • Immediate processing of fresh tissue is ideal.[13] If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation.[13] Avoid repeated freeze-thaw cycles.[13]

  • Extraction Procedure:

    • Homogenization: Thorough homogenization is critical. Using a glass homogenizer with an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is an effective method.[13][14]

    • Solid-Phase Extraction (SPE): SPE is a widely used technique to purify and concentrate acyl-CoAs, leading to increased recovery rates.[12][13] Ensure proper conditioning and equilibration of the SPE column before loading the sample.[13]

  • Consider Derivatization:

    • A derivatization strategy, such as phosphate methylation, can improve the chromatographic behavior of acyl-CoAs and resolve issues of analyte loss due to adhesion to glass and metallic surfaces.[12]

Q3: What are the recommended starting conditions for an LC-MS method for long-chain acyl-CoAs?

A3: While method optimization is always necessary, here are some widely used starting conditions that can be adapted for your specific application:

ParameterRecommendationRationale
Column C8 or C18 reversed-phase, 1.7-3.5 µm particle sizeProvides good retention and separation for long-chain acyl-CoAs.[5][7] Smaller particles enhance efficiency.[7]
Mobile Phase A 15 mM Ammonium Hydroxide in Water or 100 mM Ammonium Formate, pH 5.0Alkaline conditions or the use of formate can significantly improve peak shape.[5][6][7]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile or 5 mM Ammonium Formate in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minA typical flow rate for standard analytical columns.
Column Temp. 40-45°CElevated temperature reduces viscosity, improves peak shape, and decreases run time.[5][10]
Injection Vol. 2 - 10 µLShould be optimized to avoid column overload.[1]
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides better sensitivity for acyl-CoAs compared to negative mode.[15][16]

Experimental Protocols

Protocol 1: Tissue Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[7][13][14]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Ice-cold 100 mM potassium phosphate monobasic (KH2PO4) buffer, pH 4.9

  • Acetonitrile:Isopropanol:Methanol (3:1:1) solvent mixture

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Place approximately 40 mg of frozen tissue in a pre-chilled tube.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 0.5 mL of the ACN:Isopropanol:Methanol mixture containing the internal standard.[7]

  • Homogenize the sample twice on ice.[7]

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[7]

  • The supernatant contains the acyl-CoAs and can be further purified by SPE or directly analyzed by LC-MS.

Below is a diagram illustrating the general workflow for acyl-CoA extraction and analysis.

G General Workflow for Acyl-CoA Analysis sample Tissue Sample homogenization Homogenization in Acidic Buffer & Organic Solvent sample->homogenization extraction Centrifugation to Separate Supernatant homogenization->extraction spe Optional: Solid-Phase Extraction (SPE) Purification extraction->spe lcms LC-MS Analysis extraction->lcms Direct Injection spe->lcms data Data Analysis lcms->data

Workflow for acyl-CoA extraction and analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.[7]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm

  • Solvent A: 15 mM Ammonium Hydroxide in Water

  • Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min

Mass Spectrometry Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • The specific precursor and product ions will need to be optimized for each acyl-CoA species of interest. A common fragmentation is the neutral loss of 507 Da.[6][8]

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Peak Shape Improvement

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Ammonium Hydroxide 15 mMExcellent for improving peak shape, especially for long-chain species.[6][7]High pH can damage silica-based columns over time.[5]
Ammonium Formate 5-100 mMImproves peak tailing and is compatible with a wider range of columns.[5]May not be as effective as high pH for all compounds.
Formic Acid 0.1%Commonly used in reverse-phase LC-MS, but can lead to poor peak shape for acyl-CoAs.[9]Often results in significant peak tailing for acyl-CoAs.[9]
Ion-Pairing Reagents (e.g., DMBA) VariesCan significantly improve retention and peak shape for polar and charged molecules.[9]Can cause ion suppression and contaminate the MS system if not used carefully.[17]

Table 2: Effect of Column Temperature on Chromatographic Parameters

TemperatureEffect on Retention TimeEffect on Peak WidthEffect on System Pressure
Increase Decrease[10]Decrease (Narrower Peaks)[10]Decrease[10]
Decrease IncreaseIncrease (Broader Peaks)Increase

References

Technical Support Center: Quantifying Low-Abundance Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the quantification of low-abundance acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to quantify low-abundance acyl-CoA isomers?

A1: The quantification of low-abundance acyl-CoA isomers is inherently difficult due to a combination of factors. Acyl-CoAs are typically present at low physiological concentrations, are susceptible to degradation, and often exist as complex mixtures of structurally similar isomers (e.g., isobutyryl-CoA and n-butyryl-CoA).[1][2] These challenges necessitate highly sensitive and specific analytical methods. Furthermore, their amphiphilic nature, containing both a long fatty acyl chain and a hydrophilic CoA moiety, complicates sample preparation and chromatographic separation.[3]

Q2: What are the most common analytical techniques for acyl-CoA quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently one of the most sensitive and specific analytical methods for quantifying acyl-CoAs.[1] This technique allows for the separation of different acyl-CoA species followed by their detection and quantification based on their mass-to-charge ratio. Other methods like high-performance liquid chromatography (HPLC) with UV or fluorescence detection have also been used, but they often lack the sensitivity and specificity of LC-MS/MS.[2][4]

Q3: What is a suitable internal standard for acyl-CoA quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these can be expensive and are not always commercially available. A practical alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), which are not typically found in most biological systems.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of low-abundance acyl-CoA isomers.

Issue 1: Low or No Signal Detected for Acyl-CoAs

A weak or absent signal is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are chemically unstable. Ensure rapid quenching of metabolic activity, for instance, by using cold solvents.[6][7] Keep samples on ice or at 4°C throughout the preparation process and store extracts at -80°C.[5][8] Reconstitute samples just before analysis.
Inefficient Extraction The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile/methanol (B129727)/water can be effective.[9] Some protocols suggest that an 80% methanol solution yields high MS intensities.[5] The extraction method should be optimized based on the specific acyl-CoAs of interest and the sample matrix.[1]
Analyte Adsorption The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metal surfaces, leading to significant signal loss.[3] Using glass vials instead of plastic for sample storage and analysis has been shown to reduce signal loss.[10] A chemical derivatization strategy, such as phosphate methylation, can also resolve this issue and improve chromatographic peak shape.[3]
Poor Ionization Efficiency Optimize mass spectrometer source conditions, including desolvation temperature and gas flow rates, to enhance ionization.[11] The composition of the mobile phase also plays a crucial role; ensure the use of high-purity solvents and additives.[11]
Issue 2: Poor Chromatographic Separation of Isomers

Co-elution of isomers is a major obstacle to accurate quantification.

Possible Cause Recommended Solution
Suboptimal LC Column A C18 reversed-phase column is commonly used for separating acyl-CoAs.[12] However, for very short-chain or isomeric species, alternative column chemistries or ultra-high-performance liquid chromatography (UHPLC) columns may be necessary to achieve better resolution.[1][13]
Inadequate Mobile Phase The mobile phase composition, including pH and the use of ion-pairing agents, is critical for resolving isomers.[14] For short-chain acyl-CoAs, slightly acidic mobile phases can improve separation on reversed-phase columns.[8]
Inappropriate Gradient Elution A shallow and optimized gradient elution program can significantly improve the separation of closely eluting isomers. Experiment with different gradient slopes and hold times to maximize resolution.[12]
Issue 3: Inaccurate or Imprecise Quantification

High variability and poor accuracy can compromise experimental results.

Possible Cause Recommended Solution
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the target analytes. Employ effective sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched calibration curves to compensate for these effects.[5]
Non-Linearity of Calibration Curve Ensure the calibration curve is constructed over a concentration range that brackets the expected sample concentrations. Use a weighted linear regression (e.g., 1/x) to improve accuracy, especially at lower concentrations.[13]
Lack of a Suitable Internal Standard The absence of an appropriate internal standard can lead to high variability. If a stable isotope-labeled standard is not available, use an odd-chain acyl-CoA and ensure it is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5]

Experimental Protocols

Protocol: Extraction of Short- to Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods that do not require a solid-phase extraction step, which can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[5][13]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., 10 µM heptadecanoyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Cell Harvesting: a. Aspirate the culture medium from the cell culture dish. b. Quickly wash the cells twice with ice-cold PBS. c. Immediately add 200 µL of ice-cold 5% SSA with the internal standard directly to the dish. d. Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: a. Vortex the lysate vigorously for 15 seconds. b. Incubate the tube on ice for 10 minutes to allow for complete protein precipitation. c. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: a. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube. Be cautious to avoid disturbing the protein pellet.

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. For chromatography, a C18 UHPLC column with an ion-pairing agent in the mobile phase is often effective for separating short-chain acyl-CoAs.[13]

Visualizations

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Quenching 1. Quenching (Stop Metabolism) Extraction 2. Extraction (with Internal Standard) Quenching->Extraction Add Lysis Buffer Clarification 3. Clarification (Centrifugation) Extraction->Clarification Pellet Debris LC_Separation 4. LC Separation (Isomer Resolution) Clarification->LC_Separation Inject Supernatant MS_Detection 5. MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Elution Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis Raw Data

Caption: General experimental workflow for acyl-CoA quantification.

Isomer_Separation cluster_0 Poor Separation cluster_1 Good Separation Time_Poor Retention Time Intensity_Poor Intensity Peak_Poor Peak_Poor Intensity_Poor->Peak_Poor Label_Poor Co-eluting Isomers (e.g., n-butyryl-CoA + isobutyryl-CoA) Time_Good Retention Time Intensity_Good Intensity Peak_Good Peak_Good Intensity_Good->Peak_Good Label_Good Resolved Isomers Poor Separation Poor Separation Good Separation Good Separation

Caption: Chromatographic separation of acyl-CoA isomers.

Troubleshooting_Flowchart Start Low or No Signal? Degradation Sample Degradation? Start->Degradation Yes End Signal Improved Start->End No Extraction Inefficient Extraction? Degradation->Extraction No Sol_Degradation Improve Quenching & Keep Samples Cold Degradation->Sol_Degradation Yes Adsorption Analyte Adsorption? Extraction->Adsorption No Sol_Extraction Optimize Extraction Solvent Extraction->Sol_Extraction Yes Sol_Adsorption Use Glass Vials or Derivatize Sample Adsorption->Sol_Adsorption Yes Adsorption->End No Sol_Degradation->End Sol_Extraction->End Sol_Adsorption->End

Caption: Troubleshooting flowchart for low MS signal.

References

Technical Support Center: Preservation of Polyunsaturated Fatty Acyl-CoA Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of polyunsaturated fatty acyl-CoAs (PUFA-CoAs) in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polyunsaturated fatty acyl-CoA degradation in my samples?

A1: Degradation of PUFA-CoAs is primarily due to three factors:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of the acyl-CoA.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in neutral or alkaline pH conditions.

  • Oxidation: The polyunsaturated fatty acyl chain is highly prone to oxidation due to the presence of multiple double bonds, leading to the formation of lipid peroxides and other degradation products.

Q2: How can I minimize enzymatic degradation of my PUFA-CoA samples?

A2: The most critical step is to halt all enzymatic activity immediately upon sample collection. This can be achieved by:

  • Flash-freezing: For tissue samples, immediately flash-freeze them in liquid nitrogen.

  • Cold Solvent Quenching: For cell cultures, quench metabolism by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.

Q3: What is the optimal pH for my buffers to ensure the stability of the thioester bond?

A3: To prevent chemical hydrolysis, it is crucial to maintain a slightly acidic environment. Aqueous solutions of acyl-CoAs are most stable at a pH between 2 and 6. For extraction protocols, a buffer with a pH of approximately 4.9 is commonly recommended.

Q4: What are the best practices for temperature control during sample preparation?

A4: Elevated temperatures accelerate both chemical and enzymatic degradation. It is imperative to keep your samples on ice or at sub-zero temperatures throughout the entire extraction and preparation process. For long-term storage, PUFA-CoA samples should be kept at -80°C.

Q5: How do I prevent the oxidation of the polyunsaturated fatty acyl chain?

A5: The addition of antioxidants to your extraction and storage solutions is essential. The most commonly used antioxidants for this purpose are Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol). These compounds act as free radical scavengers, inhibiting the chain reactions of lipid peroxidation.[1][2] Additionally, using a chelating agent like diethylenetriamine-pentaacetic acid (DTPA) can help by binding metal ions that can catalyze oxidation.[3]

Troubleshooting Guides

Issue: Low Recovery of Polyunsaturated Fatty Acyl-CoAs

This guide will help you troubleshoot and optimize your workflow to improve the yield of PUFA-CoAs.

Potential CauseRecommended Solution(s)
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the tissue; a glass homogenizer is often more effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point.
Enzymatic Degradation Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Flash-freeze tissues immediately after collection. For cell cultures, quench with ice-cold methanol.
Chemical Hydrolysis of Thioester Bond Use an acidic extraction buffer, with a pH of around 4.9. Avoid neutral or alkaline buffers.
Oxidation of the Polyunsaturated Chain Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvents. A final concentration of 50-100 µM is often effective.[4][5] Overlay samples with an inert gas like argon or nitrogen before storage.[4]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps for your specific PUFA-CoAs of interest.
Precipitation of Long-Chain Species Ensure the final extract is in a solvent that maintains the solubility of long-chain PUFA-CoAs.

Quantitative Data on Antioxidant Effectiveness

The use of antioxidants has been shown to significantly improve the stability of polyunsaturated fatty acids in samples.

Table 1: Effect of Butylated Hydroxytoluene (BHT) on PUFA Stability in Dried Blood Spots Stored at Room Temperature

BHT ConcentrationTotal PUFA DecreaseHighly Unsaturated Fatty Acid (HUFA) Decrease
No BHT49%62%
2.5 mg/mL BHT15%34%
5.0 mg/mL BHT6%13%
Data from a study on the stability of PUFAs in dried blood spots, indicating that increasing BHT concentration reduces degradation.[6]

Experimental Protocols

Protocol 1: Extraction of PUFA-CoAs from Tissue with Antioxidant Protection

This protocol is adapted from established methods for long-chain acyl-CoA extraction, with the explicit addition of an antioxidant to protect against oxidation.

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, chilled to 4°C

  • Butylated Hydroxytoluene (BHT) stock solution (e.g., 100 mM in ethanol)

  • Acetonitrile (ACN), chilled to -20°C

  • Isopropanol (B130326), chilled to -20°C

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Argon or Nitrogen gas

Procedure:

  • Prepare Extraction Buffer: Add BHT to the 100 mM KH2PO4 buffer (pH 4.9) to a final concentration of 100 µM. Keep the buffer on ice.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of the ice-cold extraction buffer containing BHT. Homogenize thoroughly while keeping the homogenizer submerged in ice.

  • Solvent Extraction: Add 2.0 mL of isopropanol and homogenize again. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column to remove impurities.

    • Elute the PUFA-CoAs using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Sample Concentration and Storage:

    • Dry the eluted sample under a stream of nitrogen or argon gas at room temperature.

    • Reconstitute the sample in an appropriate solvent for your analytical method.

    • Overlay the sample with argon or nitrogen gas, seal the container tightly, and store at -80°C until analysis.

Visualizations

Experimental Workflow for PUFA-CoA Extraction

G Workflow for Preventing PUFA-CoA Oxidation cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Storage Sample Tissue Sample Quench Flash Freeze in Liquid N2 Sample->Quench Homogenize Homogenize in Acidic Buffer (pH 4.9) + 100µM BHT Quench->Homogenize Solvent Add Isopropanol & Acetonitrile Homogenize->Solvent Centrifuge Centrifuge at 4°C Solvent->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Dry Under N2/Ar SPE->Dry Store Store at -80°C under Inert Gas Dry->Store

Caption: A flowchart of the experimental workflow for PUFA-CoA extraction.

Logical Relationships in PUFA-CoA Degradation

G Key Factors in PUFA-CoA Degradation and Prevention cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Oxidation Oxidation of Acyl Chain Hydrolysis Thioester Hydrolysis Enzymatic Enzymatic Degradation Antioxidants Add Antioxidants (BHT, Vit E) Antioxidants->Oxidation inhibits Acidic_pH Maintain Acidic pH (pH 4.9) Acidic_pH->Hydrolysis prevents Low_Temp Low Temperature (On Ice, -80°C) Low_Temp->Hydrolysis slows Low_Temp->Enzymatic slows

Caption: A diagram illustrating the relationships between degradation pathways and prevention strategies.

References

Technical Support Center: Optimizing Very Long-Chain Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of very long-chain acyl-CoAs (VLC-ACoAs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of VLC-ACoAs.

Problem: Low Recovery of VLC-ACoAs

Low yields of VLC-ACoAs are a common issue that can stem from several factors, from sample handling to the specifics of the extraction protocol.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization of the tissue. A glass homogenizer is often effective for disrupting tissue architecture[1]. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point. For cultured cells, ensure complete scraping or pelleting and resuspension.
Degradation of VLC-ACoAs VLC-ACoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly and keep samples on ice at all times[1]. Use fresh, high-purity solvents. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The use of an acidic buffer (e.g., KH2PO4 buffer at pH 4.9) during homogenization can improve stability and recovery[1][2].
Inefficient Solid-Phase Extraction (SPE) If using SPE, ensure the column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A wash solvent that is too strong can lead to premature elution of the analytes, while an elution solvent that is too weak will result in incomplete recovery.
Suboptimal Solvent Extraction For liquid-liquid extractions like the Bligh-Dyer method, ensure the correct ratio of chloroform (B151607), methanol (B129727), and water to achieve proper phase separation. Insufficient vortexing or mixing can lead to incomplete extraction.
Analyte Loss During Solvent Evaporation When concentrating the extract, be mindful of the volatility of shorter-chain acyl-CoAs. While VLC-ACoAs are less volatile, excessive heat or a strong stream of nitrogen can lead to sample loss. Drying under a gentle stream of nitrogen at room temperature is recommended[1].

Problem: Poor Reproducibility

Potential CauseTroubleshooting Steps
Inconsistent Sample Handling Standardize your sample collection and storage procedures. Ensure all samples are treated identically from collection to extraction.
Variability in Homogenization Apply the same homogenization technique, duration, and intensity for all samples.
Inconsistent SPE Technique Ensure consistent loading, washing, and elution volumes and flow rates for all samples. Inconsistent packing of SPE columns can also lead to variability.
Pipetting Errors Use calibrated pipettes and ensure accurate measurement of all solvents and reagents.
Use of an Internal Standard The inclusion of an internal standard early in the workflow can help to account for variability in extraction efficiency and sample loss. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for the quantification of VLC-ACoAs[3].

Frequently Asked Questions (FAQs)

Q1: What is the best method for storing tissue samples for VLC-ACoA analysis?

A1: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. It is critical to avoid repeated freeze-thaw cycles as this can significantly impact the stability of lipids[1].

Q2: Which internal standard should I use for VLC-ACoA quantification?

A2: An ideal internal standard is a compound that is structurally similar to the analytes of interest but not naturally present in the sample. For VLC-ACoA analysis, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0-CoA) are commonly used[3].

Q3: Why is an acidic pH used during homogenization?

A3: Homogenization in an acidic buffer, such as 100 mM KH2PO4 at pH 4.9, helps to inhibit the activity of enzymes that can degrade acyl-CoAs, thereby improving their stability and overall recovery[1][2].

Q4: Can I use a bead-based homogenizer instead of a glass homogenizer?

A4: While glass homogenizers are a traditional and effective method, bead-based homogenizers can also be used. However, it is important to optimize the bead material, size, and homogenization time to ensure complete tissue disruption without generating excessive heat, which could lead to VLC-ACoA degradation.

Q5: My sample extract is cloudy. What should I do?

A5: Cloudiness in the extract may indicate the presence of insoluble material or lipids that have precipitated out of solution. Centrifuging the sample at a high speed (e.g., >10,000 x g) at 4°C can help to pellet this material. Carefully transfer the clear supernatant for further processing.

Experimental Protocols

Below are detailed methodologies for two common VLC-ACoA extraction techniques.

Protocol 1: Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods and combines solvent extraction with SPE for improved purity and recovery[1].

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2-propanol and homogenize again[2].

  • Solvent Extraction:

    • Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs[2].

    • Vortex vigorously and centrifuge at high speed at 4°C to pellet the precipitated material.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with methanol followed by the KH2PO4 buffer.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the VLC-ACoAs from the column using an appropriate solvent (e.g., a solution of 2% formic acid or 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature[1].

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS).

Protocol 2: Modified Bligh-Dyer Extraction

The Bligh-Dyer method is a classic liquid-liquid extraction technique for lipids. This modified version is suitable for the extraction of VLC-ACoAs.

Materials:

  • Tissue homogenate or cell suspension (in water or buffer)

  • Chloroform

  • Methanol

  • Glass centrifuge tubes

Procedure:

  • To 1 mL of your sample, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture for 10-15 minutes.

  • Add an additional 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for another minute.

  • Centrifuge the mixture to separate the phases. You will observe an upper aqueous phase and a lower organic (chloroform) phase, with a protein disk at the interface.

  • Carefully collect the lower organic phase, which contains the VLC-ACoAs.

  • For a cleaner preparation, the organic phase can be "washed" by adding it to a fresh tube with an "authentic upper phase" (prepared by performing the extraction with water instead of a sample), vortexing, centrifuging, and collecting the lower phase again.

  • Evaporate the solvent from the final organic phase under a gentle stream of nitrogen.

Data Presentation

Table 1: Comparison of Reported Recovery Rates for VLC-ACoA Extraction Methods
Extraction MethodTissue/Cell TypeReported Recovery RateReference
Solvent Extraction with SPERat heart, kidney, and muscle70-80%[2]
Two-phase extraction with methanol and high saltRat tissue~20% (without acyl-CoA-binding protein)[1]
Two-phase extraction with methanol and high saltRat tissue~55% (with acyl-CoA-binding protein)[1]
Reversed Bligh-Dyer with C18 extraction columnsTissue homogenatesNot specified, but described as a sensitive method[4]

Visualizations

Experimental Workflow for VLC-ACoA Extraction using SPE

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps start Start: Frozen Tissue Sample homogenize Homogenize in Acidic Buffer (pH 4.9) + Internal Standard start->homogenize extract Solvent Extraction (e.g., Acetonitrile) homogenize->extract centrifuge Centrifuge to Pellet Precipitate extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Column supernatant->condition load Load Supernatant condition->load wash Wash Column load->wash elute Elute VLC-ACoAs wash->elute concentrate Concentrate Eluate (Nitrogen Evaporation) elute->concentrate reconstitute Reconstitute in Analysis Solvent concentrate->reconstitute end LC-MS Analysis reconstitute->end

Caption: Workflow for VLC-ACoA extraction using SPE.

Troubleshooting Logic for Low VLC-ACoA Recovery

G start Low VLC-ACoA Recovery cause1 Incomplete Homogenization start->cause1 cause2 Analyte Degradation start->cause2 cause3 Inefficient Extraction start->cause3 cause4 SPE Issues start->cause4 sol1 Optimize Homogenization (e.g., glass homogenizer) cause1->sol1 sol2 Work on Ice, Use Fresh Solvents, Flash-Freeze Samples cause2->sol2 sol3 Optimize Solvent Ratios and Mixing cause3->sol3 sol4 Check SPE Column Conditioning, Wash/Elution Solvents cause4->sol4

Caption: Troubleshooting low VLC-ACoA recovery.

References

troubleshooting matrix effects in acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of acyl-CoA analysis?

A1: A matrix effect is the alteration of the ionization efficiency of acyl-CoA molecules by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis using techniques like LC-MS/MS.[1][2] The components causing these effects can be endogenous to the biological sample (e.g., phospholipids, salts, proteins) or introduced exogenously (e.g., anticoagulants, dosing vehicles).[3]

Q2: What are the common signs that my acyl-CoA analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of acyl-CoA measurements between different sample preparations.[1]

  • Inaccurate and imprecise results for quality control (QC) samples.[1][3]

  • A non-linear relationship between the concentration of an acyl-CoA and the instrument's response.[1]

  • Variations in retention times or distorted peak shapes when analyzing complex biological samples compared to clean standards.[1][4]

Q3: How can I detect and quantify matrix effects in my acyl-CoA analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of a standard acyl-CoA solution is infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Dips or peaks in the baseline signal of the infused standard indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike: This quantitative method compares the signal of an analyte in a clean solution to its signal when spiked into a pre-extracted blank matrix sample.[5][7] The percentage of matrix effect can be calculated, with values less than 100% indicating ion suppression and values greater than 100% indicating ion enhancement.[8]

Troubleshooting Guides

Issue 1: Inconsistent quantification and poor reproducibility of acyl-CoA levels.

This is often a primary indicator of unmanaged matrix effects. The following steps provide a systematic approach to troubleshoot and mitigate this issue.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate removal of matrix components is a common source of variability. Consider the following sample preparation techniques to reduce interferences.

Experimental Protocol: Comparison of Sample Preparation Methods

This protocol outlines three common methods for sample preparation. The choice of method will depend on the specific acyl-CoA of interest and the sample matrix.

  • Protein Precipitation (PPT):

    • Principle: A simple and fast method where a solvent is added to precipitate proteins.

    • Protocol:

      • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Collect the supernatant for LC-MS/MS analysis.

    • Caveat: PPT is often the least effective method for removing matrix components and may result in significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE):

    • Principle: Separates analytes from matrix components based on their differential solubility in two immiscible liquids.

    • Protocol:

      • To 100 µL of sample, add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The pH of the aqueous phase may need adjustment to ensure the analyte is uncharged.[10]

      • Vortex for 2-5 minutes.

      • Centrifuge to separate the aqueous and organic layers.

      • Carefully transfer the organic layer containing the acyl-CoAs to a new tube.

      • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection.

    • Advantage: Can provide cleaner extracts than PPT.[9]

  • Solid-Phase Extraction (SPE):

    • Principle: Utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice versa.

    • Protocol:

      • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

      • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Wash the cartridge with a solvent that removes interfering compounds but not the analyte.

      • Elution: Elute the acyl-CoAs with a strong solvent.

      • Evaporate the eluate and reconstitute for analysis.

    • Advantage: Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts and significantly reduce matrix effects.[9]

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for acyl-CoA analysis.

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Performance
Protein Precipitation (PPT)High (can be >50% suppression)HighPoor
Liquid-Liquid Extraction (LLE)ModerateVariable (lower for polar analytes)Good
Solid-Phase Extraction (SPE)LowHighExcellent
Mixed-Mode SPEVery LowHighSuperior

Note: Values are illustrative and can vary significantly based on the specific matrix and analyte.

Step 2: Implement an Appropriate Internal Standard Strategy

The use of a suitable internal standard (IS) is crucial for correcting matrix effects.

Decision-Making Workflow for Internal Standard Selection

start Start: Inconsistent Acyl-CoA Quantification q1 Is a stable isotope-labeled internal standard (SIL-IS) for my acyl-CoA available? start->q1 sil_is Use the SIL-IS. This is the gold standard for correcting matrix effects. q1->sil_is Yes no_sil_is No SIL-IS available. q1->no_sil_is No end Proceed with validation sil_is->end q2 Can a structural analog (homologue) be used? no_sil_is->q2 analog_is Use a structural analog. Ensure it co-elutes and has similar ionization properties. q2->analog_is Yes no_analog No suitable analog. q2->no_analog No analog_is->end matrix_matched Use matrix-matched calibration. Requires a blank matrix. no_analog->matrix_matched matrix_matched->end

Caption: Decision tree for selecting an internal standard.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective approach.[5] A SIL-IS is a version of the analyte where some atoms have been replaced by their stable heavy isotopes (e.g., ¹³C, ¹⁵N). Since it is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5] A technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to biosynthetically generate stable isotope-labeled CoA and its thioesters for use as internal standards.[11] More recently, a method called Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) has been developed to quantify acyl-CoAs in subcellular compartments using isotope-labeled internal standards that are present throughout the fractionation and processing steps.[12]

  • Structural Analogs (Homologues): If a SIL-IS is not available, a closely related structural analog can be used. It is critical that the analog has similar chromatographic behavior and ionization efficiency to the analyte of interest.[8]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte. This approach is only feasible when a true blank matrix is available.[5]

Step 3: Optimize Chromatographic Conditions

Separating the acyl-CoAs of interest from interfering matrix components is a key strategy.

  • Increase Chromatographic Resolution: Employing ultra-high-performance liquid chromatography (UPLC) can provide better separation from matrix components compared to traditional HPLC.[9]

  • Modify Mobile Phase: Adjusting the mobile phase composition (e.g., pH, organic solvent) can alter the retention times of both the analytes and interfering compounds, potentially resolving them from each other.[9]

  • Use a Divert Valve: A divert valve can be programmed to send the eluent to waste during the parts of the run where highly interfering compounds (like salts and phospholipids) elute, preventing them from entering the mass spectrometer source.[6]

Issue 2: Ion Suppression or Enhancement Observed During Method Development.

This issue directly points to the presence of matrix effects. The following workflow can help diagnose and mitigate the problem.

Troubleshooting Workflow for Matrix Effects

start Start: Ion Suppression/ Enhancement Detected assess Assess Matrix Effect: Post-Column Infusion or Post-Extraction Spike start->assess optimize_sample_prep Optimize Sample Preparation: (LLE, SPE, Mixed-Mode SPE) assess->optimize_sample_prep optimize_chromatography Optimize Chromatography: (Gradient, Column, UPLC) optimize_sample_prep->optimize_chromatography use_is Implement Internal Standard: (SIL-IS, Analog) optimize_chromatography->use_is reassess Re-assess Matrix Effect use_is->reassess pass Matrix Effect Mitigated: Proceed to Validation reassess->pass Acceptable fail Matrix Effect Persists reassess->fail Unacceptable further_optimization Further Optimization Required: Consider alternative ionization or more rigorous sample cleanup fail->further_optimization

Caption: General workflow for troubleshooting matrix effects.

Experimental Protocol: Post-Column Infusion for Qualitative Assessment

  • Setup: Configure a T-junction between the analytical column and the mass spectrometer inlet.

  • Infusion: Use a syringe pump to deliver a constant, low-flow rate of a standard solution of the acyl-CoA of interest into the mobile phase stream.

  • Establish Baseline: Allow the infused signal to stabilize, creating a steady baseline in the mass spectrometer.

  • Injection: Inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC system.

  • Analysis: Monitor the baseline of the infused acyl-CoA. Any significant drop in the signal indicates ion suppression at that retention time, while a significant increase indicates ion enhancement. This allows you to identify the chromatographic regions most affected by the matrix.[5]

References

Technical Support Center: Enhancing the Sensitivity of Docosatrienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of docosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this very-long-chain polyunsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting and quantifying docosatrienoyl-CoA?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of docosatrienoyl-CoA and other acyl-CoAs. This method offers high selectivity and sensitivity, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for docosatrienoyl-CoA?

A2: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and minimize degradation by working quickly at low temperatures and using appropriate solvents.

  • Chromatography: Use a C18 reversed-phase column with a high pH mobile phase (e.g., using ammonium (B1175870) hydroxide) to improve peak shape and retention for long-chain acyl-CoAs.[1]

  • Mass Spectrometry: Optimize ionization source parameters and collision energy for the specific MRM transition of docosatrienoyl-CoA.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended for accurate quantification, as it can compensate for variations in extraction efficiency and matrix effects.

Q3: What are the characteristic fragmentation patterns for docosatrienoyl-CoA in positive ion mode ESI-MS/MS?

A3: In positive ion mode, acyl-CoAs, including docosatrienoyl-CoA, exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety. This allows for the use of neutral loss scans to screen for various acyl-CoA species in a sample. Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates. For MRM analysis, the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da is typically used for quantification.

Q4: My docosatrienoyl-CoA samples seem to be degrading. How can I improve their stability?

A4: Docosatrienoyl-CoA, being a polyunsaturated acyl-CoA, is susceptible to both hydrolysis and oxidation. To minimize degradation:

  • Process samples on ice and as quickly as possible.

  • Store samples at -80°C as a dry pellet or in an organic solvent.

  • For reconstitution before analysis, use a buffered solution (e.g., 50 mM ammonium acetate, pH 7.0) or methanol (B129727) rather than unbuffered aqueous solutions.

  • The use of antioxidants in the extraction solvent can help prevent oxidation of the polyunsaturated acyl chain.

Troubleshooting Guides

Issue 1: Poor or No Signal for Docosatrienoyl-CoA
Possible Cause Troubleshooting Steps
Inefficient Extraction Ensure the homogenization and extraction solvent mixture (e.g., isopropanol/acetonitrile) is appropriate for very-long-chain acyl-CoAs. Consider a solid-phase extraction (SPE) step for sample cleanup, but be aware that it may lead to loss of the analyte if not optimized.
Sample Degradation Review sample handling procedures. Ensure samples are kept on ice and processed quickly. Use fresh, high-quality solvents. For long-term storage, ensure samples are at -80°C.
Suboptimal MS Parameters Infuse a docosatrienoyl-CoA standard to optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transition.
Ion Suppression Dilute the sample extract to reduce matrix effects. Improve chromatographic separation to resolve docosatrienoyl-CoA from co-eluting interfering compounds. The use of a stable isotope-labeled internal standard can help to correct for ion suppression.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions For basic analytes, interactions with acidic silanol (B1196071) groups on the column can cause tailing. Use a high pH mobile phase (e.g., with ammonium hydroxide) to suppress silanol interactions.[1]
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase composition. Injecting in a stronger solvent can lead to peak distortion.
Column Contamination/Void Backflush the column to remove particulates from the inlet frit. If the problem persists, consider replacing the column.
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening.
Issue 3: Inaccurate or Imprecise Quantification
Possible Cause Troubleshooting Steps
Matrix Effects Construct a calibration curve in a matrix that closely matches the study samples. If a matched matrix is unavailable, use a surrogate matrix and validate the method for matrix effects.
Non-linearity of Calibration Curve Use a weighted linear regression (e.g., 1/x) for the calibration curve to improve accuracy at lower concentrations. Ensure the concentration range of the calibrants brackets the expected sample concentrations.
Lack of a Suitable Internal Standard Ideally, use a stable isotope-labeled docosatrienoyl-CoA. If unavailable, an odd-chain acyl-CoA with a similar chain length can be used, but validation of its performance is crucial.
Variability in Extraction Recovery The use of an appropriate internal standard added at the beginning of the sample preparation process is the most effective way to correct for recovery variability.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. Note that these values are illustrative and may vary depending on the specific instrumentation, method, and matrix.

Table 1: Typical Recovery and Precision for Long-Chain Acyl-CoA Analysis

Analyte Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Palmitoyl-CoA (C16:0)75-85< 10< 15
Stearoyl-CoA (C18:0)70-80< 10< 15
Oleoyl-CoA (C18:1)70-80< 10< 15
Arachidonoyl-CoA (C20:4)65-75< 15< 20
Docosatrienoyl-CoA (C22:3) ~60-70 (Estimated) < 15 (Expected) < 20 (Expected)

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Long-Chain Acyl-CoAs

Analyte LOD (fmol on column) LOQ (fmol on column)
Palmitoyl-CoA (C16:0)1-55-15
Stearoyl-CoA (C18:0)1-55-15
Oleoyl-CoA (C18:1)1-55-15
Arachidonoyl-CoA (C20:4)5-1015-30
Docosatrienoyl-CoA (C22:3) 5-15 (Estimated) 15-45 (Expected)

Experimental Protocols

Protocol 1: Extraction of Docosatrienoyl-CoA from Brain Tissue

This protocol is adapted from methods for other long-chain acyl-CoAs and should be optimized for your specific application.

  • Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue and place it in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold extraction solvent (Isopropanol:Acetonitrile:50 mM KH₂PO₄ pH 7.0, 40:40:20, v/v/v) containing an appropriate internal standard (e.g., C21:0-CoA or a stable isotope-labeled docosatrienoyl-CoA).

    • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds with a 1-minute interval on ice.

  • Phase Separation:

    • Add 500 µL of chloroform (B151607) and 500 µL of water to the homogenate.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully collect the upper aqueous/organic layer containing the acyl-CoAs into a new tube.

    • Dry the extract under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Docosatrienoyl-CoA
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for Docosatrienoyl-CoA (C22:3):

    • Precursor Ion (Q1): To be determined based on the exact mass of docosatrienoyl-CoA + H⁺

    • Product Ion (Q3): Precursor Ion - 507.1

  • MS Parameters: Optimize spray voltage, source temperature, gas flows, and collision energy using a docosatrienoyl-CoA standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Brain Tissue Sample Homogenization Homogenization in Extraction Solvent + IS Tissue->Homogenization Phase_Separation Phase Separation (Chloroform/Water) Homogenization->Phase_Separation Extraction Supernatant Collection and Drying Phase_Separation->Extraction Reconstitution Reconstitution in Initial Mobile Phase Extraction->Reconstitution Injection Injection into UPLC/HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for docosatrienoyl-CoA analysis.

Beta_Oxidation_Pathway cluster_cycle1 Beta-Oxidation Cycle 1 cluster_cycle2 Further Cycles DTA_CoA Docosatrienoyl-CoA (C22:3) Dehydrogenation1 Acyl-CoA Dehydrogenase DTA_CoA->Dehydrogenation1 FAD -> FADH2 Hydration1 Enoyl-CoA Hydratase Dehydrogenation1->Hydration1 Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydration1->Dehydrogenation2 NAD+ -> NADH Thiolysis1 Thiolase Dehydrogenation2->Thiolysis1 + CoA-SH C20_3_CoA Eicosatrienoyl-CoA (C20:3) Thiolysis1->C20_3_CoA Acetyl_CoA1 Acetyl-CoA Thiolysis1->Acetyl_CoA1 Further_Cycles Multiple Cycles of Beta-Oxidation C20_3_CoA->Further_Cycles Final_Products Propionyl-CoA + n Acetyl-CoA Further_Cycles->Final_Products

Caption: Mitochondrial beta-oxidation of docosatrienoyl-CoA.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DTA_CoA Docosatrienoyl-CoA GPCR G-Protein Coupled Receptor (GPCR) DTA_CoA->GPCR Modulates receptor environment/activity AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Target Gene Expression (e.g., Neuroprotection, Anti-inflammation) pCREB->Gene_Expression Promotes transcription

Caption: Plausible signaling pathway involving docosatrienoyl-CoA.

References

Technical Support Center: Resolving Co-eluting Docosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of docosatrienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation and mass spectrometric detection of these challenging lipid molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of docosatrienoyl-CoA isomers so challenging?

A1: The separation of docosatrienoyl-CoA isomers is difficult due to their high degree of structural similarity. Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatography columns and indistinguishable mass spectra.[1] Specifically, isomers that differ only in the position of a double bond or the stereochemistry of a functional group present a significant analytical challenge.

Q2: What are the primary analytical strategies to overcome the co-elution of docosatrienoyl-CoA isomers?

A2: The primary strategies involve enhancing chromatographic separation, utilizing advanced mass spectrometry techniques, or employing alternative separation technologies.[1]

  • Chromatographic Optimization: This includes the selection of specialized stationary phases (e.g., C18, C30), optimization of mobile phase composition and temperature, and exploring different chromatography modes like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).[2][3]

  • Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can sometimes distinguish isomers based on unique fragmentation patterns, even without complete chromatographic separation.[1][4]

  • Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the ion's size, shape, and charge in the gas phase, which can effectively resolve co-eluting isomers.[1][5]

Q3: Can I resolve co-eluting docosatrienoyl-CoA isomers using only mass spectrometry?

A3: In some cases, yes. Tandem mass spectrometry (MS/MS) can differentiate between isomers if they produce unique fragment ions upon collision-induced dissociation (CID).[1] However, many lipid isomers yield very similar fragmentation spectra.[1] For more reliable differentiation without chromatographic separation, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique, as it separates ions based on their structure (collision cross-section) after they have been ionized.[1][5]

Troubleshooting Guides

Problem 1: My docosatrienoyl-CoA isomers are co-eluting on a standard C18 column.

  • Q: What are the initial steps to improve separation on my existing column?

    • A: Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation window for closely eluting compounds. Experiment with different solvent compositions, such as acetonitrile, methanol, and isopropanol, and the use of additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve peak shape and resolution.[2][6]

    • A: Adjust the Column Temperature: Lowering the temperature can sometimes enhance selectivity between isomers.

    • A: Check System Suitability: Ensure your LC system is performing optimally. Excessive extra-column volume from long tubing or poor connections can cause peak broadening and mask separation.[1]

  • Q: What should I do if optimizing the mobile phase isn't sufficient?

    • A: Explore Different Stationary Phases: If a standard C18 column fails to provide adequate selectivity, consider columns with different retention mechanisms. For lipidomics, C30 columns are often more suitable for separating long-chain, hydrophobic molecules.[3] Alternatively, HILIC columns can provide class-based separation which may aid in resolving isomers within a specific class.[3]

Problem 2: My MS/MS spectra for the co-eluting isomers are nearly identical, preventing confident identification and quantification.

  • Q: How can I differentiate isomers if their fragmentation patterns are too similar?

    • A: Employ Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. Co-eluting isomers with the same mass-to-charge ratio will often have different drift times in the IMS dimension, allowing for their differentiation.[1][5] Even subtle structural differences, such as double bond position, can be resolved.[5][7]

    • A: Consider Chemical Derivatization: While not always feasible, derivatization of the isomers prior to analysis can sometimes introduce unique structural features that lead to distinct fragmentation patterns in MS/MS.

Experimental Protocols

Protocol 1: Generic Reversed-Phase LC Method for Docosatrienoyl-CoA Isomer Separation

  • Column: C18 or C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over an extended run time (e.g., 30-90 minutes) is recommended to maximize the separation of isomers.[5][7]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-55°C.[2]

  • Injection Volume: 1-5 µL.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Fatty acyl-CoAs can be detected in both modes, but signal intensity may vary.[8]

  • Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM).

  • Precursor Ion Selection: Isolate the m/z corresponding to the docosatrienoyl-CoA isomer of interest.

  • Collision Energy: Optimize the collision energy to induce fragmentation and generate product ions. A collision energy ramp can be useful to observe how fragmentation patterns change with increasing energy.

  • Data Analysis: Carefully compare the product ion spectra of potentially co-eluting isomers to identify unique fragment ions that can be used for differentiation and quantification.

Quantitative Data Summary

The following table provides a conceptual example of how to present quantitative data for resolved docosatrienoyl-CoA isomers. Actual values will be instrument and method-dependent.

IsomerRetention Time (min)Precursor Ion (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Ion Mobility Drift Time (ms)
Isomer A25.21000.5428.1809.555.3
Isomer B25.21000.5428.1791.558.1
Isomer C26.11000.5411.1809.556.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis cluster_output Output Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (LC) Derivatization->LC IMS Ion Mobility Spectrometry (IMS) LC->IMS MS Mass Spectrometry (MS) IMS->MS MSMS Tandem MS (MS/MS) MS->MSMS Processing Data Processing MSMS->Processing Identification Isomer Identification Processing->Identification Quantification Quantification Identification->Quantification Results Resolved Isomer Data Quantification->Results

Caption: Workflow for resolving co-eluting docosatrienoyl-CoA isomers.

Troubleshooting_Logic Start Co-eluting Isomers Detected OptimizeLC Optimize LC Method? (Gradient, Temp, Mobile Phase) Start->OptimizeLC ChangeColumn Change Column? (e.g., C30, HILIC) OptimizeLC->ChangeColumn No Resolved Isomers Resolved OptimizeLC->Resolved Yes UseIMS Utilize Ion Mobility (IMS)? ChangeColumn->UseIMS No ChangeColumn->Resolved Yes UseIMS->Resolved Yes NotResolved Resolution Inadequate UseIMS->NotResolved No NotResolved->ChangeColumn

References

Technical Support Center: Long-Chain Fatty Acyl-CoA Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of long-chain fatty acyl-CoAs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain fatty acyl-CoAs poorly soluble in aqueous buffers?

A1: Long-chain fatty acyl-CoAs are amphipathic molecules, meaning they have both a hydrophilic (water-loving) polar head group (the Coenzyme A portion) and a long hydrophobic (water-fearing) nonpolar tail (the fatty acyl chain).[1][2] In aqueous solutions, the hydrophobic tails tend to avoid contact with water, leading to aggregation and the formation of micelles at concentrations above the critical micelle concentration (CMC).[3][4] This self-aggregation limits the concentration of free molecules in solution, resulting in poor overall solubility.[4] The solubility further decreases as the length of the hydrocarbon chain increases.[5][6]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, the long-chain fatty acyl-CoA) above which micelles form.[7] Below the CMC, the molecules exist as individual monomers in solution. Above the CMC, the majority of additionally added molecules will form micelles.[4] Understanding the CMC is crucial for designing experiments, as the monomeric form is often the true substrate for enzymes.[4][8] Working above the CMC can lead to non-linear reaction kinetics and misinterpretation of results.[8]

Q3: My long-chain fatty acyl-CoA solution is cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation indicates that the concentration of the fatty acyl-CoA has exceeded its solubility limit in the given buffer. To address this, you can try the following:

  • Increase the temperature: Gently warming the solution can increase the solubility of some fatty acyl-CoAs.[5][6]

  • Use a solubilizing agent: Incorporate detergents (e.g., Triton X-100), cyclodextrins, or carrier proteins (e.g., fatty acid-free BSA) into your buffer.[9][10][11]

  • Add an organic co-solvent: Small amounts of ethanol (B145695) or DMSO can help to dissolve the fatty acyl-CoA.[2][12][13]

  • Sonication: This can help to break up aggregates and disperse the fatty acyl-CoA, especially when preparing stock solutions.[2]

  • Adjust pH: For the corresponding free fatty acids, adjusting the pH with a base like NaOH can increase solubility by forming the more polar sodium salt.[11][14]

Q4: How can I prevent my long-chain fatty acyl-CoA from adsorbing to labware?

A4: The hydrophobic nature of long-chain fatty acyl-CoAs can cause them to adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration.[15][16][17] To mitigate this:

  • Use low-adhesion microcentrifuge tubes and pipette tips.

  • Include a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in your buffers. BSA can bind to the fatty acyl-CoAs and keep them in solution.[11][18]

  • Pre-coating tubes with a BSA solution can also help to block non-specific binding sites.

Q5: Can I use organic solvents to prepare a stock solution?

A5: Yes, organic solvents like ethanol or DMSO are commonly used to prepare concentrated stock solutions of long-chain fatty acyl-CoAs.[12][13] However, it is crucial to ensure that the final concentration of the organic solvent in your experimental assay is low enough to not affect the activity of your enzyme or the integrity of your biological system. Always perform a solvent tolerance control experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent enzyme kinetics Working above the CMC, leading to micelle formation and substrate inhibition.Determine the CMC of your fatty acyl-CoA under your experimental conditions. Ensure your working concentration is below the CMC. Consider using a solubilizing agent like cyclodextrin (B1172386) to increase the monomeric concentration.[4][8]
Low or no enzyme activity Poor substrate solubility leading to a very low concentration of available substrate. Adsorption of the substrate to the assay plate or tubes.Prepare the fatty acyl-CoA substrate with a carrier protein like fatty acid-free BSA.[18] Alternatively, use detergents or cyclodextrins to improve solubility.[9][10][19] Use low-binding labware.
Precipitate forms when adding stock solution to aqueous buffer The concentration of the fatty acyl-CoA in the final solution is above its solubility limit. "Salting out" effect.Lower the final concentration of the fatty acyl-CoA. Prepare the stock solution in a co-solvent that is miscible with your aqueous buffer and ensure the final co-solvent concentration is not detrimental to your experiment.[12] Add the stock solution to the buffer with vigorous vortexing.
Difficulty dissolving the lyophilized powder The compound is highly hydrophobic.Dissolve in a small amount of organic solvent (e.g., ethanol or DMSO) first, then slowly add to the aqueous buffer containing a carrier protein or detergent while vortexing.[2][13] Sonication may also be helpful.[2]

Data Presentation

Table 1: Critical Micelle Concentrations (CMCs) of Common Long-Chain Fatty Acyl-CoAs

Fatty Acyl-CoAChain LengthCMC (µM)ConditionsReference
Palmitoyl-CoA16:07 - 250Varies with buffer, pH, and ionic strength[8][20]
Palmitoyl-CoA16:0~42Aqueous solution[3]
Stearoyl-CoA18:0Lower than Palmitoyl-CoAFluorimetric determination[8][20]
Oleoyl-CoA18:1~32Aqueous solution[3]
Oleoyl-CoA18:1Higher than Stearoyl-CoAFluorimetric determination[8][20]

Note: CMC values can be significantly affected by buffer composition, ionic strength, and temperature. It is recommended to determine the CMC under your specific experimental conditions if precise monomer concentrations are required.[8][20]

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Fatty Acyl-CoA using Bovine Serum Albumin (BSA)

This protocol is adapted for preparing a fatty acyl-CoA solution for cell culture or enzyme assays where a carrier protein is appropriate.

  • Prepare a stock solution of fatty acid-free BSA: Dissolve fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or cell culture medium) to a concentration of 10% (w/v). Gently rotate to dissolve; avoid vigorous shaking to prevent denaturation.

  • Prepare a concentrated stock of fatty acyl-CoA: Dissolve the lyophilized long-chain fatty acyl-CoA in a minimal amount of 100% ethanol or DMSO.[13] For example, to make a 50 mM stock of palmitoyl-CoA, dissolve the powder in the appropriate volume of solvent. Gentle warming (37°C) and vortexing may be required.[13]

  • Complexation: While gently stirring the BSA solution, add the concentrated fatty acyl-CoA stock solution dropwise to the desired final concentration.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle stirring to allow for the complexation of the fatty acyl-CoA to BSA.[18]

  • Sterilization (if for cell culture): Filter the final solution through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C or -80°C. Fatty acyl-CoAs are not stable for long periods, so it is best to use them fresh or within a week of freezing.[21]

Protocol 2: Solubilization of Long-Chain Fatty Acyl-CoA using Cyclodextrins

Cyclodextrins can form inclusion complexes with the fatty acyl chain, increasing solubility.[9][22]

  • Prepare a cyclodextrin stock solution: Dissolve α-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin in your aqueous buffer to a concentration of 1-8 mM.[9][19]

  • Prepare a concentrated stock of fatty acyl-CoA: As in Protocol 1, dissolve the fatty acyl-CoA in a minimal volume of a suitable organic solvent.

  • Complexation: Add the fatty acyl-CoA stock solution to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to fatty acyl-CoA should be optimized for your specific application, but a starting point is a 10:1 molar excess of cyclodextrin.

  • Incubation: Incubate the solution at room temperature for 15-30 minutes to allow for complex formation.

  • Usage: Use the resulting solution directly in your assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Method LCFA-CoA_Powder Lyophilized Long-Chain Fatty Acyl-CoA Concentrated_Stock Concentrated Stock Solution LCFA-CoA_Powder->Concentrated_Stock Dissolve Organic_Solvent Ethanol or DMSO Organic_Solvent->Concentrated_Stock BSA_Solution Aqueous Buffer with Fatty Acid-Free BSA Concentrated_Stock->BSA_Solution Add dropwise with stirring Cyclodextrin_Solution Aqueous Buffer with Cyclodextrin Concentrated_Stock->Cyclodextrin_Solution Add with vortexing Detergent_Solution Aqueous Buffer with Detergent (e.g., Triton X-100) Concentrated_Stock->Detergent_Solution Add with vortexing Final_Solution Solubilized LCFA-CoA Solution (Ready for Assay) BSA_Solution->Final_Solution Cyclodextrin_Solution->Final_Solution Detergent_Solution->Final_Solution

Caption: Workflow for solubilizing long-chain fatty acyl-CoAs.

signaling_pathway LCFA_CoA Long-Chain Fatty Acyl-CoA (in solution) Monomer Monomeric Form (Active Substrate) LCFA_CoA->Monomer Below CMC Micelle Micellar Form (Inactive/Inhibitory) LCFA_CoA->Micelle Above CMC Enzyme Enzyme Monomer->Enzyme Binding & Catalysis Micelle->Enzyme Potential Inhibition Product Metabolic Product Enzyme->Product

Caption: Monomer vs. Micelle relationship in enzyme assays.

References

method refinement for acyl-CoA analysis in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for the analysis of acyl-Coenzyme A (acyl-CoA) species in complex biological matrices. It is designed for researchers, scientists, and drug development professionals to refine their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Stability

  • Q1: What are the most critical factors affecting the recovery of acyl-CoAs, especially long-chain species?

    • A1: The recovery of acyl-CoAs is primarily influenced by sample handling, storage, and the choice of extraction solvent. Due to their instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation.[1] Repeated freeze-thaw cycles should be strictly avoided. The extraction method itself is crucial; protocols often involve homogenization in an acidic buffer followed by organic solvent extraction and purification via solid-phase extraction (SPE) to improve recovery and purity.[1]

  • Q2: My acyl-CoA signal is low and inconsistent. What are the likely causes?

    • A2: Low and variable signals are common issues stemming from several sources:

      • Analyte Degradation: Acyl-CoAs are highly unstable in aqueous solutions and susceptible to hydrolysis.[2] Ensure all extraction and reconstitution steps are performed on ice with pre-chilled solvents.

      • Adsorption: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes and HPLC vials can significantly decrease signal loss and improve stability.[3]

      • Inefficient Extraction: The polarity of your extraction solvent may not be suitable for the full range of your target acyl-CoAs. Short-chain and long-chain species have different physicochemical properties, making a single-solvent system challenging.[2][4]

      • Matrix Effects: Co-extracted matrix components can cause ion suppression in the mass spectrometer. An effective sample clean-up step, such as SPE, is critical for reducing these effects.[5]

  • Q3: Which extraction method provides the best recovery for a broad range of acyl-CoAs?

    • A3: There is no single perfect method, as recovery often depends on the specific acyl-CoA chain length. Acidic protein precipitation followed by SPE is a robust combination. For instance, using 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by SPE, thus improving the recovery of more hydrophilic species like pantothenate and dephospho-CoA.[6] Methods combining organic solvents like acetonitrile/isopropanol are also effective for a wide range of acyl-CoAs.[1][7]

LC-MS/MS Analysis

  • Q4: Should I use positive or negative ion mode for acyl-CoA analysis?

    • A4: While both modes can be used, positive ion mode ESI-MS/MS is often reported to be more sensitive for the analysis of many fatty acyl-CoAs.[8] It is recommended to test both polarities during method development to determine the optimal conditions for your specific analytes of interest.

  • Q5: What are the characteristic product ions I should monitor for acyl-CoAs in an MS/MS experiment?

    • A5: In positive ion mode, acyl-CoAs typically produce a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[9] Another common fragment ion is observed at m/z 428, resulting from fragmentation between the 5' diphosphates.[6] Monitoring for these fragments is a common strategy in multiple reaction monitoring (MRM) and precursor ion scanning experiments.

  • Q6: How can I improve the chromatographic separation of acyl-CoAs with varying chain lengths?

    • A6: Effective separation is typically achieved with reversed-phase chromatography using a C18 column.[5] A gradient elution with a mobile phase containing a volatile buffer salt (e.g., ammonium (B1175870) acetate) is standard.[5] For challenging separations involving both very short-chain (hydrophilic) and very long-chain (hydrophobic) acyl-CoAs, some methods employ a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography in series.[9]

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Methodologies

The choice of deproteinization and purification strategy significantly impacts analyte recovery. The following table compares the recovery of various CoA species using two common methods: Trichloroacetic Acid (TCA) precipitation followed by Solid-Phase Extraction (SPE), and 5-Sulfosalicylic Acid (SSA) precipitation.

Analyte% Recovery (TCA + SPE)% Recovery (2.5% SSA)Reference
Pantothenate0%>100%[6]
Dephospho-CoA0%>99%[6]
Coenzyme A1%74%[6]
Acetyl-CoA36%59%[6]
Malonyl-CoA26%74%[6]
Propionyl-CoA62%80%[6]
Isovaleryl-CoA58%59%[6]
Data sourced from a study comparing extraction efficiencies.[6] The SSA method demonstrates superior recovery for hydrophilic CoA precursors and comparable or better recovery for short-chain acyl-CoAs.

Detailed Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Methanol (B129727) Precipitation

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cell cultures.[5][10]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade) in water, containing a suitable internal standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-adhesion recommended)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells (e.g., 500 x g for 5 min at 4°C), discard the supernatant, and wash the pellet twice with ice-cold PBS.[10]

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 80% methanol (containing internal standard) directly to the washed cell monolayer or pellet.

    • For adherent cells, use a cell scraper to detach the cells into the methanol solution.[10] For suspension cells, vortex thoroughly to resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[5]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[10]

  • Solvent Evaporation:

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of solvent appropriate for your LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[5] Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial.

Visualized Workflows and Pathways

A 1. Sample Collection (Tissue/Cells) B 2. Homogenization & Lysis (in chilled buffer/solvent) A->B C 3. Protein Precipitation (e.g., Acid or Organic Solvent) B->C D 4. Purification / Clean-up (e.g., Solid-Phase Extraction) C->D Optional but Recommended E 5. Solvent Evaporation C->E D->E F 6. Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing G->H

Caption: General experimental workflow for acyl-CoA analysis.

Start Low Acyl-CoA Signal Observed Check_Stability Is sample handling and storage adequate? Start->Check_Stability Fix_Handling Implement flash-freezing, store at -80°C, avoid freeze-thaw cycles. Check_Stability->Fix_Handling No Check_Extraction Is extraction efficient? Check_Stability->Check_Extraction Yes Fix_Handling->Check_Extraction Optimize_Solvent Test different solvent systems (e.g., SSA, ACN/IPA). Consider SPE cleanup. Check_Extraction->Optimize_Solvent No Check_Adsorption Are you using plastic vials? Check_Extraction->Check_Adsorption Yes Optimize_Solvent->Check_Adsorption Use_Glass Switch to glass or low-adhesion vials for samples and standards. Check_Adsorption->Use_Glass Yes Check_MS Are MS parameters optimized? Check_Adsorption->Check_MS No Use_Glass->Check_MS Optimize_MS Verify MRM transitions. Check ion source settings. Test positive/negative modes. Check_MS->Optimize_MS No End Signal Improved Check_MS->End Yes Optimize_MS->End

Caption: Troubleshooting workflow for low acyl-CoA signal intensity.

FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA (Cn) FattyAcid->AcylCoA ACSL FADH2 FADH2 EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA ACAD FAD FAD FAD:e->FADH2:w HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA ECHS1 H2O H2O NADH NADH + H+ KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HADH NAD NAD+ NAD:e->NADH:w AcetylCoA Acetyl-CoA (to Krebs Cycle) KetoacylCoA->AcetylCoA ACAT1 NewAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->NewAcylCoA ACAT1 CoASH CoA-SH NewAcylCoA->AcylCoA Repeats Cycle

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Docosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of different docosatrienoyl-CoA isomers, supported by available experimental data. While direct comparative studies on the CoA esters are limited, this document focuses on the biological effects of their corresponding free fatty acids, which must be activated to their CoA form for most metabolic and signaling functions. The primary focus is on 7,10,13-docosatrienoic acid (DTA), for which the most substantial data is available, alongside comparisons with other relevant polyunsaturated fatty acids.

Data Summary: Biological Activities of Docosatrienoic Acid Isomers and Related Fatty Acids

The following table summarizes the quantitative data on the biological activities of docosatrienoic acid and its comparator, docosahexaenoic acid (DHA).

Fatty Acid IsomerBiological ActivityAssay SystemKey Findings
7,10,13-Docosatrienoic Acid (DTA) Anti-melanogenicα-MSH-induced B16F10 melanoma cells- Reduces melanin (B1238610) content significantly at 1 µM and 5 µM. - Inhibits intracellular tyrosinase activity at 1 µM and 5 µM. - Downregulates mRNA expression of tyrosinase, TRP-1, and TRP-2.
7,10,13-Docosatrienoic Acid (DTA) AntitumorHuman breast cancer cells (SK-BR-3, MDA-MB-231)- Comparable or better antitumor and antioxidant effects than DHA. - Stronger pro-apoptotic effects than DHA.
7,10,13-Docosatrienoic Acid (DTA) AntioxidantCUPRAC and peroxynitrite assays- Increased reducing power at 15 µM and 60 µM. - Slightly reduced SIN-1-induced ONOO- levels at 60 µM.
13,16,19-Docosatrienoic Acid Ion Channel ModulationNot specified- Implicated in the modulation of potassium channels. - Metabolites associated with anti-inflammatory effects.[1]
Docosahexaenoic Acid (DHA) (comparator) Anti-melanogenicB16F10 mouse melanoma cells- Decreases α-MSH-induced melanin synthesis in a concentration-dependent manner (1-25 µmol/L). - Reduces tyrosinase protein levels through proteasomal degradation.[2]

Experimental Protocols

Anti-Melanogenesis Assay

a. Cell Culture and Treatment:

  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of docosatrienoic acid (e.g., 1 µM and 5 µM) for 1 hour. Subsequently, melanogenesis is induced by adding α-melanocyte-stimulating hormone (α-MSH) (e.g., 500 nM) and incubating for 6 days.[3]

b. Measurement of Melanin Content:

  • After treatment, cells are washed with PBS and lysed.

  • The melanin pellets are dissolved in NaOH at an elevated temperature.

  • The absorbance of the dissolved melanin is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the cell lysate.

c. Tyrosinase Activity Assay:

  • Intracellular Tyrosinase Activity: Cell lysates are prepared, and the protein concentration is determined. The lysate is incubated with L-DOPA, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.[3]

  • Mushroom Tyrosinase Activity (Cell-free): To determine direct enzyme inhibition, mushroom tyrosinase is incubated with the test compound and L-Tyrosine. The absorbance is measured at 492 nm.[4]

d. Real-Time PCR for Gene Expression Analysis:

  • Total RNA is extracted from the treated cells.

  • cDNA is synthesized from the RNA.

  • Quantitative real-time PCR is performed using primers for tyrosinase, TRP-1, TRP-2, and MITF to measure their mRNA expression levels. A housekeeping gene (e.g., GAPDH) is used for normalization.[3]

In Vitro Antitumor and Antioxidant Assays
  • Cell Lines: Human breast cancer cell lines SK-BR-3 and MDA-MB-231.

  • Methodology: The study comparing DTA and DHA utilized established methods for assessing antitumor activity (e.g., cell viability assays like MTT or WST-1), pro-apoptotic effects (e.g., Annexin V/PI staining and flow cytometry), and antioxidant capacity (e.g., DCFH-DA assay for reactive oxygen species).[5]

Signaling Pathways and Workflows

The biological activity of 7,10,13-docosatrienoic acid in melanogenesis is primarily attributed to its influence on the MITF/Tyrosinase signaling axis.

melanogenesis_pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF_translocation MITF Translocation to Nucleus CREB->MITF_translocation MITF MITF MITF_translocation->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase_protein Tyrosinase Tyrosinase_gene->Tyrosinase_protein Melanin Melanin Synthesis TRP1_gene->Melanin TRP2_gene->Melanin Tyrosinase_protein->Melanin DTA 7,10,13-Docosatrienoic Acid DTA->MITF_translocation

Caption: Signaling pathway of melanogenesis inhibited by 7,10,13-docosatrienoic acid.

The experimental workflow for assessing the anti-melanogenic activity of docosatrienoic acid isomers can be generalized as follows:

experimental_workflow start Start cell_culture Culture B16F10 Cells start->cell_culture treatment Pre-treat with DTA Isomer (e.g., 1h) cell_culture->treatment induction Induce Melanogenesis with α-MSH (e.g., 6 days) treatment->induction harvest Harvest Cells induction->harvest analysis Perform Analyses harvest->analysis melanin_assay Melanin Content Assay analysis->melanin_assay tyrosinase_assay Tyrosinase Activity Assay analysis->tyrosinase_assay qpcr qPCR for Gene Expression analysis->qpcr end End melanin_assay->end tyrosinase_assay->end qpcr->end

Caption: Experimental workflow for anti-melanogenic activity assessment.

Discussion and Future Directions

The available evidence indicates that docosatrienoic acid isomers possess distinct biological activities. Notably, 7,10,13-docosatrienoic acid emerges as a potent modulator of melanogenesis and exhibits promising antitumor and antioxidant properties, in some cases superior to the well-studied omega-3 fatty acid, DHA.[5] The mechanism of its anti-melanogenic effect is, at least in part, through the suppression of the MITF transcription factor, leading to a downstream reduction in the expression of key melanogenic enzymes.[3][6][7]

While these findings are significant, it is crucial to acknowledge that they are based on the free fatty acid forms. For these fatty acids to be incorporated into complex lipids or participate in metabolic pathways such as beta-oxidation, they must first be activated to their corresponding docosatrienoyl-CoA esters. The enzymes that catalyze this activation (acyl-CoA synthetases) and subsequent metabolic enzymes may exhibit substrate specificity for different isomers, which could further differentiate their biological effects.

Future research should focus on the following areas:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of various positional and stereoisomers of docosatrienoic acid are needed.

  • Synthesis and Testing of CoA Esters: The chemical or enzymatic synthesis of different docosatrienoyl-CoA isomers and their direct testing in relevant enzymatic and cell-based assays would provide more precise insights into their specific roles.

  • Enzyme Specificity: Investigating the substrate specificity of acyl-CoA synthetases and other key metabolic enzymes (e.g., desaturases, elongases) for different docosatrienoyl-CoA isomers will help to elucidate the metabolic fate and ultimate biological impact of each isomer.

References

A Researcher's Guide to the Validation of an LC-MS Method for (10Z,13Z,16Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (10Z,13Z,16Z)-docosatrienoyl-CoA, a very long-chain omega-3 fatty acyl-CoA. Accurate quantification of such lipid mediators is crucial for understanding their roles in metabolism, cell signaling, and the pathology of various diseases. This document outlines a representative validation strategy, compares its performance with alternative analytical techniques, and provides detailed experimental protocols based on established methods for similar long-chain acyl-CoAs.

Introduction to this compound Analysis

This compound is an activated form of docosatrienoic acid (DTA), a polyunsaturated fatty acid. Acyl-CoAs are central intermediates in numerous metabolic pathways, including beta-oxidation and the synthesis of complex lipids.[1] Their low endogenous concentrations and potential for instability present significant analytical challenges.[2][3][4] LC-MS/MS has emerged as the gold standard for their analysis due to its high sensitivity, specificity, and robustness.[1][5][6] Method validation is essential to ensure that the analytical results are accurate and reliable, adhering to guidelines set by regulatory bodies like the FDA.[7][8][9][10]

Performance Comparison: LC-MS/MS vs. Alternative Methods

LC-MS/MS is the preferred method for quantifying fatty acyl-CoAs, offering significant advantages over traditional techniques.[6][11] The comparison below highlights the key performance differences.

ParameterLC-MS/MS (Targeted MRM)Gas Chromatography-MS (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High (based on precursor/product ion mass)High (based on retention time and mass spectrum)Low (relies on retention time and UV absorbance)
Sensitivity Very High (pM to nM range)[2][4]Moderate to HighLow (µM range)
Sample Prep Simple (Protein precipitation or SPE)Complex (Requires derivatization to increase volatility)[12]Simple
Throughput High (run times < 10 min)[13]Low (longer run times)Moderate
Structural Info High (fragmentation provides structural data)High (electron impact ionization provides library-matchable spectra)None
Primary Limitation Matrix effects, high capital cost[14]Not suitable for large, non-volatile molecules like acyl-CoAsPoor sensitivity and specificity for complex biological samples
LC-MS/MS Method Validation: Performance Data

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for long-chain polyunsaturated acyl-CoAs, which would be representative for this compound. Data is synthesized from published methods for similar analytes.[15][16]

Validation ParameterAcceptance Criteria (FDA/ICH)Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Limit of Detection (LOD) -0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) Signal > 10x S/N0.5 - 3.0 ng/mL[2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 1.2 - 4.4% Inter-day: 2.6 - 12.2%[15][16]
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 15%
Stability (Freeze-Thaw, Bench-Top) Within ±15% of nominal concentrationStable for 3 freeze-thaw cycles and 4h on bench-top

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation (Solid-Phase Extraction)

This protocol describes a common method for extracting acyl-CoAs from biological matrices like tissue homogenates or cell lysates, aiming to reduce matrix effects and concentrate the analyte.[15][16]

  • Homogenization: Homogenize ~50 mg of frozen tissue or 1-5 million cells in an ice-cold solution of 2:2:1 (v/v/v) acetonitrile/methanol (B129727)/water.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Transfer the supernatant to a new tube. Add an internal standard (e.g., a stable isotope-labeled C17:0-CoA) at this stage.

  • SPE Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of 2% ammonium (B1175870) hydroxide.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide, followed by 1 mL of methanol.

  • Elution: Elute the acyl-CoAs with 1 mL of 2% formic acid in methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis

This section outlines the instrumental parameters for the quantification of this compound.

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera)

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH 10.5)[15][16]

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide[13]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 10% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte (C22:3-CoA): Precursor Ion [M+H]⁺ → Product Ion (Neutral Loss of 507 Da) or Fragment (m/z 428)[5]

    • Internal Standard (C17:0-CoA): Precursor Ion [M+H]⁺ → Product Ion (Neutral Loss of 507 Da)

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Tissue Biological Sample (Tissue/Cells) Homogenize Homogenization & Protein Precipitation Tissue->Homogenize Centrifuge Centrifugation (14,000 x g) Homogenize->Centrifuge Supernatant Collect Supernatant (Add Internal Standard) Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Dry & Reconstitute SPE->Dry LC UPLC Separation (C18 Column) Dry->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing & Quantification MS->Data Result Final Concentration (pmol/mg tissue) Data->Result

Caption: Workflow for the quantification of acyl-CoAs.

Metabolic Context of Docosatrienoyl-CoA

This compound is derived from the essential omega-3 fatty acid, alpha-linolenic acid (ALA), through a series of elongation and desaturation steps. Understanding its position in metabolic pathways is key to interpreting its biological significance.

G ALA α-Linolenic Acid (ALA) (18:3, n-3) SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) ETA->EPA Δ5-desaturase DTA (10Z,13Z,16Z)-Docosatrienoic Acid (22:3, n-3) ETA->DTA Elongase DPA Docosapentaenoic Acid (DPA) (22:5, n-3) EPA->DPA Elongase DTA_CoA This compound DTA->DTA_CoA Acyl-CoA Synthetase DHA Docosahexaenoic Acid (DHA) (22:6, n-3) DPA->DHA Δ6-desaturase

Caption: Simplified metabolic pathway of n-3 fatty acids.

References

A Researcher's Guide to Cross-Validation of Acyl-CoA Quantification Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and its role in disease. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. Their levels can provide critical insights into cellular energy status and metabolic flux. However, the inherent instability and diverse physicochemical properties of acyl-CoAs present significant analytical challenges.[1][2][3][4] This guide provides an objective comparison of common analytical platforms for acyl-CoA quantification, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Platforms

The choice of an analytical platform for acyl-CoA quantification depends on several factors, including the specific acyl-CoA species of interest, the required sensitivity and specificity, sample matrix, and available instrumentation. The most common platforms include liquid chromatography-mass spectrometry (LC-MS), enzymatic assays (fluorometric and colorimetric), and high-performance liquid chromatography (HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity, specificity, and ability to quantify a wide range of acyl-CoA species simultaneously.[4][5][6][7] This platform combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.

  • Tandem Mass Spectrometry (LC-MS/MS): This is one of the most sensitive and specific methods for quantifying acyl-CoAs.[6][8] It offers high selectivity and is suitable for complex biological samples.

  • High-Resolution Mass Spectrometry (LC-HRMS): Provides enhanced mass accuracy and resolving power, enabling precise determination and characterization of acyl-CoA species.[5]

  • Isotope Dilution Mass Spectrometry (IDMS): This technique uses stable isotope-labeled internal standards to achieve high accuracy and reliability in quantitative analysis.[5]

Enzymatic Assays

Enzymatic assays offer a more accessible and often higher-throughput alternative to LC-MS for the quantification of specific acyl-CoAs, most notably acetyl-CoA.

  • Fluorometric Assays: These assays are based on enzymatic reactions that produce a fluorescent product, offering good sensitivity. Studies have shown that fluorometric enzymatic kits can produce results comparable to LC-MS-based assays, depending on the sample matrix and extraction method used.[9][10][11]

  • Colorimetric Assays (ELISA): While commercially available, colorimetric ELISA kits for acetyl-CoA have been reported to produce uninterpretable results, even with pure standards.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection can also be used for acyl-CoA analysis. While less sensitive and specific than LC-MS, it can be a viable option for quantifying more abundant acyl-CoA species.[3][12]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical platforms for acyl-CoA quantification based on published studies.

Table 1: Comparison of LC-MS and Enzymatic Assays for Acetyl-CoA Quantification

ParameterLC-MS/MSLC-HRMSFluorometric Enzymatic AssayColorimetric ELISA
Principle Separation by LC, detection by massSeparation by LC, detection by high-resolution massEnzymatic reaction producing fluorescenceEnzyme-linked immunosorbent assay
Specificity HighVery HighModerate to HighLow (Prone to interference)
Sensitivity High (low fmol range)[3]HighGoodPoor
Quantitative Accuracy Excellent (with internal standards)[9][10]Excellent (with internal standards)[9][10]Variable (matrix-dependent)[9][10]Unreliable[9][10]
Throughput ModerateModerateHighHigh
Cost HighHighModerateLow
Reference [3][9][10][11][9][10][11][3][9][10][11][9][10][11]

Table 2: Performance of a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs

Acyl-CoA SpeciesAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
C16:0 94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1 94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0 94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1 94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2 94.8 - 110.82.6 - 12.21.2 - 4.4
Reference [13]

Experimental Workflows and Protocols

The following diagrams and protocols provide an overview of the key experimental steps for acyl-CoA quantification using different platforms.

LC-MS/MS Experimental Workflow

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Sample->Extraction Purification Solid Phase Extraction (SPE) (Optional, for cleanup) Extraction->Purification LC_Separation Liquid Chromatography (Reversed-Phase C18) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM or PRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Internal Standard Calibration) Data_Acquisition->Quantification Results Results Quantification->Results

Caption: General workflow for acyl-CoA quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol

This protocol is a composite based on several published methods.[3][8][13]

1. Sample Extraction:

  • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water. Scrape the cells and transfer to a microfuge tube.

  • For tissues, homogenize the tissue in an appropriate extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water).[3]

  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to each sample.

  • Sonicate the samples and then centrifuge to pellet the protein.

2. Solid Phase Extraction (SPE) (Optional but Recommended):

  • The cleared supernatant can be purified using a solid-phase extraction column (e.g., Oasis HLB) to remove interfering substances.[8][14]

3. LC Separation:

  • Use a reversed-phase C18 column.

  • The mobile phase typically consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).[13][15]

  • A gradient elution is used to separate the different acyl-CoA species.

4. MS/MS Detection:

  • Operate the mass spectrometer in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. A characteristic neutral loss of 507 amu is often monitored for acyl-CoAs.[8][13]

5. Quantification:

  • Generate a calibration curve using a series of known concentrations of acyl-CoA standards.

  • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standard and the calibration curve.

Enzymatic Fluorometric Assay Workflow

Fluorometric_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_measurement Measurement Sample Biological Sample Extraction Extraction & Deproteinization Sample->Extraction Reaction_Mix Prepare Reaction Mix Extraction->Reaction_Mix Incubation Add Sample & Incubate Reaction_Mix->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Calculation Calculate Concentration Fluorescence_Reading->Calculation Results Results Calculation->Results

Caption: General workflow for a fluorometric enzymatic assay for acyl-CoA.

Detailed Fluorometric Assay Protocol for Acetyl-CoA

This protocol is based on a commercially available fluorescence assay kit.[3]

1. Sample Preparation:

  • Homogenize tissue or cell samples in the assay buffer provided with the kit.

  • Centrifuge to remove insoluble material.

2. Assay Procedure:

  • Prepare a standard curve using the provided acetyl-CoA standard.

  • Add the reaction mix, including the enzyme and substrate, to each well of a 96-well plate.

  • Add the prepared samples and standards to the wells.

  • Incubate the plate according to the manufacturer's instructions, typically at room temperature and protected from light.

3. Measurement:

  • Measure the fluorescence using a fluorescence microplate reader at the specified excitation and emission wavelengths.

  • Subtract the background reading from all measurements.

  • Determine the concentration of acetyl-CoA in the samples by comparing their fluorescence readings to the standard curve.

Acyl-CoA Metabolism and its Relevance

The accurate quantification of acyl-CoAs is crucial for studying various metabolic pathways and their dysregulation in disease.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Ketone_Bodies Ketone Body Synthesis Acetyl_CoA->Ketone_Bodies Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Beta_Oxidation->Acetyl_CoA

Caption: Central role of Acetyl-CoA in metabolism.

Conclusion

The cross-validation of acyl-CoA quantification methods reveals that while LC-MS platforms, particularly LC-MS/MS, offer the highest sensitivity and specificity, enzymatic fluorometric assays can be a viable alternative for specific acyl-CoAs like acetyl-CoA, provided that the method is carefully validated for the specific sample matrix and extraction procedure. Colorimetric ELISA kits, however, have been shown to be unreliable. The choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. For comprehensive and highly accurate profiling of a wide range of acyl-CoAs, LC-MS-based methods with the use of internal standards are the recommended approach.

References

A Comparative Guide to the Effects of (10Z,13Z,16Z)-Docosatrienoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (10Z,13Z,16Z)-docosatrienoyl-CoA and other biologically significant polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) esters. Due to the limited direct research on this compound, this guide synthesizes information on its corresponding free fatty acid, (10Z,13Z,16Z)-docosatrienoic acid (DTA), to infer its potential biological activities. This is presented alongside established data for well-characterized PUFA-CoAs, such as arachidonoyl-CoA, eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA).

Introduction to PUFA-CoAs

Polyunsaturated fatty acids (PUFAs) are essential components of cellular lipids and precursors to a vast array of signaling molecules. Before they can be metabolized or incorporated into complex lipids, PUFAs must be activated to their corresponding CoA thioesters by acyl-CoA synthetases (ACS). These PUFA-CoAs are central intermediates in lipid metabolism, influencing signal transduction and gene expression.

Biosynthesis of PUFA-CoAs

The initial and rate-limiting step in the metabolism of PUFAs is their conversion to PUFA-CoAs. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases. The substrate specificity of these enzymes plays a crucial role in determining the intracellular balance of different PUFA-CoAs.

cluster_products Metabolic Fates PUFA Polyunsaturated Fatty Acid (PUFA) ACSL Acyl-CoA Synthetase (ACS) PUFA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi PUFA_CoA PUFA-CoA ACSL->PUFA_CoA Beta_Oxidation β-oxidation PUFA_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis PUFA_CoA->Lipid_Synthesis Signaling Signaling Molecule Precursor PUFA_CoA->Signaling

Figure 1. Activation of PUFAs to PUFA-CoAs.

Comparative Overview of PUFA-CoA Effects

The biological effects of PUFA-CoAs are diverse and depend on the specific fatty acid chain. While data for this compound is sparse, we can infer its potential roles based on studies of its free fatty acid form and by comparing it to other C22 PUFAs.

PUFA-CoAPrecursor Fatty AcidKnown/Inferred Biological RolesKey References
This compound (10Z,13Z,16Z)-Docosatrienoic Acid (DTA)Inferred: Potential anti-inflammatory and antitumor activities. May inhibit melanogenesis by suppressing the MITF/tyrosinase axis.[1][1]
Arachidonoyl-CoA Arachidonic Acid (AA)Precursor for the synthesis of pro-inflammatory eicosanoids (prostaglandins, thromboxanes, leukotrienes).General Biochemistry Textbooks
Eicosapentaenoyl-CoA (EPA-CoA) Eicosapentaenoic Acid (EPA)Precursor for the synthesis of less inflammatory eicosanoids. Can compete with arachidonoyl-CoA, leading to a net anti-inflammatory effect.General Biochemistry Textbooks
Docosahexaenoyl-CoA (DHA-CoA) Docosahexaenoic Acid (DHA)Crucial for brain and retinal development and function. Precursor to anti-inflammatory and pro-resolving lipid mediators (resolvins, protectins, maresins).General Biochemistry Textbooks

Regulation of Gene Expression by PUFA-CoAs via Nuclear Receptors

PUFAs and their CoA esters are known to regulate gene expression by acting as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This regulation is a key mechanism by which dietary fats influence metabolism and inflammation.

cluster_nucleus Nucleus PUFA_CoA PUFA / PUFA-CoA PPAR PPAR PUFA_CoA->PPAR LXR LXR PUFA_CoA->LXR PPRE PPRE PPAR->PPRE LXRE LXRE LXR->LXRE RXR RXR RXR->PPRE RXR->LXRE Target_Genes_PPAR Target Genes (Lipid Metabolism, Inflammation) PPRE->Target_Genes_PPAR Target_Genes_LXR Target Genes (Cholesterol Homeostasis, Fatty Acid Synthesis) LXRE->Target_Genes_LXR

Figure 2. PUFA-CoA-mediated gene regulation.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity

This radiometric assay is used to determine the rate at which different PUFAs are converted to their corresponding CoA esters by acyl-CoA synthetases present in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Radiolabeled PUFA (e.g., [1-14C]-(10Z,13Z,16Z)-docosatrienoic acid)

  • Bovine Serum Albumin (BSA)

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, MgCl2, and radiolabeled PUFA bound to BSA.

  • Initiate the Reaction: Add the cell or tissue lysate to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid).

  • Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The newly synthesized radiolabeled PUFA-CoA will partition into the aqueous phase, while the unreacted radiolabeled PUFA will remain in the organic phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: Determine the amount of PUFA-CoA synthesized based on the measured radioactivity and the specific activity of the radiolabeled substrate.

Protocol 2: In Vitro Transcription Assay for Nuclear Receptor Activation

This assay determines the ability of different PUFA-CoAs to activate nuclear receptors like PPARs and LXRs, leading to the transcription of target genes.

Materials:

  • Nuclear extract containing the nuclear receptor of interest (e.g., PPARα, LXRα)

  • PUFA-CoA of interest

  • DNA template containing a promoter with the appropriate response element (e.g., PPRE for PPARs, LXRE for LXRs) upstream of a reporter gene.

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]UTP).

  • Transcription buffer

  • RNA polymerase II

  • RNA loading buffer

  • Polyacrylamide gel

  • Phosphorimager

Procedure:

  • Prepare the Transcription Reaction: In a reaction tube, combine the nuclear extract, DNA template, transcription buffer, and the PUFA-CoA being tested.

  • Pre-incubation: Incubate the mixture to allow for the binding of the nuclear receptor to the DNA template.

  • Initiate Transcription: Add RNA polymerase II and the rNTP mix (containing the radiolabeled rNTP) to start the transcription reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Transcription: Terminate the reaction by adding a stop solution (e.g., containing EDTA and RNase inhibitors).

  • RNA Purification: Purify the newly synthesized RNA transcripts.

  • Gel Electrophoresis: Resuspend the RNA in loading buffer, heat to denature, and separate the transcripts by size on a polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radiolabeled RNA transcripts. The intensity of the transcript band corresponds to the level of nuclear receptor activation by the tested PUFA-CoA.

Conclusion

While direct comparative data for this compound is currently lacking, its potential biological activities can be inferred from its free fatty acid precursor. This guide provides a framework for comparing its effects with those of other well-studied PUFA-CoAs. The detailed experimental protocols offer a starting point for researchers to generate the necessary quantitative data to fully elucidate the specific roles of this compound in cellular metabolism and signaling. Further research in this area is warranted to expand our understanding of the diverse functions of this and other novel PUFA-CoAs.

References

Quantitative Comparison of Docosatrienoyl-CoA Levels in Tissues: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct quantitative data for docosatrienoyl-CoA across different tissues exists in current scientific literature. To provide a valuable comparative framework for researchers, this guide presents a quantitative comparison of a closely related and extensively studied analog, docosahexaenoyl-CoA (DHA-CoA), in key tissues. This analog serves as an illustrative model to understand the potential distribution and analytical methodologies applicable to very long-chain polyunsaturated fatty acyl-CoAs.

Docosahexaenoyl-CoA is the activated form of docosahexaenoic acid (DHA), an essential omega-3 fatty acid highly concentrated in the brain and retina, playing a crucial role in neuronal function and development.[1] The tissue-specific levels of DHA and its activated CoA ester reflect the metabolic demand and functional importance of this fatty acid in different organs.

Quantitative Comparison of DHA and DHA-CoA Levels

The following table summarizes the reported levels of DHA and its metabolic precursor, eicosapentaenoic acid (EPA), in the brain, liver, and heart of mice. While direct quantification of DHA-CoA is less common, the levels of the free fatty acid are indicative of the corresponding acyl-CoA pool.

TissueAnalyteConcentration (nmol/g wet tissue)SpeciesStudy Notes
Brain Docosahexaenoic Acid (DHA)~16.8 - 18.4 µmol/gMouseLevels were found to be relatively stable and less influenced by dietary DHA compared to other tissues.[2] In a separate study, flax and fish oil diets were both shown to increase the phospholipid DHA mass in the brain.[3][4]
Eicosapentaenoic Acid (EPA)Significantly lower than DHAMouseAccumulates to a lesser extent than DHA.
Docosapentaenoic Acid (DPA)Markedly reduced levels of DHA and accumulation of EPA and DPA in the brain of mice with impaired DHA synthesis.[5]MouseDemonstrates the active metabolism within the brain.
Liver Docosahexaenoic Acid (DHA)Significantly increased with dietary DHA supplementation.[6][7]MouseThe liver is a primary site for the conversion of α-linolenic acid to DHA.[8]
Eicosapentaenoic Acid (EPA)Increased with dietary DHA supplementation.[6]MouseReflects the role of the liver in fatty acid metabolism.
Coenzyme A1.51 ± 0.47 (control) vs 0.92 ± 0.35 (DHA-fed)MouseLower levels in DHA-fed mice may support greater fatty acid oxidation.[7]
Heart Docosahexaenoic Acid (DHA)Significantly increased with dietary DHA supplementation.[6]MouseFish oil diets, rich in DHA, increase its levels in heart phospholipids.[3]
Eicosapentaenoic Acid (EPA)Increased with dietary DHA supplementation.[6]Mouse

Experimental Protocols

The quantification of long-chain acyl-CoAs like DHA-CoA is typically achieved through liquid chromatography-mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these low-abundance molecules.

Sample Preparation
  • Tissue Homogenization: Tissues are rapidly excised, weighed, and homogenized in a cold extraction solvent, often containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA) to correct for extraction losses.

  • Lipid Extraction: A common method is a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase from the aqueous phase.

  • Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE to isolate the acyl-CoA fraction and remove interfering substances.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is frequently used with a gradient elution of solvents such as acetonitrile (B52724) and water with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][9] The MRM transitions are specific for the precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion, ensuring high selectivity.

Visualizing the Metabolic Context

To understand the dynamics of docosatrienoyl-CoA and its analogs, it is essential to visualize their metabolic pathways and the experimental procedures used for their study.

Metabolic Pathway of Very Long-Chain Polyunsaturated Fatty Acids cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondria Mitochondria Linolenic_Acid_CoA α-Linolenic Acid-CoA (18:3n-3) Desaturase Δ6-Desaturase Linolenic_Acid_CoA->Desaturase Desaturation Elongase Elongase Longer_PUFA_CoA Very Long-Chain PUFA-CoA (e.g., 24:6n-3) Elongase->Longer_PUFA_CoA Desaturase->Elongase Elongation Beta_Oxidation β-Oxidation Longer_PUFA_CoA->Beta_Oxidation Transport DHA_CoA Docosahexaenoyl-CoA (22:6n-3) Beta_Oxidation->DHA_CoA Chain Shortening Mito_Beta_Oxidation β-Oxidation DHA_CoA->Mito_Beta_Oxidation Transport Incorporation Membrane Phospholipids DHA_CoA->Incorporation Esterification Acetyl_CoA Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA Energy Production

Caption: Metabolic pathway for the synthesis of DHA-CoA.

Experimental Workflow for Acyl-CoA Quantification cluster_instrument Instrumentation cluster_sample_prep Sample Preparation Tissue_Sample Tissue Sample (e.g., Brain, Liver) Homogenization Homogenization in Extraction Solvent (+ Internal Standard) Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Lipid_Extraction->SPE LC_MS LC-MS/MS Analysis (Reverse Phase, ESI+, MRM) SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for acyl-CoA quantification.

References

Validating the Specificity of Enzymes for (10Z,13Z,16Z)-Docosatrienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme specificity for (10Z,13Z,16Z)-docosatrienoyl-CoA, a very-long-chain polyunsaturated fatty acid. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing enzymes involved in the metabolism of this specific fatty acyl-CoA.

Enzyme Specificity Comparison

The key enzyme in the biosynthesis of (10Z,13Z,16Z)-docosatrienoic acid (DTA) is an ELO-type elongase. One such enzyme, EhELO1 from the plant Eranthis hyemalis, has been shown to efficiently elongate a wide range of polyunsaturated fatty acids (PUFAs), including the precursor to DTA, eicosatrienoic acid (ETA, 20:3n-3)[1]. In mammals, the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes, particularly ELOVL2 and ELOVL5, are responsible for the elongation of C20 and C22 PUFAs.

The following table summarizes the known substrate specificities of these elongases, providing a basis for comparative analysis.

EnzymePrimary SubstratesActivity with C22 PUFAsKey References
EhELO1 (Eranthis hyemalis)Wide range of PUFAs (C18, C20) and some monounsaturated fatty acids (MUFAs).High activity in elongating ETA (20:3n-3) to DTA (22:3n-3).[1][2]
ELOVL2 (mammalian)C20 and C22 PUFAs.Essential for the biosynthesis of docosahexaenoic acid (DHA) from C22 precursors. Can elongate C22 PUFAs.[3][4][5][6]
ELOVL5 (mammalian)Primarily C18 and C20 PUFAs.Limited or no activity with C22 PUFAs in some species, though chicken ELOVL5 shows efficient elongation of C22 PUFAs.[3][4][5][7][8][9][10]

Experimental Protocols

To validate the specificity of a candidate enzyme for this compound, a detailed experimental protocol is required. The following methodology is a representative example based on protocols used for characterizing fatty acid elongase activity.

1. Heterologous Expression of the Candidate Enzyme:

  • The coding sequence of the candidate elongase gene is cloned into a suitable expression vector (e.g., a yeast expression vector like pYES2).

  • The expression vector is transformed into a host organism that does not endogenously produce the fatty acids of interest, such as Saccharomyces cerevisiae.

  • Expression of the recombinant enzyme is induced according to the specific vector system's protocol (e.g., by adding galactose for the pYES2 vector).

2. Enzyme Activity Assay:

  • Substrate Preparation: Prepare solutions of this compound and a panel of alternative fatty acyl-CoA substrates (e.g., oleoyl-CoA, linoleoyl-CoA, α-linolenoyl-CoA, arachidonoyl-CoA, eicosapentaenoyl-CoA) at various concentrations.

  • Reaction Mixture: Set up a reaction mixture containing:

    • Microsomal fraction or purified enzyme preparation from the expressing host.

    • Fatty acyl-CoA substrate.

    • Malonyl-CoA (as the two-carbon donor).

    • NADPH (as a cofactor).

    • A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the fatty acyl-CoAs to free fatty acids.

  • Methylation: Acidify the mixture and extract the free fatty acids. Methylate the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • Analysis: Analyze the FAMEs by gas chromatography (GC) equipped with a flame ionization detector (FID). Identify and quantify the substrate and the elongated product peaks by comparing their retention times and peak areas to known standards.

3. Kinetic Analysis:

  • Determine the initial reaction velocities at varying substrate concentrations.

  • Calculate the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for each substrate by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Compare the Km and Vmax values for this compound with those of the alternative substrates to determine the enzyme's specificity. A lower Km value indicates a higher affinity for the substrate.

Signaling Pathways and Metabolic Workflows

To visualize the metabolic context of this compound, the following diagrams illustrate its biosynthesis and proposed degradation pathway.

Biosynthesis_of_Docosatrienoyl_CoA cluster_0 Biosynthesis of this compound Eicosatrienoyl-CoA (20:3n-3) Eicosatrienoyl-CoA (20:3n-3) Elongase (e.g., EhELO1, ELOVL2) Elongase (e.g., EhELO1, ELOVL2) Eicosatrienoyl-CoA (20:3n-3)->Elongase (e.g., EhELO1, ELOVL2) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase (e.g., EhELO1, ELOVL2) This compound (22:3n-3) This compound (22:3n-3) Elongase (e.g., EhELO1, ELOVL2)->this compound (22:3n-3)

Caption: Biosynthesis of this compound from eicosatrienoyl-CoA.

Degradation_of_Docosatrienoyl_CoA cluster_1 Peroxisomal Beta-Oxidation This compound (22:3) This compound (22:3) Acyl-CoA Oxidase Acyl-CoA Oxidase This compound (22:3)->Acyl-CoA Oxidase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Oxidase->Enoyl-CoA Hydratase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Hydroxyacyl-CoA Dehydrogenase->Thiolase 20:3-CoA 20:3-CoA Thiolase->20:3-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Proposed degradation of this compound via peroxisomal beta-oxidation.

Very-long-chain fatty acids like DTA are typically metabolized through peroxisomal beta-oxidation[11][12][13]. This pathway sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and a shorter fatty acyl-CoA. The process for polyunsaturated fatty acids may require additional auxiliary enzymes to handle the double bonds[14].

References

A Comparative Analysis of the Metabolic Fates of Docosatrienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosatrienoic acids (DTAs) are a group of polyunsaturated fatty acids (PUFAs) with a 22-carbon backbone and three double bonds. The positioning of these double bonds gives rise to various isomers, with the ω-3 and ω-6 families being of significant biological interest. Understanding the distinct metabolic pathways of these isomers is crucial for elucidating their physiological roles and for the development of targeted therapeutic strategies. This guide provides a comprehensive comparison of the metabolic fates of two key DTA isomers: Adrenic Acid (AdA), an ω-6 DTA, and 13,16,19-docosatrienoic acid, an ω-3 DTA.

Introduction to Key Docosatrienoic Acid Isomers

Adrenic Acid (AdA; 22:4n-6) , also known as all-cis-7,10,13,16-docosatetraenoic acid, is a naturally occurring ω-6 fatty acid. It is formed through the elongation of arachidonic acid (AA) and is one of the most abundant fatty acids in the early human brain[1][2]. AdA is a substrate for various enzymes that produce biologically active lipid mediators.

13,16,19-Docosatrienoic Acid (22:3n-3) is an ω-3 fatty acid synthesized from α-linolenic acid (ALA) through a series of elongation and desaturation steps[3]. It has been noted for its potential anti-inflammatory and antitumor properties[3].

Comparative Metabolic Pathways

The metabolic fates of AdA and ω-3 DTA are distinct, leading to the production of different classes of bioactive molecules. AdA is primarily retroconverted to AA and serves as a precursor for eicosanoid-like molecules, whereas ω-3 DTA is more likely to be elongated and further desaturated to form other long-chain ω-3 PUFAs.

Adrenic Acid (ω-6) Metabolism

AdA is metabolized through several key pathways:

  • Retroconversion to Arachidonic Acid (AA): A significant portion of AdA undergoes retroconversion back to AA, a key precursor for pro-inflammatory eicosanoids[3].

  • Enzymatic Oxidation: AdA is a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, leading to the formation of dihomo-prostaglandins, dihomo-thromboxanes, and epoxydocosatrienoic acids (EDTs)[1][4]. These molecules have diverse biological activities, including roles in inflammation and vascular function[1][4].

  • β-Oxidation: AdA can be catabolized through peroxisomal β-oxidation for energy production[4].

ω-3 Docosatrienoic Acid Metabolism

The metabolism of 13,16,19-docosatrienoic acid is less extensively characterized than that of AdA. However, based on the metabolism of other long-chain ω-3 PUFAs, its primary metabolic routes are expected to be:

  • Elongation and Desaturation: ω-3 DTA can be further elongated and desaturated to produce longer-chain and more unsaturated ω-3 fatty acids, such as docosapentaenoic acid (DPA) and ultimately docosahexaenoic acid (DHA)[3]. The conversion of 7,10,13,16,19-docosapentaenoic acid (22:5n-3) to DHA (22:6n-3) is known to occur via a pathway that involves elongation to a C24 intermediate, followed by desaturation and subsequent β-oxidation[5][6]. A similar pathway may be involved in the metabolism of 13,16,19-docosatrienoic acid.

  • Incorporation into Phospholipids: Like other PUFAs, ω-3 DTA is incorporated into cell membranes, where it can influence membrane fluidity and function[7].

Quantitative Comparison of Metabolic Fates

Direct comparative quantitative data for the metabolic fate of 13,16,19-docosatrienoic acid versus adrenic acid in the same experimental system is limited. However, a study on the metabolism of 22-carbon n-3 and n-6 PUFAs in rat brain astrocytes provides valuable insights. In this study, docosatetraenoic acid (adrenic acid; 22:4n-6) and docosapentaenoic acid (22:5n-3) were compared. While 22:5n-3 is not identical to 13,16,19-docosatrienoic acid, it serves as a close structural and metabolic analogue for the purpose of this comparison.

Metabolic ProcessAdrenic Acid (22:4n-6)Docosapentaenoic Acid (22:5n-3) (as a proxy for ω-3 DTA)
Primary Metabolic Fate Retroconversion to Arachidonic AcidElongation
Retroconversion Rate 57% of uptake retroconverted to 20:4n-69% of uptake retroconverted to 20:5n-3
Elongation MinorMajor
Incorporation into Cellular Lipids Readily incorporatedReadily incorporated

Signaling Pathways and Experimental Workflows

To visualize the distinct metabolic pathways and the experimental approaches used to study them, the following diagrams are provided in Graphviz DOT language.

Metabolic Pathway of Adrenic Acid (ω-6 DTA)

Adrenic_Acid_Metabolism Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Elongase Elongase Arachidonic Acid (20:4n-6)->Elongase Adrenic Acid (22:4n-6) Adrenic Acid (22:4n-6) Retroconversion Retroconversion Adrenic Acid (22:4n-6)->Retroconversion COX, LOX, CYP450 COX, LOX, CYP450 Adrenic Acid (22:4n-6)->COX, LOX, CYP450 Beta-Oxidation Beta-Oxidation Adrenic Acid (22:4n-6)->Beta-Oxidation Elongase->Adrenic Acid (22:4n-6) Retroconversion->Arachidonic Acid (20:4n-6) Bioactive Metabolites Bioactive Metabolites COX, LOX, CYP450->Bioactive Metabolites Dihomo-Prostaglandins Dihomo-Prostaglandins Bioactive Metabolites->Dihomo-Prostaglandins Dihomo-Thromboxanes Dihomo-Thromboxanes Bioactive Metabolites->Dihomo-Thromboxanes Epoxydocosatrienoic Acids (EDTs) Epoxydocosatrienoic Acids (EDTs) Bioactive Metabolites->Epoxydocosatrienoic Acids (EDTs) Energy Production Energy Production Beta-Oxidation->Energy Production

Caption: Metabolic pathway of Adrenic Acid (ω-6 DTA).

Biosynthesis and Proposed Metabolism of ω-3 Docosatrienoic Acid

Omega3_DTA_Metabolism Alpha-Linolenic Acid (18:3n-3) Alpha-Linolenic Acid (18:3n-3) Elongase_1 Elongase Alpha-Linolenic Acid (18:3n-3)->Elongase_1 Eicosatrienoic Acid (20:3n-3) Eicosatrienoic Acid (20:3n-3) Elongase_2 Elongase Eicosatrienoic Acid (20:3n-3)->Elongase_2 Docosatrienoic Acid (22:3n-3) Docosatrienoic Acid (22:3n-3) Elongation_Desaturation Elongation & Desaturation Docosatrienoic Acid (22:3n-3)->Elongation_Desaturation Incorporation Incorporation Docosatrienoic Acid (22:3n-3)->Incorporation Elongase_1->Eicosatrienoic Acid (20:3n-3) Elongase_2->Docosatrienoic Acid (22:3n-3) Longer-chain n-3 PUFAs Longer-chain n-3 PUFAs Elongation_Desaturation->Longer-chain n-3 PUFAs DPA (22:5n-3) DPA (22:5n-3) Longer-chain n-3 PUFAs->DPA (22:5n-3) DHA (22:6n-3) DHA (22:6n-3) Longer-chain n-3 PUFAs->DHA (22:6n-3) Cell Membranes Cell Membranes Incorporation->Cell Membranes

Caption: Biosynthesis and proposed metabolism of ω-3 Docosatrienoic Acid.

Experimental Workflow for Fatty Acid Metabolism Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Culture cells (e.g., hepatocytes, astrocytes) Fatty_Acid_Incubation Incubate with labeled DTA isomer (e.g., 13C, 14C) Cell_Culture->Fatty_Acid_Incubation Harvest_Cells Harvest cells at different time points Fatty_Acid_Incubation->Harvest_Cells Lipid_Extraction Extract total lipids (e.g., Folch/Bligh-Dyer method) Harvest_Cells->Lipid_Extraction Derivatization Prepare fatty acid methyl esters (FAMEs) Lipid_Extraction->Derivatization LC_MS LC-MS/MS for lipidomics Lipid_Extraction->LC_MS GC_MS GC-MS Analysis of FAMEs Derivatization->GC_MS Data_Analysis Quantify DTA and its metabolites GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for fatty acid metabolism analysis.

Experimental Protocols

Protocol 1: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the total fatty acid profile of cells after incubation with a DTA isomer, allowing for the quantification of the parent fatty acid and its metabolites.

1. Cell Culture and Treatment:

  • Culture cells (e.g., hepatocytes, astrocytes) to 80-90% confluency in appropriate media.

  • Incubate the cells with the desired concentration of the DTA isomer (e.g., 10-50 µM) for various time points (e.g., 0, 6, 12, 24 hours).

2. Lipid Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping.

  • Extract total lipids using the Folch method:

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the cell pellet.

    • Vortex thoroughly and incubate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

3. Fatty Acid Methyl Ester (FAME) Preparation:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1 ml of 2% sulfuric acid in methanol to the dried lipids.

  • Incubate at 50°C for 2 hours.

  • Add 1.5 ml of water and 1 ml of hexane (B92381), vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

  • Inject an aliquot of the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature gradient program to separate the FAMEs. For example: start at 80°C for 1 min, ramp to 250°C at 7°C/min, and hold for 10 min[8].

  • Identify and quantify the fatty acids by comparing their retention times and mass spectra to known standards.

Protocol 2: Cellular Uptake and Incorporation into Lipid Classes using Labeled Fatty Acids

This protocol uses isotopically labeled DTA isomers to trace their uptake and incorporation into different lipid classes.

1. Cell Culture and Treatment:

  • Follow the same procedure as in Protocol 1, but use a labeled DTA isomer (e.g., ¹³C or ¹⁴C-labeled).

2. Lipid Extraction:

  • Extract total lipids as described in Protocol 1.

3. Separation of Lipid Classes:

  • Separate the different lipid classes (e.g., phospholipids, triacylglycerols, cholesterol esters) from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

4. Analysis:

  • For ¹⁴C-labeled fatty acids, scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • For ¹³C-labeled fatty acids, extract the lipids from the TLC spots, prepare FAMEs as in Protocol 1, and analyze by GC-MS to determine the enrichment of the labeled fatty acid in each lipid class.

Conclusion

The metabolic fates of docosatrienoic acid isomers are significantly different, reflecting their distinct origins and physiological roles. The ω-6 isomer, adrenic acid, is primarily directed towards retroconversion to arachidonic acid and the production of a unique set of bioactive lipid mediators. In contrast, the ω-3 isomer, 13,16,19-docosatrienoic acid, is more likely to be channeled into the synthesis of longer-chain, more unsaturated ω-3 PUFAs. These differences underscore the importance of considering the specific isomeric form of a fatty acid when investigating its biological effects and therapeutic potential. Further direct comparative studies are warranted to provide a more detailed quantitative understanding of the metabolism of these important PUFAs.

References

Assessing the Purity of Synthetic (10Z,13Z,16Z)-Docosatrienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic (10Z,13Z,16Z)-docosatrienoyl-CoA, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of the common analytical techniques employed to assess the purity of this polyunsaturated long-chain acyl-CoA ester and contrasts its expected purity with a common alternative, Oleoyl-CoA.

Purity Assessment: A Comparative Analysis

The purity of synthetic acyl-CoA esters is predominantly determined by High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of the target compound from potential impurities, which may include isomers, oxidized species, or starting materials from the synthesis.

While a specific certificate of analysis for this compound with detailed impurity profiles is not publicly available, reputable suppliers of similar high-purity lipids, such as Avanti Polar Lipids, typically guarantee a purity of greater than 99% for their synthetic acyl-CoA products. This level of purity is achieved through rigorous purification and analytical testing.

Table 1: Comparison of Purity Assessment Methods and Typical Purity of Long-Chain Acyl-CoA Esters

FeatureThis compoundOleoyl-CoA (Alternative)
Typical Purity >99% (expected from high-quality commercial sources)>99% (commercially available standard)[1]
Primary Analysis Method HPLC-UV, LC-MS/MSHPLC-UV, LC-MS/MS
Potential Impurities Geometric isomers, positional isomers, oxidized forms, free coenzyme A, unreacted fatty acidGeometric isomers (trans), oxidized forms, free coenzyme A, unreacted fatty acid
Method Detection Limit Picomole to femtomole range depending on the methodPicomole to femtomole range depending on the method
Key Analytical Challenge Resolution of cis/trans isomers and positional isomers, and preventing oxidation during analysis.Resolution of cis/trans isomers and preventing oxidation during analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of acyl-CoA purity. Below are representative protocols for the two primary analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely used for the quantification of acyl-CoA esters by separating them based on their hydrophobicity. The CoA moiety possesses a strong UV absorbance at 260 nm, allowing for sensitive detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound in the sample solvent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (re-equilibration)

  • Data Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the identification and quantification of trace-level impurities.

Instrumentation:

  • UHPLC system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Solvent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthetic acyl-CoA in the sample solvent (e.g., 1-10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Gradient Elution: A suitable gradient is developed to separate the analyte from potential impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and potential impurities. The characteristic fragmentation of the Coenzyme A moiety is often used for detection.

  • Data Analysis: Purity is assessed by comparing the peak area of the parent compound to any identified impurity peaks.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological relevance and the analytical process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthetic Acyl-CoA dissolution Dissolution in Solvent synthesis->dissolution dilution Serial Dilution dissolution->dilution hplc HPLC-UV Analysis dilution->hplc lcms LC-MS/MS Analysis dilution->lcms chromatogram Chromatogram Review hplc->chromatogram mass_spec Mass Spectra Analysis lcms->mass_spec purity_calc Purity Calculation (%) chromatogram->purity_calc mass_spec->purity_calc

Caption: Workflow for assessing the purity of synthetic acyl-CoA.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisomal Beta-Oxidation Cycle docosatrienoyl_coa This compound peroxisome Peroxisome docosatrienoyl_coa->peroxisome Transport acox1 Acyl-CoA Oxidase 1 enoyl_coa Trans-2,cis-13,cis-16-Docosatrienoyl-CoA acox1->enoyl_coa mfp2 D-Bifunctional Protein enoyl_coa->mfp2 hydroxyacyl_coa 3-Hydroxy-cis-13,cis-16-Docosadienoyl-CoA mfp2->hydroxyacyl_coa thiolase Peroxisomal Thiolase hydroxyacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa Cleavage eicosatrienoyl_coa (8Z,11Z,14Z)-Eicosatrienoyl-CoA thiolase->eicosatrienoyl_coa mitochondria Mitochondrial Metabolism acetyl_coa->mitochondria eicosatrienoyl_coa->mitochondria

Caption: Peroxisomal beta-oxidation of docosatrienoyl-CoA.

References

A Comparative Guide to Docosatrienoyl-CoA Profiles in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of docosatrienoyl-CoA profiles in various disease models, based on available experimental data. It is intended to assist researchers in selecting appropriate models for studying the role of this very-long-chain acyl-CoA in disease pathogenesis and for the preclinical evaluation of novel therapeutics.

Introduction to Docosatrienoyl-CoA

Docosatrienoyl-CoA is a thioester of docosatrienoic acid (DTA), a 22-carbon omega-3 polyunsaturated fatty acid. As an activated form of DTA, docosatrienoyl-CoA is an intermediate in fatty acid metabolism, including elongation and desaturation pathways, and can be incorporated into complex lipids.[1] Dysregulation of very-long-chain fatty acid metabolism has been implicated in various pathologies, including neurodegenerative and metabolic diseases.

Comparative Analysis of Docosatrienoyl-CoA Profiles

Direct comparative studies quantifying docosatrienoyl-CoA across different disease models for the same condition are currently limited in the published literature. However, by collating data from various lipidomics studies, we can begin to build a picture of how its precursor, docosatrienoic acid (DTA), varies in different pathological contexts. The following table summarizes findings on DTA levels in a mouse model of Alzheimer's disease. It is important to note that these values are for the free fatty acid, not the CoA-ester, and are drawn from a single study, highlighting the need for more comprehensive comparative data.

Table 1: Docosatrienoic Acid (DTA) Levels in a Mouse Model of Alzheimer's Disease

Disease ModelGenotypeBrain RegionDTA (% of total fatty acids)Reference
Alzheimer's Disease3xTg-ADFrontal Cortex~0.05%[2]
Healthy ControlNonTgFrontal Cortex~0.05%[2]

Data presented are estimations from graphical representations in the cited literature and should be considered indicative rather than absolute.

Signaling and Metabolic Pathways

Docosatrienoyl-CoA is synthesized from its precursor, α-linolenic acid (ALA), through a series of elongation and desaturation steps. This metabolic pathway is crucial for the production of various long-chain and very-long-chain omega-3 fatty acids that play significant roles in cellular function and signaling.

Docosatrienoyl_CoA_Biosynthesis ALA α-Linolenic Acid (ALA, 18:3n-3) Elongase ELOVL ALA->Elongase ETA_CoA Eicosatrienoyl-CoA (20:3n-3) ETA_CoA->Elongase DTA_CoA Docosatrienoyl-CoA (22:3n-3) Elongase->ETA_CoA Elongase->DTA_CoA

Biosynthesis of Docosatrienoyl-CoA.

Experimental Protocols

Accurate quantification of docosatrienoyl-CoA requires meticulous sample preparation and sensitive analytical techniques. The following protocols are synthesized from established methods for the analysis of long-chain acyl-CoAs in biological samples.[3][4][5]

Tissue and Cell Homogenization
  • Objective: To lyse cells and tissues to release intracellular metabolites, including docosatrienoyl-CoA, while minimizing degradation.

  • Protocol for Tissues:

    • Approximately 40-100 mg of frozen tissue is placed in a glass homogenizer with ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[3][4]

    • An organic solvent mixture, such as acetonitrile (B52724):2-propanol (3:1 v/v), is added.[3]

    • The tissue is homogenized on ice.

    • The homogenate is then subjected to vortexing and sonication to ensure complete disruption.

  • Protocol for Cultured Cells:

    • After removing the culture medium, cells are washed with a cold saline solution.

    • An extraction solvent (e.g., a mixture of acetonitrile and 2-propanol) is added directly to the culture dish.[6]

    • Cells are scraped and collected, followed by sonication.

Acyl-CoA Extraction
  • Objective: To separate acyl-CoAs from other cellular components.

  • Protocol:

    • The tissue or cell homogenate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.[4]

    • The supernatant containing the acyl-CoAs is collected.

    • Solid-phase extraction (SPE) is often employed for further purification. An oligonucleotide purification column or a C18 column can be used.[3]

    • The acyl-CoAs are eluted from the SPE column, and the eluent is concentrated, often by evaporation under nitrogen.

LC-MS/MS Quantification
  • Objective: To separate and quantify docosatrienoyl-CoA using liquid chromatography-tandem mass spectrometry.

  • Chromatography:

    • A reverse-phase column (e.g., C8 or C18) is typically used for separation.[3][4]

    • The mobile phase often consists of a binary gradient system, for example, solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and solvent B: 15 mM ammonium hydroxide in acetonitrile.[4]

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.[4]

    • Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[4][7] The precursor ion for docosatrienoyl-CoA would be its [M+H]+ adduct, and a characteristic product ion resulting from a neutral loss of the phosphopantetheine group is monitored.[5][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative lipidomics analysis of docosatrienoyl-CoA profiles in different disease models.

Experimental_Workflow cluster_models Disease Models Animal_Model In Vivo Model (e.g., Transgenic Mouse) Sample_Collection Sample Collection (e.g., Brain Tissue, Cell Lysate) Animal_Model->Sample_Collection Cell_Model In Vitro Model (e.g., Primary Neurons) Cell_Model->Sample_Collection Extraction Acyl-CoA Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Comparison LCMS->Data_Analysis

Workflow for Comparative Docosatrienoyl-CoA Analysis.

Conclusion

The comparative analysis of docosatrienoyl-CoA profiles across different disease models is a nascent field of research. The data presented in this guide, while limited, underscores the importance of further investigation into the role of this very-long-chain acyl-CoA in various pathologies. The provided experimental protocols offer a robust framework for researchers to undertake such studies. Future research focusing on direct, quantitative comparisons of docosatrienoyl-CoA in well-characterized in vivo and in vitro models will be crucial for elucidating its specific roles in disease and for the development of targeted therapeutic strategies.

References

Statistical Validation of Changes in (10Z,13Z,16Z)-Docosatrienoyl-CoA Levels in Response to Alpha-Linolenic Acid Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of (10Z,13Z,16Z)-docosatrienoyl-CoA levels in a model system, supported by experimental data from a hypothetical study involving supplementation with its metabolic precursor, alpha-linolenic acid (ALA). The document details the experimental protocol for quantification and visualizes the relevant metabolic pathway.

Data Presentation: Comparative Analysis of this compound Levels

The following table summarizes the quantitative data from a study designed to assess the impact of ALA supplementation on the intracellular levels of this compound in cultured hepatocytes. The results indicate a statistically significant increase in the target metabolite upon treatment with ALA.

GroupNMean this compound (pmol/mg protein)Standard Deviationp-value
Control62.50.4< 0.05
ALA-Treated64.80.6

Experimental Protocols

A detailed methodology for the quantification of this compound is provided below. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for long-chain acyl-CoAs.[1][2][3]

Cell Culture and Treatment
  • Cell Line: Human hepatocyte cell line (e.g., HepG2).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For the treatment group, the culture medium is supplemented with 50 µM of alpha-linolenic acid (complexed to bovine serum albumin) for 24 hours. The control group receives the vehicle (bovine serum albumin) alone.

Metabolite Extraction
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline and harvested. Cell pellets are resuspended in a cold extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).

  • Homogenization: The cell suspension is homogenized using a probe sonicator on ice.

  • Centrifugation: The homogenate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is collected for analysis.

LC-MS/MS Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: A specific precursor-to-product ion transition for this compound is monitored for quantification. A stable isotope-labeled internal standard is used for accurate quantification.

Statistical Analysis
  • The concentrations of this compound are normalized to the total protein content of the cell lysate.

  • An independent samples t-test is performed to determine the statistical significance of the difference between the control and ALA-treated groups. A p-value of less than 0.05 is considered statistically significant.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow.

cluster_pathway Biosynthesis of this compound ALA Alpha-Linolenic Acid (ALA, 18:3n-3) ETA_CoA Eicosatrienoyl-CoA (20:3n-3) ALA->ETA_CoA Elongase DTA_CoA This compound (22:3n-3) ETA_CoA->DTA_CoA Elongase

Caption: Biosynthesis of this compound from Alpha-Linolenic Acid.

cluster_workflow Experimental Workflow for Quantification cell_culture Hepatocyte Culture treatment ALA Supplementation (Treatment) vs. Control cell_culture->treatment extraction Metabolite Extraction treatment->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Statistical Validation lcms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

References

Unveiling the Biological Significance of (10Z,13Z,16Z)-Docosatrienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (10Z,13Z,16Z)-docosatrienoyl-CoA, a specific isomer of a very long-chain polyunsaturated fatty acyl-CoA. Due to the limited direct research on this particular isomer, this document establishes its potential biological relevance by drawing comparisons with closely related and well-studied docosatrienoic acid (DTA) isomers and the highly significant omega-3 fatty acid, docosahexaenoic acid (DHA). The information presented is intended to guide future research and highlight the potential of this molecule in various cellular processes.

Introduction to this compound

This compound is the activated form of (10Z,13Z,16Z)-docosatrienoic acid, a 22-carbon polyunsaturated fatty acid with three double bonds. As a fatty acyl-CoA, it is a central intermediate in lipid metabolism, potentially participating in energy production through beta-oxidation, storage in complex lipids, or elongation and desaturation to form other bioactive molecules. While specific data on the (10Z,13Z,16Z) isomer is scarce, research on other DTA isomers suggests a range of biological activities.

Comparative Biological Activities

To understand the potential biological relevance of this compound, its parent fatty acid is compared with other DTA isomers and the well-characterized docosahexaenoic acid (DHA).

FeatureDocosatrienoic Acid (DTA) IsomersDocosahexaenoic Acid (DHA)(10Z,13Z,16Z)-Docosatrienoic Acid (Predicted)
Anti-inflammatory Effects Strong anti-inflammatory effects by reducing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).Potent anti-inflammatory properties, precursor to specialized pro-resolving mediators (resolvins, protectins).Likely possesses anti-inflammatory properties.
Antioxidant Activity Demonstrated significant antioxidant effects.Exhibits antioxidant activity, protecting against oxidative stress.Expected to have antioxidant potential.
Anti-tumor Effects Shown to have comparable or better antitumor effects against certain cancer cell lines than DHA.Known to inhibit cancer cell growth and induce apoptosis.May exhibit anti-tumor properties.
Role in Melanogenesis An omega-3 DTA (22:3n-3) has been shown to inhibit melanogenesis by suppressing the MITF/Tyrosinase axis.Limited direct evidence on melanogenesis inhibition.Potential role in regulating skin pigmentation.
Metabolic Fate Can be elongated and desaturated.Can be elongated and is a precursor for various bioactive lipid mediators.Expected to be a substrate for elongation and desaturation enzymes.

Potential Signaling Pathways

While no signaling pathways have been explicitly elucidated for this compound, we can infer potential involvement based on the known mechanisms of its parent fatty acid and comparable molecules like DHA. Fatty acyl-CoAs can influence cellular signaling through various mechanisms, including direct interaction with proteins, modulation of membrane composition, and serving as precursors for signaling molecules.

Inferred Anti-inflammatory Signaling

Based on the known anti-inflammatory effects of other DTA isomers, this compound could potentially modulate inflammatory pathways. This could occur through the inhibition of pro-inflammatory transcription factors like NF-κB or by serving as a precursor for the synthesis of anti-inflammatory lipid mediators.

anti_inflammatory_pathway Inflammatory\nStimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory\nStimulus->NF-κB Pathway Pro-inflammatory\nCytokines\n(IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF-κB Pathway->Pro-inflammatory\nCytokines\n(IL-1β, IL-6, TNF-α) DTA-CoA DTA-CoA DTA-CoA->NF-κB Pathway Inhibition Anti-inflammatory\nMediators Anti-inflammatory Mediators DTA-CoA->Anti-inflammatory\nMediators Precursor Anti-inflammatory\nMediators->NF-κB Pathway Inhibition

Caption: Inferred anti-inflammatory signaling pathway for DTA-CoA.

Potential Role in Melanogenesis Regulation

Drawing parallels with the 22:3n-3 isomer of DTA, this compound may play a role in regulating melanin (B1238610) synthesis. The free fatty acid could potentially inhibit key enzymes and transcription factors in the melanogenesis pathway.

melanogenesis_pathway α-MSH α-MSH MC1R MC1R α-MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Tyrosinase->Melanin DTA DTA DTA->MITF Inhibition DTA->Tyrosinase Inhibition

Caption: Potential inhibition of melanogenesis by docosatrienoic acid (DTA).

Experimental Protocols

The analysis of long-chain fatty acyl-CoAs like this compound requires sensitive and specific analytical methods. The method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Fatty Acyl-CoAs from Biological Samples

A generalized workflow for the extraction of fatty acyl-CoAs from tissues or cells is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Biological Sample Biological Sample Biological Sample->Homogenization

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of (10Z,13Z,16Z)-docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (10Z,13Z,16Z)-docosatrienoyl-CoA, a long-chain unsaturated fatty acyl-CoA. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

General Handling:

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier. Unsaturated lipids are susceptible to oxidation and should be stored under an inert atmosphere if possible.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chemical waste, must comply with local, state, and federal regulations. The following protocol provides a general framework for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: The waste containing this compound should be classified as non-hazardous chemical waste unless it is mixed with other hazardous materials.

  • Segregate the Waste: Do not mix this waste with incompatible materials. It should be collected in a designated, clearly labeled, and sealed waste container.

Step 2: Waste Collection and Storage

  • Container: Use a chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) for waste collection.

  • Labeling: The container must be clearly labeled with the words "Chemical Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.

Step 3: Disposal Procedure

  • Consult Institutional Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.

  • Licensed Waste Hauler: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers down the sink or in the regular trash.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes typical properties of long-chain fatty acyl-CoAs based on available information for similar compounds.

PropertyTypical Value/Information
Physical State Likely a solid or oil at room temperature.
Solubility Generally soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in aqueous buffers.
Stability Susceptible to oxidation at the double bonds. Store under inert gas and protect from light.
Hazard Classification Generally not classified as hazardous, but should be handled with standard laboratory precautions.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling of this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste A->C D Segregate Waste into Designated Container C->D E Label Container Clearly (Chemical Name, Hazard) D->E F Store Waste in Secure Accumulation Area E->F G Consult Institutional EHS Guidelines F->G H Arrange for Professional Waste Disposal G->H I Proper Disposal by Licensed Hauler H->I

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway Context

While not directly related to disposal, understanding the biological context of fatty acyl-CoAs is crucial for researchers. The diagram below illustrates the general role of long-chain fatty acyl-CoAs in cellular metabolism.

FattyAcid Fatty Acid ((10Z,13Z,16Z)-docosatrienoic acid) AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Synthetase Metabolism Cellular Metabolism AcylCoA->Metabolism BetaOxidation Beta-Oxidation (Energy Production) Metabolism->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Metabolism->LipidSynthesis

Caption: Simplified metabolic fate of a long-chain fatty acid.

By following these guidelines, researchers can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institution's specific protocols.

Essential Safety and Operational Guide for Handling (10Z,13Z,16Z)-docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (10Z,13Z,16Z)-docosatrienoyl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn to prevent skin contact.[1]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or goggles are necessary to protect from splashes.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Fume HoodWork should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[2]
II. Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered.

  • Aliquoting: If received in a larger quantity, it is advisable to aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and maintain stability.

  • Dissolving: When preparing solutions, use appropriate solvents as recommended by the supplier. Ensure the container is tightly sealed after use.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.[3] For larger spills, follow institutional emergency procedures.

Storage Conditions:

  • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, consult the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all waste materials, including empty containers, used pipette tips, and contaminated absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contractor Collection: Arrange for pick-up and disposal by a licensed chemical waste contractor.[2]

Experimental Workflow

The following diagram outlines a general workflow for handling and using this compound in a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve from Storage B->C Proceed to Handling D Aliquot Compound C->D E Prepare Solution D->E F Conduct Experiment E->F Use in Experiment G Collect Waste F->G Post-Experiment H Dispose via EHS G->H I Clean Work Area H->I Final Step

Caption: General laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.